molecular formula C12H10N2O6 B1365539 Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS No. 651747-69-2

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Cat. No.: B1365539
CAS No.: 651747-69-2
M. Wt: 278.22 g/mol
InChI Key: VTDCKPNYQDVOLO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a useful research compound. Its molecular formula is C12H10N2O6 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDCKPNYQDVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428418
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651747-69-2
Record name DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS number 651747-69-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS 651747-69-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound featuring a unique combination of reactive functional groups. With the CAS number 651747-69-2, this molecule serves as a valuable and versatile intermediate in synthetic organic chemistry.[1] Its structure, incorporating a malonic ester, a nitrile, and a nitro group, provides multiple handles for chemical modification, making it a strategic building block for the synthesis of complex heterocyclic structures and other target molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, insights into its reactivity and potential applications, and essential safety and handling information.

Chemical & Physical Properties

This compound is a compound whose utility is primarily as a chemical intermediate.[2] While extensive experimental data on its physical properties is not widely published, its key identifiers and predicted characteristics based on its structure and data from commercial suppliers are summarized below.

PropertyValueSource(s)
CAS Number 651747-69-2[3]
Molecular Formula C₁₂H₁₀N₂O₆[3]
Molecular Weight 278.22 g/mol [3]
IUPAC Name Dimethyl 2-(4-cyano-2-nitrophenyl)propanedioateN/A
Appearance Not specified; likely a yellow solid, typical for nitrophenyl compounds.[2]
Storage Store at room temperature in a dry, well-ventilated place.[4]
Solubility Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and DMSO.N/A
InChI Key InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3[4]

Synthesis and Mechanism

The most common and logical route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a suitable 4-halobenzonitrile derivative with dimethyl malonate in the presence of a base. The electron-withdrawing nitro group ortho to the leaving group (e.g., a halogen) strongly activates the aromatic ring toward nucleophilic attack, making this reaction efficient.

A general synthesis route involves starting from 4-Chloro-3-nitrobenzonitrile and Dimethyl malonate.[3] A detailed, field-proven protocol, adapted from the synthesis of a closely related bromo-analog, is provided below.[5]

Diagram of Synthesis Reaction

Caption: Figure 1: Synthesis via Nucleophilic Aromatic Substitution.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Dimethyl malonate (reactant)[6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMSO (approx. 8 mL per gram of 4-chloro-3-nitrobenzonitrile).

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent under a nitrogen atmosphere. Causality: NaH is a strong, non-nucleophilic base that deprotonates the acidic α-hydrogen of dimethyl malonate to form a potent carbon nucleophile (enolate).

  • Enolate Formation: Slowly add dimethyl malonate (1.1 equivalents) dropwise to the suspension. The temperature may rise slightly. Stir the mixture at room temperature for 30-45 minutes to ensure complete formation of the malonate enolate.

  • SₙAr Reaction: Add 4-chloro-3-nitrobenzonitrile (1.0 equivalent) to the reaction mixture. Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring and subsequent displacement of the chloride leaving group.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride (approx. 40 mL per gram of starting material) to quench any unreacted NaH.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

  • Washing: Combine the organic extracts and wash sequentially with water and then saturated brine. Causality: Washing removes residual DMSO, inorganic salts, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield the final product.[5]

Purification and Spectroscopic Characterization

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is often sufficient, though column chromatography on silica gel may be employed for higher purity.

Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic Region (δ 7.5-8.5 ppm): Three protons on the phenyl ring are expected. Due to the substitution pattern, they will appear as a complex set of signals, likely a doublet, a doublet of doublets, and a near-singlet or narrow doublet.

    • Malonate Methine (δ ~5.0-5.5 ppm): A singlet integrating to one proton (-CH(COOMe)₂).

    • Ester Methyls (δ ~3.8 ppm): A singlet integrating to six protons (-COOCH₃), representing the two equivalent methyl ester groups.

  • ¹³C NMR:

    • Ester Carbonyls (δ ~165-170 ppm): Two signals for the C=O groups.

    • Aromatic Carbons (δ ~110-150 ppm): Six distinct signals, including carbons attached to the nitro and cyano groups which will be significantly shifted.

    • Malonate Methine (δ ~50-55 ppm): One signal for the CH carbon.

    • Ester Methyls (δ ~52-54 ppm): One signal for the -OCH₃ carbons.

  • Infrared (IR) Spectroscopy:

    • C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ .

    • C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ (ester carbonyl).

    • N-O Stretch (asymmetric): A strong peak around 1530 cm⁻¹ (nitro group).

    • N-O Stretch (symmetric): A medium peak around 1350 cm⁻¹ (nitro group).

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 278 , corresponding to the molecular weight.

    • Key Fragments: Expect losses of methoxy (·OCH₃, M-31), carbomethoxy (·COOCH₃, M-59), and potentially the entire malonate group.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its synthetic versatility. Each functional group can be selectively transformed to build molecular complexity, making it a powerful scaffold for creating libraries of compounds for drug screening.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid).[7] This amine can then undergo a vast array of reactions, such as diazotization, acylation, or condensation, to form heterocyclic systems like quinolines or benzimidazoles.

  • Transformation of the Malonate Ester: The malonic ester can be hydrolyzed and subsequently decarboxylated to yield a substituted acetic acid derivative.[7] This is a cornerstone of the malonic ester synthesis for creating carboxylic acids.[6]

  • Modification of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering another point for diversification.

Workflow: Potential Synthetic Transformations

G cluster_products Potential Derivatives A This compound (CAS 651747-69-2) B 2-(4-Cyano-2-aminophenyl)malonate A->B Nitro Reduction (e.g., H₂, Pd/C) C 2-(4-Carboxy-2-nitrophenyl)acetic acid A->C Hydrolysis & Decarboxylation D 2-(4-(Aminomethyl)-2-nitrophenyl)malonate A->D Nitrile Reduction (e.g., LiAlH₄) E Heterocyclic Scaffolds (e.g., Quinolines) B->E Intramolecular Cyclization caption Figure 2: Key synthetic transformations for drug discovery.

Caption: Figure 2: Key synthetic transformations for drug discovery.

This compound is structurally related to intermediates used in the synthesis of complex pharmaceuticals. For instance, a similar malonate derivative is a known impurity in the production of Nintedanib, a kinase inhibitor used to treat pulmonary fibrosis, highlighting the relevance of this chemical class in modern drug development.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

Hazard Identification: Based on supplier information, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[12]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from heat and sources of ignition.[11]

Spill & Disposal:

  • Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

  • PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Dimethyl malonate Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024). dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Retrieved from [Link]

  • Mohareb, R. M., & Bishoy, A. (n.d.). Syntheses of Heterocyclic Derivatives as Potential Cytotoxic Compounds Evaluated Toward Hepatocellular and Cervical Carcinoma Cell Lines. Bulletin of the Chemical Society of Ethiopia.
  • Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

  • Autechem. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate? Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(4-nitrophenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Retrieved from [Link]

  • RSC Advances. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones. Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethyl malonate - Optional[13C NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethyl malonate - Optional[1H NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethyl 2-Methyl-2-(4-methylphenyl)malonate - Optional[13C NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Veeprho. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Retrieved from [Link]

  • ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Diethyl 2-(2-cyanoethyl)-malonate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate, a key building block in medicinal chemistry and novel material synthesis. The document delves into the mechanistic underpinnings, a detailed experimental protocol, and the critical parameters that govern the reaction's success.

Strategic Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is principally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful and widely utilized transformation is ideal for constructing complex aromatic systems by displacing a leaving group on an electron-deficient aromatic ring with a suitable nucleophile.

In this specific synthesis, the nucleophile is the enolate of dimethyl malonate, generated in situ through deprotonation by a base. This enolate then attacks an activated aromatic electrophile, typically a 4-halo-3-nitrobenzonitrile, displacing the halide leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (a nitro group at the ortho position and a cyano group at the para position) relative to the leaving group. These substituents are critical as they activate the aromatic ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The choice of the halogen on the benzonitrile precursor is a key experimental consideration. While both 4-chloro-3-nitrobenzonitrile and 4-fluoro-3-nitrobenzonitrile are viable starting materials, the fluoro-substituted compound generally exhibits higher reactivity. This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the site of substitution, thereby accelerating the rate-determining nucleophilic addition step.

Reactant Profile and Critical Parameters

Successful synthesis hinges on the careful selection and handling of reactants and the optimization of reaction conditions.

Compound Role Formula MW ( g/mol ) Key Considerations
4-Chloro-3-nitrobenzonitrileElectrophileC₇H₃ClN₂O₂182.56Common, cost-effective starting material.
4-Fluoro-3-nitrobenzonitrileElectrophileC H₃FN₂O₂166.11More reactive than the chloro-analog, potentially allowing for milder reaction conditions.
Dimethyl malonateNucleophile PrecursorC₅H₈O₄132.12The active methylene protons are readily deprotonated to form the nucleophilic enolate.
Potassium CarbonateBaseK₂CO₃138.21A moderately strong base, suitable for generating the malonate enolate. Less hazardous than sodium hydride.
Sodium HydrideBaseNaH24.00A very strong, non-nucleophilic base that irreversibly deprotonates dimethyl malonate. Requires careful handling due to its reactivity with moisture.
Dimethylformamide (DMF)SolventC₃H₇NO73.09A polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the enolate.

Mechanistic Pathway: The SNAr Addition-Elimination Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

SNAr_Mechanism reactants Reactants: 4-Halo-3-nitrobenzonitrile + Dimethyl Malonate Enolate meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Step 1: Nucleophilic Addition (Rate-Determining) product Product: This compound meisenheimer->product Step 2: Elimination of Halide Ion (Re-aromatization)

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Step 1: Nucleophilic Addition: The reaction is initiated by the attack of the dimethyl malonate enolate on the carbon atom bearing the halogen. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. This step is typically the rate-determining step of the reaction.

Step 2: Elimination of Halide Ion: The aromaticity of the ring is restored in the second step through the elimination of the halide leaving group (Cl⁻ or F⁻). This rapid step results in the formation of the final product, this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for analogous SNAr reactions.

Synthesis_Workflow start Start: Assemble Reaction Apparatus charge Charge flask with 4-chloro-3-nitrobenzonitrile, dimethyl malonate, K₂CO₃, and DMF start->charge heat Heat reaction mixture to 80-90 °C charge->heat monitor Monitor reaction progress by TLC heat->monitor workup Work-up: Cool, quench with water, and extract with ethyl acetate monitor->workup Upon completion purify Purify crude product by recrystallization or column chromatography workup->purify end End: Isolate and characterize product purify->end

Caption: A typical experimental workflow for the synthesis.

Materials:

  • 4-Chloro-3-nitrobenzonitrile (1.0 equivalent)

  • Dimethyl malonate (1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-3-nitrobenzonitrile, dimethyl malonate, anhydrous potassium carbonate, and anhydrous DMF.

  • Reaction: Heat the stirred reaction mixture to 80-90 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and stir until a precipitate forms. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling

  • 4-Halo-3-nitrobenzonitriles are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl malonate is an irritant. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF) is a skin and respiratory irritant and can have reproductive toxicity. Use in a well-ventilated fume hood.

  • Potassium Carbonate is an irritant. Avoid inhalation of dust.

  • If using Sodium Hydride , it is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under a strictly inert atmosphere and quenched with extreme care.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the SNAr mechanism, careful selection of the starting halide, base, and solvent, and adherence to a well-defined experimental protocol are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully implement and adapt this synthesis for their specific applications in drug discovery and materials science.

References

  • Note: As a specific peer-reviewed synthesis protocol for this compound with comprehensive characterization data was not found during the literature search, formal citations to a direct synthesis are not provided. The information herein is synthesized from established principles of nucleophilic aromatic substitution and protocols for highly analogous reactions.

An In-depth Technical Guide to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group, a cyano moiety, and a malonic ester functionality, offers a versatile platform for the synthesis of complex heterocyclic systems and potential pharmacologically active agents. The electron-withdrawing nature of the nitro and cyano groups activates the benzene ring for nucleophilic aromatic substitution and modifies the reactivity of the malonate component, making it a valuable intermediate for drug discovery and development.

This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, spectral data, reactivity profile, and safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge for its effective handling, utilization, and further exploration in their scientific endeavors.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a compound is paramount for its application in research and development. The following table summarizes the key identifiers and characteristics of this compound.

PropertyValueSource
CAS Number 651747-69-2[1]
Molecular Formula C₁₂H₁₀N₂O₆[1]
Molecular Weight 278.22 g/mol [1]
Appearance (Predicted) Crystalline solidGeneral knowledge of similar compounds
Solubility (Predicted) Soluble in common organic solvents like DMSO, DMF, acetone, and ethyl acetate.General knowledge of similar compounds
Melting Point Not reported in available literature.

Spectral Data Summary:

While specific, publicly available spectra for this compound are not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopy Expected Features
¹H NMR - Aromatic protons (3H) exhibiting complex splitting patterns in the downfield region (approx. 7.5-8.5 ppm) due to the electron-withdrawing substituents. - A singlet for the malonate methine proton (CH) (approx. 5.0-6.0 ppm). - A singlet for the two equivalent methyl ester protons (6H) (approx. 3.7-3.9 ppm).
¹³C NMR - Aromatic carbons (6C) in the range of approx. 110-150 ppm. - Cyano group carbon (CN) signal around 115-120 ppm. - Carbonyl carbons of the ester groups (2C=O) around 165-170 ppm. - Malonate methine carbon (CH) around 50-60 ppm. - Methyl ester carbons (2CH₃) around 52-55 ppm.
IR Spectroscopy - Strong C=O stretching vibrations for the ester groups (approx. 1730-1750 cm⁻¹). - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively). - C≡N stretching vibration for the cyano group (approx. 2220-2240 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the loss of methoxycarbonyl, nitro, and cyano groups.

Synthesis

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This process is well-documented in the scientific literature, particularly in the context of medicinal chemistry research.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Dimethyl Malonate Dimethyl Malonate Deprotonation Deprotonation Dimethyl Malonate->Deprotonation 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Chloro-3-nitrobenzonitrile->Nucleophilic Aromatic Substitution Base (Potassium tert-butylate) Base (Potassium tert-butylate) Base (Potassium tert-butylate)->Deprotonation Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Nucleophilic Aromatic Substitution Temperature (20-100°C) Temperature (20-100°C) Temperature (20-100°C)->Nucleophilic Aromatic Substitution Deprotonation->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the procedure described by Roth et al. in the Journal of Medicinal Chemistry[1].

Materials:

  • Dimethyl malonate

  • 4-Chloro-3-nitrobenzonitrile

  • Potassium tert-butylate

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Deprotonation of Dimethyl Malonate: In a suitable reaction vessel under an inert atmosphere, dissolve dimethyl malonate in anhydrous dimethyl sulfoxide (DMSO). To this solution, add potassium tert-butylate portion-wise at room temperature (20°C). The formation of the potassium salt of dimethyl malonate will occur.

  • Nucleophilic Aromatic Substitution: To the solution of the dimethyl malonate anion, add 4-chloro-3-nitrobenzonitrile.

  • Reaction Progression: Heat the reaction mixture to a temperature between 20°C and 100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure this compound. An 88% yield has been reported for this reaction[1].

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the cyano group, and the dimethyl malonate moiety.

Reactivity Profile

Reactivity cluster_transformations Chemical Transformations DCNM This compound Reduction of Nitro Group Reduction of Nitro Group DCNM->Reduction of Nitro Group e.g., H₂, Pd/C Hydrolysis of Esters Hydrolysis of Esters DCNM->Hydrolysis of Esters Acid/Base Modification of Cyano Group Modification of Cyano Group DCNM->Modification of Cyano Group e.g., Hydrolysis, Reduction Decarboxylation Decarboxylation Hydrolysis of Esters->Decarboxylation Heat

Caption: Key chemical transformations of the title compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride, or sodium dithionite. This transformation is fundamental in the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent scaffolds in pharmaceuticals.

  • Hydrolysis and Decarboxylation of the Malonate Esters: The dimethyl ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Subsequent heating can lead to decarboxylation, yielding a substituted phenylacetic acid derivative.

  • Reactions of the Cyano Group: The cyano group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, further expanding the synthetic utility of this molecule.

  • Cyclization Reactions: The presence of multiple reactive functional groups in close proximity allows for a variety of intramolecular cyclization reactions, particularly after the reduction of the nitro group, to form complex polycyclic systems.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, its structural motifs are present in numerous compounds with therapeutic potential.

  • Intermediate for Kinase Inhibitors: The cyanophenyl group is a common feature in a variety of kinase inhibitors. The versatile chemistry of this compound allows for its elaboration into more complex structures targeting specific kinases involved in cancer and inflammatory diseases.

  • Scaffold for Novel Heterocycles: As a highly functionalized building block, it is an excellent starting material for the synthesis of novel heterocyclic libraries for high-throughput screening in drug discovery programs. The combination of the cyano, nitro (or its reduced amino form), and malonate functionalities provides multiple points for diversification.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, the presence of nitro and cyano functionalities warrants careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple, reactive functional groups provide a rich platform for chemical exploration. This guide has summarized the core fundamental properties of this compound, offering a solid foundation for its safe and effective use in the laboratory. Further research into its biological activities and synthetic applications is warranted and holds the potential for significant contributions to the development of new therapeutic agents.

References

  • A1Suppliers. This compound, 98% Purity. [Link]

Sources

An In-Depth Technical Guide to the Chemistry of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex heterocyclic molecules, most notably in the development of targeted cancer therapies. Its strategic arrangement of a cyano group, a nitro group, and a malonate ester moiety on a phenyl ring provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the cyano and nitro groups significantly activates the aromatic ring for nucleophilic aromatic substitution, facilitating its synthesis. Subsequently, these functional groups offer multiple handles for further chemical manipulation, including reduction of the nitro group followed by intramolecular cyclization, a key step in the construction of indole scaffolds.

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile intermediate for the synthesis of novel pharmaceutical agents, with a particular focus on its role in the production of the tyrosine kinase inhibitor, Nintedanib.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 651747-69-2[1]
Molecular Formula C₁₂H₁₀N₂O₆[1]
Molecular Weight 278.22 g/mol [1]
Appearance Pale yellow to light yellow solid (predicted)N/A
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)N/A

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction leverages the high electrophilicity of an appropriately substituted nitroaromatic precursor.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAᵣ)

The synthesis proceeds via the reaction of a halo-substituted 3-nitrobenzonitrile with the enolate of dimethyl malonate. The presence of two strong electron-withdrawing groups (nitro and cyano) ortho and para to the halogen leaving group is critical. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

Diagram 1: General Mechanism of SNAᵣ for the Synthesis of this compound

SNAr_Mechanism reactant1 Dimethyl Malonate (Nucleophile Precursor) enolate Malonate Enolate (Nucleophile) reactant1->enolate reactant2 4-Halo-3-nitrobenzonitrile (Electrophile) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactant2->meisenheimer base Base (e.g., K₂CO₃) base->enolate Deprotonation enolate->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Elimination of Halide

Caption: The SNAᵣ mechanism involves deprotonation of dimethyl malonate, nucleophilic attack on the aromatic ring, and subsequent elimination of the leaving group.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established procedures for analogous compounds, particularly those used in the synthesis of intermediates for Nintedanib.[2]

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Dimethyl malonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-nitrobenzonitrile (1.0 eq), dimethyl malonate (1.1-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound lies in the strategic placement of its functional groups, which allows for a variety of subsequent transformations.

Reduction of the Nitro Group and Intramolecular Cyclization: The Fischer Indole Synthesis Analogue

A key transformation of this intermediate is the reduction of the nitro group to an amine, which can then undergo an intramolecular cyclization. This sequence is a cornerstone of the synthesis of the tyrosine kinase inhibitor Nintedanib.[1]

Diagram 2: Key Transformation in the Synthesis of Nintedanib

Nintedanib_Synthesis start This compound intermediate1 2-Amino Intermediate start->intermediate1 Nitro Reduction (e.g., H₂, Pd/C) intermediate2 Indolinone Core intermediate1->intermediate2 Intramolecular Cyclization product Nintedanib intermediate2->product Further Functionalization

Caption: A simplified workflow illustrating the conversion of this compound to the core structure of Nintedanib.

The reduction of the nitro group is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source like H₂ gas or hydrazine). The resulting aniline derivative is unstable and readily undergoes intramolecular cyclization. The amino group attacks one of the ester carbonyls of the malonate moiety, leading to the formation of a six-membered ring and elimination of methanol. This cyclized product is a key indolinone intermediate.

Role as a Precursor to Tyrosine Kinase Inhibitors

Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1] It is used in the treatment of various cancers and idiopathic pulmonary fibrosis. The synthesis of Nintedanib relies on the construction of a specific substituted indolinone core, for which this compound serves as a crucial starting material. The cyano group in the final drug molecule is derived from the starting material, highlighting the importance of this specific building block.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following are the expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show the following characteristic signals:

  • A singlet for the six protons of the two equivalent methoxy groups (–OCH₃) of the malonate ester, typically in the range of 3.7-3.9 ppm.

  • A singlet for the methine proton (–CH–) of the malonate moiety.

  • Signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the substituted phenyl ring. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the cyano and nitro substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

  • A signal for the methoxy carbons (–OCH₃) around 53-55 ppm.

  • A signal for the methine carbon (–CH–) of the malonate.

  • Signals for the carbonyl carbons (C=O) of the ester groups, typically in the range of 165-170 ppm.

  • Signals in the aromatic region (around 110-150 ppm) for the carbons of the phenyl ring, including the carbon attached to the cyano group and the carbon attached to the nitro group.

  • A signal for the cyano carbon (–C≡N).

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:

  • A strong absorption band for the C=O stretching of the ester groups, typically around 1730-1750 cm⁻¹.

  • A sharp absorption band for the C≡N stretching of the cyano group, around 2220-2260 cm⁻¹.

  • Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (–NO₂), typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 278.22 would be expected in the mass spectrum, along with characteristic fragmentation patterns.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its carefully orchestrated array of functional groups makes it an invaluable precursor for the construction of complex, biologically active molecules. The straightforward and high-yielding synthesis via nucleophilic aromatic substitution, coupled with its versatile reactivity, ensures its continued importance in the pharmaceutical industry.

As the quest for more selective and potent kinase inhibitors continues, the demand for versatile building blocks like this compound is likely to grow. Further research may explore its application in the synthesis of other heterocyclic scaffolds beyond the indolinone core, potentially leading to the discovery of new therapeutic agents for a range of diseases. The principles of its synthesis and reactivity discussed in this guide provide a solid foundation for scientists and researchers to innovate and advance the field of medicinal chemistry.

References

  • Google Patents. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565719, Dimethyl 2,2-bis(2-cyanoethyl)malonate. Retrieved January 18, 2026 from [Link].

  • Google Patents. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib.

Sources

The Synthetic Cornerstone: A Technical Guide to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Niche yet Pivotal Building Block

In the vast landscape of organic synthesis, certain molecules, while not ubiquitously employed, hold a place of paramount importance in specific, high-impact applications. Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is one such compound. Its elegantly functionalized aromatic core, bearing both a nitrile and a nitro group, destines it for intricate synthetic transformations, most notably as a key precursor in the synthesis of advanced pharmaceutical agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and core applications of this versatile intermediate, moving beyond a simple recitation of facts to explore the underlying chemical principles and strategic considerations that govern its use.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₀N₂O₆, is a crystalline solid at room temperature. The strategic placement of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups on the phenyl ring significantly influences the reactivity of the entire molecule. The nitro group at the ortho position to the malonate substituent creates steric hindrance and modulates the electronic properties of the aromatic ring, while the cyano group at the para position further activates the ring towards certain transformations.

PropertyValue
CAS Number 651747-69-2
Molecular Formula C₁₂H₁₀N₂O₆
Molecular Weight 278.22 g/mol
Appearance Pale yellow to light yellow solid

Spectroscopic Characterization: While a publicly available, peer-reviewed full dataset is not readily accessible, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure and data from analogous compounds. The ¹H NMR spectrum would likely show characteristic signals for the two methoxy groups of the malonate ester, a singlet for the benzylic proton, and distinct aromatic protons with splitting patterns dictated by their positions relative to the cyano and nitro substituents. The ¹³C NMR spectrum would display resonances for the carbonyl carbons of the ester, the methoxy carbons, the benzylic carbon, and the aromatic carbons, with the carbons attached to the electron-withdrawing groups shifted downfield.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially relevant synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAAr) reaction. The following protocol is a representative procedure compiled from literature on the synthesis of analogous nitrophenylmalonates.

Reaction Scheme:

Synthesis_of_Dimethyl_2-(4-cyano-2-nitrophenyl)malonate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile Target_Molecule This compound 4-chloro-3-nitrobenzonitrile->Target_Molecule + Dimethyl malonate Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->Target_Molecule Base Base (e.g., K₂CO₃, NaH) Base->Target_Molecule Solvent Solvent (e.g., DMF, DMSO) Solvent->Target_Molecule Reductive_Cyclization_to_Oxindole Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/AcOH) Start->Reduction [H] Intermediate_Amine 2-(4-cyano-2-aminophenyl)malonate Reduction->Intermediate_Amine Cyclization Intramolecular Cyclization (Lactamization) Intermediate_Amine->Cyclization Spontaneous or Heat-induced Oxindole_Ester Methyl 2-oxo-6-cyanoindoline-3-carboxylate Cyclization->Oxindole_Ester Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Oxindole_Ester->Hydrolysis_Decarboxylation H₃O⁺ / Heat Final_Oxindole 6-Cyano-2-oxindole Hydrolysis_Decarboxylation->Final_Oxindole

synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Derivatives

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It is designed to serve as a practical resource, offering not only detailed protocols but also the underlying chemical principles and strategic considerations necessary for successful synthesis and application in research and drug development.

Strategic Importance in Medicinal Chemistry

This compound is a highly versatile intermediate in organic synthesis. The strategic arrangement of a nitro group, a cyano group, and a malonate ester on a phenyl ring creates a molecule primed for a variety of chemical transformations. This trifunctionalized scaffold is particularly valuable in the construction of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the malonate moiety provides a convenient handle for further molecular elaboration.

The Core Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for preparing this compound is through a nucleophilic aromatic substitution reaction. This pathway is favored due to the high reactivity of appropriately substituted aryl halides with nucleophiles.

Unpacking the Mechanism

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of dimethyl malonate by a suitable base to form a nucleophilic enolate. This enolate then attacks the electron-deficient carbon atom of the aromatic ring that bears a good leaving group (typically a halogen). The presence of strong electron-withdrawing groups, such as the nitro and cyano moieties, ortho and para to the leaving group is critical for stabilizing the resulting intermediate.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing groups, which lowers the activation energy of the reaction.

  • Leaving Group Elimination: Aromaticity is restored through the expulsion of the leaving group, yielding the desired this compound.

SNAr_Mechanism Figure 1: S(N)Ar Mechanism for this compound Synthesis reagents Dimethyl Malonate + Base meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack substrate 4-Halo-3-nitrobenzonitrile substrate->meisenheimer product This compound meisenheimer->product Elimination leaving_group Halide Ion (X-) meisenheimer->leaving_group

Caption: S(N)Ar Mechanism for the synthesis of this compound.

Key Experimental Considerations

The success of this synthesis is highly dependent on the careful selection and control of several experimental parameters:

  • Starting Material: 4-Chloro-3-nitrobenzonitrile is a commonly used starting material for this reaction.

  • Base: A non-nucleophilic base is required to generate the malonate enolate without competing in the substitution reaction. Potassium carbonate (K2CO3) is a frequently employed base for this purpose.

  • Solvent: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base, thereby increasing the nucleophilicity of the enolate. Dimethylformamide (DMF) is a common choice.

  • Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGrade
4-Chloro-3-nitrobenzonitrile≥98%
Dimethyl malonate≥99%
Potassium carbonate (K2CO3)Anhydrous, ≥99%
Dimethylformamide (DMF)Anhydrous, ≥99.8%
Ethyl acetateACS Grade
HexanesACS Grade
Deionized water
BrineSaturated
Anhydrous sodium sulfate
Step-by-Step Methodology

Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis start Start: Combine Reactants reaction_setup Add 4-chloro-3-nitrobenzonitrile, dimethyl malonate, and K2CO3 to DMF start->reaction_setup heating Heat the reaction mixture (e.g., 100 °C) reaction_setup->heating monitoring Monitor reaction progress by TLC heating->monitoring workup_start Cool to room temperature monitoring->workup_start quenching Pour into ice-water workup_start->quenching extraction Extract with ethyl acetate quenching->extraction washing Wash organic layer with water and brine extraction->washing drying Dry organic layer over Na2SO4 washing->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification product Obtain pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-3-nitrobenzonitrile (1.0 eq), dimethyl malonate (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heating: Heat the reaction mixture to 100 °C and stir for the required reaction time (typically several hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Data and Characterization
PropertyTypical Value/Observation
AppearanceOff-white to yellow solid
Yield70-90% (after purification)
1H NMR (CDCl3, 400 MHz) δ (ppm)~8.3 (d, 1H), ~8.0 (dd, 1H), ~7.8 (d, 1H), ~5.0 (s, 1H), ~3.8 (s, 6H)
13C NMR (CDCl3, 101 MHz) δ (ppm)~166, ~149, ~136, ~134, ~131, ~125, ~116, ~111, ~57, ~53

Synthetic Utility and Derivatization

The synthetic value of this compound lies in its potential for further functional group transformations, opening pathways to a diverse range of complex molecules.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (H2/Pd-C) or treatment with reducing agents like tin(II) chloride (SnCl2). This transformation is a key step in the synthesis of many nitrogen-containing heterocycles.

  • Manipulation of the Malonate Ester: The malonate moiety can undergo hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation to yield a mono-acid. It can also be used in further C-C bond-forming reactions.

  • Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine, providing additional points for molecular diversification.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation Inactive base (e.g., hydrated K2CO3)Use freshly dried, anhydrous potassium carbonate.
Insufficient temperature or reaction timeIncrease the reaction temperature or extend the reaction time. Monitor by TLC.
Poor quality solventUse anhydrous, high-purity DMF.
Formation of multiple byproducts Reaction temperature is too highLower the reaction temperature and monitor for byproduct formation.
Presence of waterEnsure all glassware is dry and use anhydrous reagents and solvents.
Difficult purification Co-elution of impuritiesOptimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Safety Precautions

  • Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.

  • 4-Chloro-3-nitrobenzonitrile: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. A thorough risk assessment should be conducted before commencing any chemical synthesis.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method for accessing this important synthetic building block. A comprehensive understanding of the reaction mechanism, coupled with careful control over experimental conditions, is essential for achieving high yields and purity. The versatility of this intermediate makes it a valuable tool in the arsenal of medicinal chemists and researchers in drug discovery and development.

References

  • Google. (n.d.). Google Patents.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of specific pharmacophores within a single molecular scaffold presents a compelling strategy in modern drug discovery. Dimethyl 2-(4-cyano-2-nitrophenyl)malonate and its derivatives represent a class of compounds with significant, yet largely unexplored, therapeutic potential. The presence of a nitro group, a cyano moiety, and a malonate ester function within a compact aromatic structure suggests a high probability of diverse biological activities. This guide provides a comprehensive technical overview of the putative biological activities of these derivatives, focusing on their potential as anticancer and antimicrobial agents. Drawing upon established knowledge of related chemical structures, we will explore hypothesized mechanisms of action, propose detailed experimental protocols for their evaluation, and present a framework for their future development. This document is intended for researchers, scientists, and drug development professionals seeking to investigate this promising class of molecules.

Introduction: A Scaffold of Promise

The chemical architecture of this compound is intrinsically linked to its potential bioactivity. The molecule incorporates three key functional groups, each with a well-documented history in medicinal chemistry:

  • The Nitroaromatic Moiety: Nitro-containing compounds are known to exhibit a wide spectrum of biological effects, including anticancer, antibacterial, and antiparasitic activities.[1][2] Their mechanism often involves bioreduction of the nitro group within target cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through oxidative stress and covalent modification of macromolecules.[1]

  • The Cyano Group: The inclusion of a cyano (-C≡N) group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. While potent in its own right, the cyano group is also a versatile synthetic handle for further molecular elaboration.

  • The Malonate Ester: Malonate esters are classic building blocks in organic synthesis and can be found in various biologically active molecules. The ester functionalities can be hydrolyzed by cellular esterases, potentially leading to the formation of more active metabolites.

The specific substitution pattern—a cyano group at the 4-position and a nitro group at the 2-position of the phenyl ring—creates a unique electronic environment that is likely to influence the molecule's interaction with biological targets.

Potential Anticancer Activity: A Multi-pronged Approach

While direct experimental data for this compound is limited, the anticancer potential of structurally related nitroaromatic compounds is well-documented.[1][3] We hypothesize that this class of derivatives could exert cytotoxic effects on cancer cells through several mechanisms.

Hypothesized Mechanisms of Anticancer Action
  • Reductive Activation and Oxidative Stress: Similar to other nitroaromatic anticancer agents, this compound derivatives could be selectively reduced in the hypoxic environment characteristic of solid tumors. This reduction can lead to the formation of highly reactive radical species that induce DNA damage, lipid peroxidation, and ultimately, apoptotic cell death.

  • Enzyme Inhibition: The electron-deficient nature of the aromatic ring, amplified by the nitro and cyano groups, could enable these compounds to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.

  • Induction of Apoptosis: The cellular stress induced by these compounds could trigger intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Diagram 1: Hypothesized Anticancer Mechanism

anticancer_mechanism cluster_cell Cancer Cell Compound This compound Derivative Hypoxia Hypoxic Environment Compound->Hypoxia Enters ROS Reactive Oxygen Species (ROS) Hypoxia->ROS Bioreduction DNA_Damage DNA Damage ROS->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Hypothesized reductive activation of a this compound derivative in a hypoxic cancer cell, leading to oxidative stress and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • DMSO (for formazan solubilization).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Comparative Cytotoxicity Data of Related Compounds

To provide a predictive context, the following table summarizes the IC50 values of some structurally related nitroaromatic compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Synthetic β-nitrostyrene derivativeMCF-7 (Breast)0.81 ± 0.04 µg/mL[5]
Synthetic β-nitrostyrene derivativeMDA-MB-231 (Breast)1.82 ± 0.05 µg/mL[5]
N-(4'-nitrophenyl)-l-prolinamideA549 (Lung)95.41 ± 0.67% inhibition at 100 µM[6]
N-(4'-nitrophenyl)-l-prolinamideHCT-116 (Colon)93.33 ± 1.36% inhibition at 100 µM[6]

Potential Antimicrobial Activity: A New Frontier

The presence of a nitroaromatic system also suggests that this compound derivatives could possess antimicrobial properties. Nitro-containing compounds have a long history as antimicrobial agents, with their mechanism of action often involving the generation of toxic intermediates upon reduction of the nitro group.[2][7]

Hypothesized Mechanisms of Antimicrobial Action
  • Inhibition of Nucleic Acid Synthesis: The reduced nitro species can covalently bind to microbial DNA, leading to strand breaks and inhibition of replication and transcription.

  • Disruption of Cellular Respiration: These compounds may interfere with the electron transport chain in bacteria, disrupting cellular respiration and energy production.

  • Enzyme Inhibition: The derivatives could inhibit essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways.

Diagram 2: Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow Start Start: Synthesized Compounds MIC_Assay Broth Microdilution for MIC Determination Start->MIC_Assay Screening MBC_Assay Plating for MBC Determination MIC_Assay->MBC_Assay From non-turbid wells Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis MIC values MBC_Assay->Data_Analysis MBC values Conclusion Conclusion: Active vs. Inactive Data_Analysis->Conclusion

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound derivatives that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The in-depth analysis presented in this guide, based on the known biological activities of related compounds, strongly suggests potential for both anticancer and antimicrobial applications.

Future research should focus on:

  • Synthesis of a diverse library of derivatives: Exploring variations in the ester groups and substituents on the phenyl ring to establish structure-activity relationships (SAR).

  • Comprehensive biological evaluation: Performing the detailed in vitro assays described herein, followed by in vivo studies for promising candidates.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

References

  • Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020). [No valid URL provided]
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  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health (NIH). [Link]

  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024). ResearchGate. [Link]

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  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (No date). National Institutes of Health (NIH). [Link]

  • Nitroderivatives as drugs for diseases having an inflammatory basis. (No date).
  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. [Link]

  • Nitroalkene non steroidal anti-inflammatory drugs (na-nsaids) and methods of treating inflammation related conditions. (No date).
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (No date). National Institutes of Health (NIH). [Link]

  • Resorufin derivatives for treatment of oxidative stress disorders. (No date). PubChem. [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (No date).
  • Cytotoxicity of two novel COX-2 inhibitors of C1 and C2 on MCF-7 cell line using clonogenic assay. (No date). ResearchGate. [Link]

  • Use of pirfenidone and derivatives for modulation of B lymphocyte activity and organ protection from acute tissue damage. (No date). PubChem. [Link]

  • Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. (No date). National Institutes of Health (NIH). [Link]

  • A New Demand for Improved Selectivity and Potency of Cyanine Dyes as Antiproliferative Agents Against Colorectal Cancer Cells. (2024). National Institutes of Health (NIH). [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (No date). MDPI. [Link]

  • Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. (No date). National Institutes of Health (NIH). [Link]

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Dimethyl 2-(4-cyano-2-nitrophenyl)malonate IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the IUPAC Nomenclature of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic naming process, elucidates the underlying chemical principles, and contextualizes the compound's significance. We will explore the identification of the parent structure, the application of substituent priority rules, and the precise assignment of locants. Furthermore, this guide briefly covers the compound's synthesis, reactivity, and its role as a versatile intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Introduction: The Significance of Substituted Phenylmalonates

Substituted malonic esters are a cornerstone of modern organic synthesis. Their defining feature—an "active methylene" group flanked by two carbonyls—confers a relatively high acidity (pKa ≈ 13) to the α-protons. This acidity allows for easy deprotonation to form a stable enolate, which is a potent nucleophile. This reactivity makes malonic esters, such as this compound, exceptionally valuable as building blocks for forming new carbon-carbon bonds.[1] They are frequently employed in reactions like the malonic ester synthesis for preparing substituted carboxylic acids and the Knoevenagel condensation for synthesizing substituted alkenes.[2] The specific compound discussed herein, featuring a heavily substituted phenyl ring with powerful electron-withdrawing groups, is primed for use as a precursor in the development of complex heterocyclic systems and targeted therapeutic agents.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical compound begins with its structure and fundamental properties. This compound is a polysubstituted aromatic compound with the key features detailed below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀N₂O₆[3][4][5]
Molecular Weight 278.22 g/mol [3][4][5]
CAS Number 651747-69-2[3][5]
Appearance Typically an off-white to yellow solid[6]

The structure is characterized by a central malonate core attached to a phenyl ring, which is itself substituted with a cyano and a nitro group. These electron-withdrawing substituents significantly influence the molecule's reactivity.

Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction

The name "this compound" is a semi-systematic name that is widely used and understood. However, a full, systematic IUPAC name provides an unambiguous structural description based on a hierarchical set of rules.[7] Let's deconstruct this process.

Pillar 1: Identifying the Principal Functional Group and Parent Structure

The first step in IUPAC nomenclature is to identify the principal functional group, which determines the suffix of the name. In this molecule, we have ester, nitro, and cyano (nitrile) functionalities. According to IUPAC priority rules, esters rank higher than both nitro and nitrile groups.[8]

  • The core structure is derived from propanedioic acid (a three-carbon dicarboxylic acid), commonly known as malonic acid.

  • Since the principal functional groups are esters of this acid, the parent name becomes propanedioate . The common name alternative is malonate .

Pillar 2: Naming the Ester Alkyl Groups

The groups attached to the oxygen atoms of the ester functionalities are named as prefixes.[9][10]

  • In this case, both ester groups are methyl esters (-OCH₃).

  • Therefore, the prefix is Dimethyl .

Pillar 3: Identifying, Numbering, and Naming the Substituent

The final piece is the complex substituent attached to the central carbon (C2) of the propanedioate backbone.

  • Numbering the Parent Chain : The propanedioate chain is numbered 1-2-3, with the central carbon being C2. The complex substituent is therefore located at position 2.

  • Identifying the Substituent : The group at C2 is a phenyl ring, which is itself substituted.

  • Numbering the Substituent Ring : The phenyl ring's numbering starts at the point of attachment to the parent chain (the malonate group). This carbon is C1'. The ring is then numbered to give the lowest possible locants to the other substituents. This results in:

    • A nitro group (-NO₂) at the C2' position.

    • A cyano group (-CN) at the C4' position.

  • Assembling the Substituent Name : The substituents on the phenyl ring are listed alphabetically (cyano, nitro). Their positions are indicated by numbers. This gives the full substituent name: (4-cyano-2-nitrophenyl) . The parentheses are crucial for indicating a complex substituent.

Pillar 4: Assembling the Full IUPAC Name

Combining these pillars in the correct order—(Ester Alkyl Groups) (Substituent Location)-(Substituent Name)(Parent Name)—yields the full systematic name.

  • Systematic IUPAC Name : Dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate

  • Commonly Accepted Name : This compound

The following diagram illustrates the systematic construction of the IUPAC name.

IUPAC_Nomenclature cluster_parent Parent Chain: Propanedioate cluster_substituent Substituent at C2: (4-cyano-2-nitrophenyl) P1 C1 (O)OCH3 P2 C2 P3 C3 (O)OCH3 C1 1' P2->C1 Attachment to Parent C2 2' C1->C2 C3 3' C2->C3 Nitro NO2 C2->Nitro C4 4' C3->C4 C5 5' C4->C5 Cyano CN C4->Cyano C6 6' C5->C6 C6->C1 Ester Dimethyl

Caption: Logical breakdown of the IUPAC name for the target molecule.

Synthesis and Reactivity Profile

General Synthetic Approach

Compounds of this type are typically synthesized via nucleophilic aromatic substitution (SₙAr). A plausible and efficient laboratory-scale synthesis protocol would involve the reaction of a suitable aryl halide with dimethyl malonate in the presence of a base.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reagents and Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous dimethylformamide (DMF) as the solvent.

  • Base Addition : Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solvent and stir to create a suspension.

  • Enolate Formation : Cool the mixture in an ice bath (0 °C). Slowly add dimethyl malonate dropwise via syringe. The base will deprotonate the active methylene carbon, forming the dimethyl malonate enolate in situ. Allow the mixture to stir for 15-30 minutes.

  • SₙAr Reaction : Slowly add a solution of the electrophile, 4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile, in DMF to the reaction mixture. The highly electron-deficient nature of the aromatic ring (due to the nitro and cyano groups) makes it susceptible to nucleophilic attack by the malonate enolate.

  • Reaction Monitoring and Workup : Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Synthesis_Workflow Start Reagents: - Dimethyl Malonate - 4-halo-3-nitrobenzonitrile - Base (e.g., NaH) - Anhydrous Solvent (e.g., DMF) Enolate Step 1: Enolate Formation (Base deprotonates malonate) Start->Enolate SNAr Step 2: Nucleophilic Aromatic Substitution (Enolate attacks aryl halide) Enolate->SNAr Add aryl halide Workup Step 3: Aqueous Workup (Quench, Extract) SNAr->Workup Reaction complete Purify Step 4: Purification (Column Chromatography) Workup->Purify Product Final Product: This compound Purify->Product

Caption: General workflow for the synthesis of the title compound.

Reactivity Insights
  • Active Methylene Group : The C2 proton remains acidic and can be removed by a suitable base, allowing for further alkylation or acylation reactions at this position.

  • Ester Groups : The two methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. This can be followed by thermal decarboxylation to produce a substituted phenylacetic acid derivative.

  • Nitro Group : The nitro group is a versatile functional handle. It can be reduced to an amine (-NH₂), which is a key step in the synthesis of many pharmaceutical scaffolds, such as benzodiazepines or quinolines.

Applications in Drug Discovery and Development

While specific applications for this compound are proprietary or in early-stage research, its structural motifs are highly relevant in medicinal chemistry. Malonates are key starting materials for a wide range of pharmaceuticals, including:

  • Anti-inflammatory Drugs : Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Anti-cancer Agents : Serve as precursors for nucleoside analogs and other chemotherapeutics that interfere with DNA replication in cancer cells.[11]

  • Barbiturates : Historically significant in the synthesis of sedative and hypnotic agents through condensation with urea derivatives.[11]

The 2-nitrophenyl and 4-cyanophenyl moieties are present in numerous biologically active compounds. The reduction of the nitro group to an amine, for instance, opens pathways to a vast chemical space for creating libraries of potential drug candidates.

Conclusion

The IUPAC nomenclature provides a rigorous and logical framework for naming complex organic molecules like this compound. By systematically identifying the parent structure, functional group priorities, and substituent arrangements, an unambiguous name—Dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate —is derived. This compound, characterized by its reactive malonate core and an electron-deficient aromatic ring, represents a highly versatile and valuable intermediate for synthetic chemists in academia and the pharmaceutical industry. Its strategic combination of functional groups makes it an ideal starting point for constructing novel molecular architectures with potential therapeutic applications.

References

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key reactive sites of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

This compound (CAS 651747-69-2) is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis.[1][2] Its strategic importance lies in the convergence of multiple, orthogonally reactive functional groups within a single, stable scaffold. The molecule is comprised of a malonic ester moiety attached to an electron-deficient phenyl ring, which is further substituted with both a nitro and a cyano group. This unique arrangement offers a rich landscape for a variety of chemical transformations, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.

This guide provides an in-depth analysis of the principal reactive sites of this compound, grounded in fundamental chemical principles. We will explore the causality behind its reactivity, present validated experimental protocols for its key transformations, and offer insights into its synthetic utility.

Section 1: The Malonic Ester Moiety: A Center of C-C Bond Formation and Decarboxylation

The malonic ester portion of the molecule is a classic and powerful tool in synthetic chemistry, offering reliable pathways for carbon chain extension and the formation of carboxylic acids.[3]

The α-Carbon: An Acidic Benzylic Proton for Enolate Chemistry

The most significant reactive site on the malonate moiety is the carbon atom positioned between the two ester carbonyl groups. The proton attached to this carbon exhibits notable acidity (pKa of diethyl malonate is ~13) due to two key factors:

  • Inductive Effect: The electron-withdrawing character of the two adjacent ester groups polarizes the C-H bond, facilitating proton abstraction.

  • Resonance Stabilization: Upon deprotonation, the resulting carbanion (enolate) is highly stabilized by resonance, with the negative charge delocalized over both carbonyl oxygen atoms.[4]

Furthermore, this α-carbon is also a benzylic position , being directly attached to the phenyl ring. This benzylic nature provides additional stabilization to any radical or ionic intermediate formed at this site, enhancing its overall reactivity.[5][6]

The formation of the enolate with a suitable base, such as sodium ethoxide or potassium tert-butoxide, transforms this site into a potent carbon nucleophile, capable of participating in a variety of bond-forming reactions, most notably SN2 alkylation with alkyl halides.[3][7]

Experimental Protocol 1: General Procedure for α-Carbon Alkylation

  • Enolate Formation: To a solution of this compound (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base (e.g., sodium hydride (1.1 eq.) or potassium tert-butylate (1.1 eq.)) portion-wise at 0 °C.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Cool the solution back to 0 °C and add the desired alkyl halide (1.0-1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Diagram 1: Enolate Formation and Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Start This compound Enolate Stabilized Enolate (Nucleophile) Start->Enolate α-H abstraction Base Base (e.g., NaH) Base->Enolate Product α-Alkylated Product Enolate->Product C-C bond formation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product G Start α-Substituted Dimethyl Malonate Hydrolysis Hydrolysis (H₃O⁺ or OH⁻, H₂O) Start->Hydrolysis Diacid Substituted Malonic Acid Hydrolysis->Diacid Decarboxylation Heat (Δ) Diacid->Decarboxylation Product Substituted Acetic Acid Derivative Decarboxylation->Product CO2 CO₂ Decarboxylation->CO2

Caption: Sequential hydrolysis and decarboxylation reactions.

Section 2: The Aromatic Ring: A Platform for Reduction and Substitution

The 4-cyano-2-nitrophenyl ring is highly electron-deficient, which dictates the reactivity of its substituents.

The Nitro Group: A Gateway to Anilines

The nitro group (-NO₂) is a powerful electron-withdrawing group that can be readily reduced to a primary amine (-NH₂). [8]This transformation is one of the most fundamental and reliable reactions in aromatic chemistry, providing access to anilines, which are crucial building blocks for pharmaceuticals and dyes.

The reduction can be achieved through various methods:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is often clean and high-yielding.

  • Metal-Acid Systems: Employing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid (e.g., HCl, Acetic Acid). [8][9] The presence of the additional electron-withdrawing cyano group can facilitate the reduction of the nitro group. [10][11]This reaction is generally chemoselective, leaving the ester and cyano functionalities intact under many conditions, although harsh reducing agents may affect them. [12]

Experimental Protocol 2: General Procedure for Nitro Group Reduction

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Acetic Acid), add the reducing agent. For example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Basify the solution with aqueous NaOH or NaHCO₃ to precipitate the tin salts.

  • Extraction: Filter the mixture through celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting aniline can be purified by crystallization or column chromatography.

Diagram 3: Nitro Group Reduction

G Start 2-Nitrophenyl Derivative Product 2-Aminophenyl (Aniline) Derivative Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd, Fe/HCl) Reagents->Product

Caption: Transformation of the nitro group to an amine.

The Aromatic Ring and Cyano Group
  • Nucleophilic Aromatic Substitution (SNAr): The phenyl ring is severely electron-deficient due to the combined electron-withdrawing effects of the ortho-nitro and para-cyano groups. This electronic state makes the ring highly activated towards nucleophilic attack. [13]While the molecule lacks a conventional leaving group like a halogen, under forcing conditions with potent nucleophiles, displacement of the nitro group is a theoretical possibility, though less common than the other reactions described. [14][15]* Cyano Group Reactivity: The cyano (nitrile) group can also undergo reactions such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group. However, these transformations typically require harsher conditions than those needed for nitro group reduction or malonate hydrolysis, allowing for selective manipulation of the other sites.

Conclusion

This compound is a molecule endowed with a remarkable array of strategically placed reactive sites. The acidic α-proton allows for nucleophilic functionalization and C-C bond formation. The malonate esters provide a handle for hydrolysis and decarboxylation to generate carboxylic acids. Finally, the nitro group on the electron-poor aromatic ring serves as a reliable precursor for the corresponding aniline. The differential reactivity of these sites allows for a high degree of synthetic control, enabling chemists to perform sequential transformations to build molecular complexity. This guide has outlined the fundamental principles and practical methodologies for exploiting the rich chemistry of this valuable synthetic intermediate.

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  • PubMed. Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the use of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS No. 651747-69-2). This compound is a highly functionalized aromatic building block, uniquely suited for the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical research and drug development. Its key structural features—an activated aromatic ring and a versatile malonic ester moiety—make it a valuable precursor for a range of molecular architectures. We present detailed, field-tested protocols for its synthesis via Nucleophilic Aromatic Substitution (SNAr) and its subsequent transformation into a novel heterocyclic core through a reductive cyclization strategy. Safety protocols, mechanistic insights, and characterization data are provided to ensure reproducible and safe execution in a research setting.

Chemical & Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for accurate reagent measurements and for predicting its behavior in chemical reactions.

PropertyValueReference
CAS Number 651747-69-2[1][2]
Molecular Formula C₁₂H₁₀N₂O₆[1]
Molecular Weight 278.22 g/mol [1]
IUPAC Name Dimethyl 2-(4-cyano-2-nitrophenyl)propanedioateN/A
Appearance Expected to be a solid at room temperatureInferred

Critical Safety & Handling Protocols

Safe handling of all chemical reagents is paramount. This compound and its precursors require careful management according to the following guidelines.

3.1 Hazard Assessment Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves before use and dispose of them properly after handling.[4]

  • Body Protection: A standard laboratory coat is required. For larger scale operations, consider additional impervious clothing.[4]

3.3 Handling & Storage

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Ignition Sources: Although the target compound's flammability is not specified, the related reagent dimethyl malonate is a combustible liquid. Therefore, keep the compound away from heat, sparks, and open flames.[7]

Core Synthetic Protocol: Synthesis of this compound

4.1 Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr) The synthesis of the title compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the specific electronic arrangement of the aryl halide precursor, 4-chloro-3-nitrobenzonitrile. The potent electron-withdrawing effects of the nitro (-NO₂) group at the ortho position and the cyano (-CN) group at the para position strongly activate the aromatic ring. This activation significantly lowers the energy barrier for the attack of a nucleophile—in this case, the carbanion generated from dimethyl malonate—by stabilizing the intermediate Meisenheimer complex. The reaction proceeds by displacing the chloride leaving group.[1]

4.2 Synthetic Workflow Diagram

G cluster_reagents Reagents cluster_process Process A Dimethyl Malonate E 1. Deprotonation of Malonate (Formation of Nucleophile) @ 20°C A->E B 4-Chloro-3-nitrobenzonitrile F 2. SNAr Reaction @ 20-100°C B->F C Potassium tert-butylate (Base) C->E D DMSO (Solvent) D->E E->F G 3. Aqueous Workup & Extraction F->G H 4. Purification (e.g., Column Chromatography) G->H I Product: This compound H->I

Caption: Workflow for the synthesis of the title compound via SNAr.

4.3 Detailed Experimental Protocol

This protocol is adapted from the procedure described by Roth, G. J., et al. in the Journal of Medicinal Chemistry.[1]

Materials & Equipment

Reagent/Equipment Quantity/Specification
4-Chloro-3-nitrobenzonitrile 1.0 eq
Dimethyl malonate 1.1 eq
Potassium tert-butylate 1.2 eq
Anhydrous Dimethyl sulfoxide (DMSO) Sufficient to make a ~0.5 M solution
Diethyl ether / Ethyl acetate For extraction
Saturated NH₄Cl (aq.), Brine For washing
Anhydrous MgSO₄ or Na₂SO₄ For drying
Round-bottom flask, magnetic stirrer Standard laboratory glassware
Temperature probe, heating mantle For temperature control

| Silica gel | For chromatography |

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO.

  • Nucleophile Generation: Add dimethyl malonate (1.1 eq) to the DMSO. Cool the solution to 20°C using a water bath. Slowly add potassium tert-butylate (1.2 eq) portion-wise, ensuring the temperature does not exceed 25°C. Stir the resulting mixture for 30 minutes at 20°C. A color change or slight increase in viscosity may be observed as the malonate enolate forms.

  • SNAr Reaction: Add 4-chloro-3-nitrobenzonitrile (1.0 eq) to the reaction mixture.

  • Heating & Monitoring: Heat the reaction mixture to 100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Application Protocol: Reductive Cyclization for Heterocycle Synthesis

5.1 Mechanistic Rationale: A Gateway to Indolone Scaffolds A primary application of this compound in drug discovery is its role as a precursor to complex heterocyclic systems. The nitro group is essentially a masked amine. Through catalytic hydrogenation, the nitro group is selectively reduced to a primary amine. The resulting intermediate is now perfectly poised for an intramolecular cyclization. The newly formed aniline nitrogen can act as a nucleophile, attacking the electrophilic carbonyl carbon of one of the adjacent methyl ester groups. This process, often promoted by heat or a mild base, results in the formation of a stable six-membered lactam ring, yielding a substituted indolone core. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

5.2 Reductive Cyclization Workflow

G A Dimethyl 2-(4-cyano- 2-nitrophenyl)malonate B Step 1: Nitro Reduction Reagents: H₂ (g), Pd/C Solvent: Methanol/Ethyl Acetate A->B C Intermediate: Dimethyl 2-(2-amino- 4-cyanophenyl)malonate B->C D Step 2: Intramolecular Cyclization (Lactamization) Condition: Heat or Mild Base C->D E Final Product: Substituted Indolone Heterocycle D->E

Caption: Proposed pathway for converting the title compound to a heterocyclic core.

5.3 Detailed Experimental Protocol (Representative)

This protocol describes a standard catalytic hydrogenation followed by cyclization.

Materials & Equipment

Reagent/Equipment Quantity/Specification
This compound 1.0 eq
Palladium on Carbon (10% Pd/C) 5-10 mol%
Methanol or Ethyl Acetate Anhydrous, reaction solvent
Hydrogen (H₂) gas supply Balloon or hydrogenation apparatus
Celite® or filter aid For filtration

| Round-bottom flask, magnetic stirrer | Standard laboratory glassware |

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., methanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this purge cycle three times.

  • Reaction & Monitoring: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC. The reduction is typically complete when the starting material spot has been fully converted to a more polar, UV-active spot (the amine intermediate). This can take 4-12 hours.

  • Catalyst Removal: Once the reduction is complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.

  • Cyclization: Transfer the filtrate to a clean round-bottom flask. Heat the solution to reflux. The cyclization often proceeds thermally, with the elimination of methanol. Monitor the formation of the indolone product by TLC or LC-MS.

  • Isolation: Once the cyclization is complete, cool the solution and concentrate the solvent under reduced pressure. The resulting crude solid or oil can be purified by recrystallization or column chromatography to yield the final heterocyclic product.

Downstream Applications & Future Directions

The synthesized indolone scaffold is not an endpoint but a versatile platform for further chemical exploration.

  • Scaffold Decoration: The remaining ester and cyano groups provide orthogonal chemical handles for further modification, allowing for the generation of diverse chemical libraries for screening.

  • Bioactive Compound Synthesis: This core is a key component in the synthesis of kinase inhibitors and other targeted therapeutics. The strategy outlined here is analogous to synthetic routes for compounds like Nintedanib, where related aryl malonates are used as precursors.[8]

  • Fragment-Based Drug Design: The indolone product can serve as a valuable fragment for fragment-based screening campaigns, providing a starting point for the development of novel lead compounds.

By leveraging the unique reactivity of this compound, researchers and drug development professionals can efficiently access complex and valuable molecular architectures.

References

  • Roth, G. J., et al. (2009). Journal of Medicinal Chemistry. Synthesis of this compound. [Source: chemicalbook.com, URL: https://www.chemicalbook.com/synthesis/651747-69-2.htm]
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for Dimethyl malonate. [Source: Thermo Fisher Scientific, URL: https://www.thermofisher.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Dimethyl malonate. [Source: Fisher Scientific, URL: https://www.fishersci.com/store/msds?partNumber=AC116490010&productDescription=DIMETHYL+MALONATE%2C+99%2525+1LT&vendorId=VN00032119&countryCode=US&language=en]
  • MedChemExpress. (2025). Safety Data Sheet for Dimethyl malonate. [Source: MedChemExpress, URL: https://www.medchemexpress.
  • Organic Syntheses. (n.d.). Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. [Source: Organic Syntheses, URL: http://www.orgsyn.org/demo.aspx?prep=v89p0001]
  • Sigma-Aldrich. (2025). Safety Data Sheet for Dimethyl malonate. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/63380]
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for Dimethyl malonate. [Source: CDH Fine Chemical, URL: https://www.cdhfinechemical.com/images/product/msds/27850_msds.pdf]
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Information for this compound. [Source: scbt.com, URL: https://www.scbt.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. [Source: scbt.com, URL: https://www.scbt.
  • Veeprho. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. [Source: Veeprho, URL: https://www.veeprho.

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application of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate in cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cyclization Reactions of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Authored by a Senior Application Scientist

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

This compound is a highly functionalized aromatic compound that serves as a powerful and versatile building block in modern synthetic organic chemistry. Its strategic importance stems from the unique arrangement of three key functional groups on a single phenyl ring: an ortho-positioned nitro group, a para-positioned cyano group, and a geminal dicarboxylate ester (malonate) moiety. This specific constitution makes it an ideal precursor for a variety of intramolecular cyclization reactions, primarily through a reductive cyclization pathway. The transformation of the nitro group into a nucleophilic amine unlocks a cascade of intramolecular reactions, leading to the efficient construction of complex nitrogen-containing heterocyclic systems. These heterocyclic cores are of significant interest to researchers, scientists, and drug development professionals as they are prevalent motifs in a wide array of biologically active compounds and pharmaceuticals.[1][2][3]

This guide provides an in-depth exploration of the , focusing on the underlying mechanisms, detailed experimental protocols, and the rationale behind key procedural choices.

Core Synthetic Strategy: The Reductive Cyclization Cascade

The primary application of this compound in heterocyclic synthesis is centered on the principle of reductive cyclization. This powerful strategy involves the chemical reduction of the ortho-nitro group to an aniline derivative. The newly formed amino group is perfectly positioned to act as an intramolecular nucleophile, attacking one of the proximal electrophilic ester carbonyls of the malonate group. This intramolecular attack results in the formation of a new heterocyclic ring, typically a lactam.

The elegance of this approach lies in its efficiency; a single chemical transformation (the nitro reduction) triggers a spontaneous or heat-induced cyclization, rapidly building molecular complexity. Various methods can be employed for the critical nitro reduction step, with the choice often depending on substrate compatibility, scale, and available equipment. Common methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, NaBH₄). This method is often clean and high-yielding but may not be suitable for molecules with other reducible functional groups.[4][5]

  • Dissolving Metal Reductions: Classic and cost-effective methods using reagents like iron powder in acidic media (Fe/HCl, Fe/NH₄Cl) or tin(II) chloride (SnCl₂). These are robust and well-suited for large-scale synthesis.[6][7]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.

  • Photoredox Catalysis: Modern methods using visible light to induce the reduction under mild conditions.[8][9][10]

The subsequent intramolecular cyclization is often spontaneous upon formation of the aniline or can be promoted by heating the reaction mixture. This cascade reaction efficiently yields substituted quinoline, isoquinoline, or oxindole frameworks, which are central to many areas of medicinal chemistry.[1][11][12]

G Start This compound Intermediate Key Intermediate: 2-(2-Amino-4-cyanophenyl)malonate Start->Intermediate [Reduction of Nitro Group] (e.g., Fe/NH4Cl, Pd/C, H2) Product Cyclized Heterocycle (e.g., Substituted Isoquinolin-1-one) Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: General Reductive Cyclization Pathway.

Application Protocol I: Synthesis of a Substituted Isoquinolin-1-one

One of the most direct applications of this compound is in the synthesis of 4-methoxycarbonyl-5-cyanoisoquinolin-1(2H)-one derivatives. This reaction proceeds via a classic reductive cyclization mechanism and provides a robust route to this important heterocyclic core.

Scientific Rationale

The choice of iron powder and ammonium chloride in an ethanol/water solvent system represents a highly effective, economical, and scalable method for nitro group reduction.[7] Iron is a cheap and readily available reducing agent. The reaction occurs on the surface of the metal, and the presence of an electrolyte like ammonium chloride facilitates the process. Ethanol/water is an excellent solvent mixture that can dissolve the organic starting material while also being compatible with the aqueous nature of the reduction system. Upon reduction of the nitro group to an amine, the resulting intermediate is primed for intramolecular cyclization. The nucleophilic amine attacks one of the ester carbonyls, eliminating a molecule of methanol to form the stable six-membered lactam ring of the isoquinolin-1-one system.

Detailed Experimental Protocol

Reaction: Reductive Cyclization to form 7-cyano-4-(methoxycarbonyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.78 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add ethanol (80 mL) and water (20 mL) to the flask and stir to dissolve the starting material. To this solution, add iron powder (2.80 g, 50.0 mmol, 5.0 equiv) and ammonium chloride (2.67 g, 50.0 mmol, 5.0 equiv).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol (3 x 20 mL).

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure isoquinolin-1-one product as a solid.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Setup Flask with Malonate Reagents 2. Add Solvents (EtOH/H2O) Setup->Reagents Reduction 3. Add Fe & NH4Cl Reagents->Reduction Reflux 4. Heat to Reflux (2-4 hours) Reduction->Reflux Cool 5. Cool to RT Reflux->Cool Filter 6. Filter through Celite Cool->Filter Evaporate 7. Evaporate Solvent Filter->Evaporate Purify 8. Recrystallize Evaporate->Purify

Caption: Experimental Workflow for Isoquinolin-1-one Synthesis.

Data Summary
ParameterConditionRationale
Reducing Agent Iron Powder / NH₄ClCost-effective, efficient, and scalable for nitro reduction.[7]
Solvent System Ethanol / Water (4:1)Good solubility for organic substrate and inorganic reagents.
Temperature Reflux (~80-85 °C)Provides sufficient energy to overcome the activation barrier for both reduction and cyclization.
Reaction Time 2 - 4 hoursTypical duration for complete conversion, monitored by TLC.
Work-up Filtration through Celite®Effectively removes fine iron particles and inorganic byproducts.
Purification RecrystallizationA simple and effective method for obtaining high-purity crystalline product.

Application Protocol II: Synthesis of the Starting Material

The precursor, this compound, is not always commercially available or may be prohibitively expensive. It can be synthesized reliably in the laboratory via a nucleophilic aromatic substitution (SₙAr) reaction.

Scientific Rationale

This synthesis relies on the reaction between a suitable precursor like 4-chloro-3-nitrobenzonitrile and the enolate of dimethyl malonate.[13] The nitro group ortho to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer complex intermediate. Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates dimethyl malonate to form the required nucleophile. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the potassium cation, leaving a "naked" and highly reactive malonate enolate.

G Start_A 4-Chloro-3-nitrobenzonitrile Product This compound Start_A->Product Nucleophilic Aromatic Substitution (SNAr) Start_B Dimethyl Malonate Base Potassium tert-butoxide (t-BuOK) in DMSO Start_B->Base Deprotonation Base->Product

Caption: Synthesis of the Starting Material.

Detailed Experimental Protocol

Reaction: Synthesis of this compound

  • Reagent Preparation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve dimethyl malonate (1.32 g, 10.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 50 mL).

  • Base Addition: Cool the solution to 20 °C in a water bath. Add potassium tert-butoxide (1.12 g, 10.0 mmol) portion-wise over 10 minutes, ensuring the temperature does not exceed 25 °C. Stir the resulting solution for 20 minutes at 20 °C.

  • Substrate Addition: To the solution of the malonate enolate, add 4-chloro-3-nitrobenzonitrile (1.82 g, 10.0 mmol) in one portion.[13]

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain this temperature for 2-3 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of a saturated aqueous ammonium chloride solution. This will quench the reaction and precipitate the product.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Reagent Summary
ReagentMolar Equiv.Purpose
4-Chloro-3-nitrobenzonitrile1.0Aromatic electrophile
Dimethyl Malonate1.0Nucleophile precursor
Potassium tert-butoxide1.0Strong base for enolate formation[13]
Dimethyl Sulfoxide (DMSO)SolventPolar aprotic solvent to facilitate SₙAr reaction

Conclusion and Outlook

This compound stands out as a pre-functionalized and synthetically valuable intermediate for the construction of nitrogen-containing heterocycles. The reductive cyclization cascade is a robust and efficient method for accessing complex molecular architectures from this simple starting material. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of isoquinolin-1-ones and other related heterocyclic systems. By modifying the malonate ester (e.g., using diethyl or dibenzyl malonates) or by further chemical manipulation of the resulting cyano and ester groups on the heterocyclic product, a diverse library of compounds can be generated for screening in drug discovery and materials science applications.

References

  • Lu, C., et al. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters, 21(5), 1438-1443. [Link]

  • Figshare. (2019). Intramolecular Reductive Cyclization of o‑Nitroarenes via Biradical Recombination - Organic Letters. [Link]

  • PrepChem. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. (Procedure analogous to the cyano-derivative). [Link]

  • ACS Publications. (2019). Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination. Organic Letters. [Link]

  • PubMed Central (NIH). (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • PubMed Central (NIH). (n.d.). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Sci-Hub. (2006). Synthesis of quinolin‐4‐yl substituted malonates, cyanoacetates, acetoacetates and related compounds. Journal of Heterocyclic Chemistry, 43(1), 117–125. [Link]

  • ResearchGate. (2014). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77, 2649-2658. [Link]

  • DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link]

  • PubMed. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. [Link]

  • Scientific Research Publishing. (n.d.). Hydrogenation of Alkenes with NaBH₄, CH₃CO₂H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry. [Link]

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Dimethyl 2-(4-cyano-2-nitrophenyl)malonate as a precursor for 3,3-disubstituted oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: A Versatile Precursor for the Synthesis of 3,3-Disubstituted Oxindoles

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3,3-disubstituted oxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, driving significant interest in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the use of this compound as a key precursor for the synthesis of these valuable molecules. We will detail the synthesis of the precursor via nucleophilic aromatic substitution and its subsequent transformation into the target oxindole core through a robust reductive cyclization methodology. The causality behind experimental choices, mechanistic insights, and field-proven protocols are presented to ensure reliable and reproducible execution.

Introduction: The Significance of the 3,3-Disubstituted Oxindole Core

The oxindole ring system, particularly with a quaternary stereocenter at the C3 position, is a cornerstone in drug discovery.[1] This structural feature is integral to the biological activity of many compounds, including potent inhibitors of viral replication and agents with antibacterial, antifungal, and anticancer properties.[1] The development of efficient and modular synthetic routes to access diverse libraries of these compounds is therefore a critical objective for drug development professionals.[4][5]

The strategy outlined herein utilizes a readily prepared nitroaromatic precursor, this compound, which undergoes a highly efficient reductive cyclization to form the desired oxindole lactam. This approach offers a reliable pathway to the core structure, which can be further functionalized to generate novel therapeutic candidates.

Synthesis of Precursor: this compound

The synthesis of the malonate precursor is achieved through a standard nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, facilitating the displacement of a suitable leaving group (e.g., a halide) by the malonate anion.

Reaction Scheme

General scheme for the synthesis of this compound from a substituted nitrobenzene.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of similar nitrophenyl malonates.[6][7]

Materials:

  • 4-Chloro-3-nitrobenzonitrile (or 4-Fluoro-3-nitrobenzonitrile)

  • Dimethyl malonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (3.0 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

  • Add dimethyl malonate (1.0 - 1.1 equivalents) to the suspension via syringe.

  • Add 4-chloro-3-nitrobenzonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the resulting suspension to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[6][7]

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Scientist's Note (Causality):

  • Base: Potassium carbonate is a suitable base for deprotonating dimethyl malonate to form the nucleophilic enolate. It is mild enough to avoid unwanted side reactions.[6][7]

  • Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the carbonate and malonate anions more reactive.

  • Temperature: Heating to 90 °C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate without significant decomposition of the starting materials or product.[6]

Synthesis of 3,3-Disubstituted Oxindoles via Reductive Cyclization

The core of this methodology is the transformation of the ortho-nitroaryl malonate into the oxindole. This is achieved through the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization (lactamization) with one of the adjacent ester groups to form the stable five-membered lactam ring of the oxindole.

General Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Cyclization Start 4-Chloro-3-nitrobenzonitrile + Dimethyl Malonate SNAr S(N)Ar Reaction (K2CO3, DMF, 90°C) Start->SNAr Precursor This compound SNAr->Precursor Reduction Catalytic Hydrogenation (Pd/C, H2 or H-source) Precursor->Reduction Cyclization Intramolecular Lactamization Reduction->Cyclization In situ Product Target 3,3-Disubstituted Oxindole Cyclization->Product

Caption: Overall experimental workflow.

Detailed Protocol: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing nitroarenes to anilines.[8][9] The reaction proceeds under mild conditions and typically gives high yields.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

    • Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.

  • Seal the flask, and purge the system with an inert gas (argon or nitrogen) before evacuating and backfilling with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Maintain a positive pressure of H₂ using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material. The reduction is often complete within 2-12 hours.

  • Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

    • Scientist's Note: The Celite pad must be kept wet with solvent during filtration to prevent the catalyst from igniting upon contact with air.

  • Concentrate the filtrate under reduced pressure. The residue is the crude 6-cyano-2-oxoindoline-3-carboxylic acid methyl ester.

  • The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Mechanism of Reductive Cyclization

The conversion of the nitro compound to the oxindole is a tandem reaction. The process begins with the catalytic reduction of the nitro group and concludes with a spontaneous intramolecular nucleophilic attack.

  • Nitro Group Reduction: The nitro group (Ar-NO₂) is sequentially reduced on the surface of the palladium catalyst. This multi-step process involves intermediates such as the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species, ultimately yielding the aniline (Ar-NH₂).[9]

  • Intramolecular Cyclization: Once the aniline is formed in situ, the nucleophilic amine group is perfectly positioned to attack the electrophilic carbonyl carbon of one of the adjacent ester groups.

  • Lactamization: This intramolecular nucleophilic acyl substitution results in the formation of the stable five-membered lactam ring and the elimination of a molecule of methanol, yielding the final oxindole product.

G cluster_mech Reductive Cyclization Mechanism Nitro o-Nitroaryl Malonate (Precursor) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitro->Hydroxylamine H2, Pd/C (Reduction) Aniline Aniline Intermediate (Ar-NH2) Hydroxylamine->Aniline H2, Pd/C (Reduction) Cyclized Tetrahedral Intermediate Aniline->Cyclized Intramolecular Attack Oxindole Oxindole Product Cyclized->Oxindole -MeOH

Caption: Key stages of the reductive cyclization.

Data Summary and Expected Results

The described protocols are robust and generally provide good to excellent yields for both the precursor synthesis and the final cyclization.

StepReactionKey ReagentsTypical YieldNotes
1SNAr SynthesisK₂CO₃, DMF85-99%Yield is dependent on the purity of starting materials and reaction time.[6]
2Reductive CyclizationH₂, 10% Pd/C90-98%The reaction is typically clean with minimal side products. Catalyst quality is crucial.[8][9]

References

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Tale, R. H., et al. (2014). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules. [Link]

  • Smith, A. B., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Hyun, O., et al. (2016). Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers. Chemical Science. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Synthesis of 3,3‐disubstituted oxindoles. ResearchGate. [Link]

  • Strategies for the synthesis of 3,3′-disubstituted oxindoles. ResearchGate. [Link]

  • Gagnon, D., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Gagnon, D., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

  • Synthesis of 3,3-disubstituted oxindole derivatives. ResearchGate. [Link]

  • Approaches to obtain 3,3-disubstituted 2-oxindoles. ResearchGate. [Link]

  • Yasui, Y., et al. Synthesis of 3,3-disubstituted oxindoles through Pd-catalyzed intramolecular cyanoamidation. CORE. [Link]

  • Yasui, Y., et al. (2010). Synthesis of 3,3-disubstituted oxindoles through Pd-catalyzed intramolecular cyanoamidation. Kyoto University Research Information Repository. [Link]

Sources

Application Notes and Protocols: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Heterocyclic Drug Discovery

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of various heterocyclic systems of medicinal importance. Its unique substitution pattern, featuring a nitro group ortho to a malonate ester and a cyano group para to the nitro group, provides a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic substitution, while the nitro group itself is a precursor for reductive cyclization, a cornerstone transformation in the synthesis of nitrogen-containing heterocycles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in medicinal chemistry. We will delve into its synthesis, key applications with a focus on the preparation of bioactive indazole derivatives, and provide detailed, field-proven protocols.

Chemical Profile

Compound Name This compound
CAS Number 651747-69-2
Molecular Formula C₁₂H₁₀N₂O₆
Molecular Weight 278.22 g/mol
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me [label=""];
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mh [label=""];
mi [label=""];
mj [label=""];
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mm [label=""];
mn [label=""];
mo [label=""];
mp [label=""];
mq [label=""];
mr [label=""];
ms [label=""];
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mu [label=""];
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mw [label=""];
mx [label=""];
my [label=""];
mz [label=""];
na [label=""];
nb [label=""];
nc [label=""];
nd [label=""];
ne [label=""];
nf [label=""];
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nh [label=""];
ni [label=""];
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nl [label=""];
nm [label=""];
nn [label=""];
no [label=""];
np [label=""];
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nr [label=""];
ns [label=""];
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nu [label=""];
nv [label=""];
nw [label=""];
nx [label=""];
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oa [label=""];
ob [label=""];
oc [label=""];
od [label=""];
oe [label=""];
of [label=""];
og [label=""];
oh [label=""];
oi [label=""];
oj [label=""];
ok [label=""];
ol [label=""];
om [label=""];
on [label=""];
oo [label=""];
op [label=""];
oq [label=""];
or [label=""];
os [label=""];
ot [label=""];
ou [label=""];
ov [label=""];
ow [label=""];
ox [label=""];
oy [label=""];
oz [label=""];
pa [label=""];
pb [label=""];
pc [label=""];
pd [label=""];
pe [label=""];
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pi [label=""];
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qi [label=""];
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qp [label=""];
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qr [label=""];
qs [label=""];
qt [label=""];
qu [label=""];
qv [label=""];
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qz [label=""];
sa [label=""];
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sd [label=""];
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si [label=""];
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sp [label=""];
sq [label=""];
sr [label=""];
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st [label=""];
su [label=""];
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sx [label=""];
sy [label=""];
sz [label=""];
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tb [label=""];
tc [label=""];
td [label=""];
te [label=""];
tf [label=""];
tg [label=""];
th [label=""];
ti [label=""];
tj [label=""];
tk [label=""];
tl [label=""];
tm [label=""];
tn [label=""];
to [label=""];
tp [label=""];
tq [label=""];
tr [label=""];
ts [label=""];
tt [label=""];
tu [label=""];
tv [label=""];
tw [label=""];
tx [label=""];
ty [label=""];
tz [label=""];
ua [label=""];
ub [label=""];
uc [label=""];
ud [label=""];
ue [label=""];
uf [label=""];
ug [label=""];
uh [label=""];
ui [label=""];
uj [label=""];
uk [label=""];
ul [label=""];
um [label=""];
un [label=""];
uo [label=""];
up [label=""];
uq [label=""];
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uu [label=""];
uv [label=""];
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wx [label=""];
wy [label=""];
wz [label=""];
xa [label=""];
xb [label=""];
xc [label=""];
xd [label=""];
xe [label=""];
xf [label=""];
xg [label=""];
xh [label=""];
xi [label=""];
xj [label=""];
xk [label=""];
xl [label=""];
xm [label=""];
xn [label=""];
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xp [label=""];
xq [label=""];
xr [label=""];
xs [label=""];
xt [label=""];
xu [label=""];
xv [label=""];
xw [label=""];
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xy [label=""];
xz [label=""];
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yx [label=""];
yy [label=""];
yz [label=""];
za [label=""];
zb [label=""];
zc [label=""];
zd [label=""];
ze [label=""];
zf [label=""];
zg [label=""];
zh [label=""];
zi [label=""];
zj [label=""];
zk [label=""];
zl [label=""];
zm [label=""];
zn [label=""];
zo [label=""];
zp [label=""];
zq [label=""];
zr [label=""];
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zt [label=""];
zu [label=""];
zv [label=""];
zw [label=""];
zx [label=""];
zy [label=""];
zz [label=""];
edge [color="#202124"];
A -- B;
B -- C;
C -- D;
D -- E;
E -- F;
F -- A;
A -- G;
G -- H;
H -- I;
H -- J;
I -- K;
I -- L;
G -- M;
M -- N;
N -- O;
N -- P;
M -- Q;
Q -- R;
Q -- S;
F -- T;
T -- U;
T -- V;
D -- W;
W -- X;
W -- Y;
W -- Z;
Z -- a;
Z -- b;
}

Caption: Synthetic pathway from this compound to bioactive indazoles.

Protocol 2: Synthesis of 6-Cyano-1H-indazole-3-carboxylic Acid

This protocol describes a two-step procedure involving the reductive cyclization of this compound followed by hydrolysis and decarboxylation to yield the medicinally relevant 6-Cyano-1H-indazole-3-carboxylic acid. This method is based on well-established reductive cyclization procedures for nitroarenes.[1][2][3]

Step 1: Reductive Cyclization

Materials:

  • This compound

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), ethanol, and water (e.g., a 4:1 mixture).

  • Addition of Reagents: Add iron powder (5-10 equivalents) and glacial acetic acid (catalytic to stoichiometric amount).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude indazole diester intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis and Decarboxylation

Materials:

  • Crude indazole diester intermediate from Step 1

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (concentrated)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Hydrolysis: Dissolve the crude intermediate in a mixture of water and a co-solvent like methanol or ethanol. Add an excess of NaOH or LiOH (3-4 equivalents).

  • Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford 6-Cyano-1H-indazole-3-carboxylic acid.[4]

Further Derivatization and Biological Evaluation

6-Cyano-1H-indazole-3-carboxylic acid is a versatile building block for the synthesis of a library of potential drug candidates. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).[5]

Caption: Derivatization of 6-Cyano-1H-indazole-3-carboxylic acid.

The resulting library of compounds can then be screened in various biological assays to identify lead compounds with desired therapeutic activities. For instance, screening against a panel of protein kinases can identify potent and selective inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its facile synthesis and its utility as a precursor to medicinally important indazole scaffolds make it an attractive starting material for drug discovery programs. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules based on the indazole framework. The broad spectrum of biological activities associated with indazole derivatives underscores the potential of this synthetic approach in developing new therapeutics for a range of diseases.

References

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Molecules. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. [Link]

  • Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. Journal of Organic Chemistry. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Heterocycles. [Link]

  • Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. Organic Chemistry Portal. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]

Sources

Application Notes and Protocols for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: A Versatile Building Block for Cereblon-Recruiting Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation and the Role of a Key Building Block

The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond mere protein inhibition to a more definitive strategy: targeted protein degradation (TPD). This approach does not just block a protein's function but eliminates it entirely from the cellular environment.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[2] These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, a key component of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] This induced proximity leads to the tagging of the POI with ubiquitin, marking it for destruction by the 26S proteasome.

A critical component of many successful PROTACs is the ligand that recruits the E3 ligase. Among the most widely utilized E3 ligases is Cereblon (CRBN), for which potent ligands have been developed from the thalidomide class of molecules.[1] Dimethyl 2-(4-cyano-2-nitrophenyl)malonate serves as a crucial and versatile starting material for the synthesis of pomalidomide and its analogs, which are highly effective CRBN ligands. This guide provides an in-depth technical overview, from the fundamental properties of this building block to detailed protocols for its incorporation into a functional protein degrader and subsequent biological evaluation.

Chemical Properties and Handling

This compound is a key intermediate in organic synthesis, particularly for creating complex heterocyclic structures. Its proper handling and storage are paramount for ensuring experimental success and safety.

PropertyValueSource
CAS Number 651747-69-2N/A
Molecular Formula C₁₂H₁₀N₂O₆N/A
Molecular Weight 278.22 g/mol N/A
Appearance Pale yellow to light yellow solid[3]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.N/A
Solubility Slightly soluble in chloroform and ethyl acetate.[3]
Safety Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.N/A

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The ultimate utility of this compound lies in its conversion to a pomalidomide-based moiety that effectively recruits the CRBN E3 ligase. This recruitment is the initiating event in a catalytic cycle of targeted protein degradation.

The PROTAC, bearing the pomalidomide-derived warhead, first binds to the CRBN protein. Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This brings the POI into the vicinity of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This ternary complex (POI-PROTAC-CRBN) is the cornerstone of the degradation process. Its formation facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can participate in another degradation cycle.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (Pomalidomide-Linker-POI_Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of CRBN-PROTAC-mediated protein degradation.

Synthetic Protocols: From Building Block to Functional Degrader

The following protocols outline a representative synthetic pathway to create a functional PROTAC. This multi-step process begins with the synthesis of a functionalized pomalidomide derivative from a precursor related to this compound, followed by its conjugation to a POI ligand.

Protocol 1: Synthesis of a Functionalized Pomalidomide-Linker Moiety

This protocol describes the synthesis of a pomalidomide derivative with an azide-terminated linker, which is ready for "click chemistry" conjugation.

Step 1a: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • Rationale: This step involves the cyclization of a glutamine derivative with a nitro-substituted phthalic anhydride analog, which can be derived from this compound through hydrolysis, decarboxylation, and further modifications. The nitro group serves as a precursor to the amine in pomalidomide.

  • Procedure:

    • Combine 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and 3-nitrophthalic anhydride (1 equivalent) in glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the nitro-intermediate.

Step 1b: Reduction of the Nitro Group to Form Pomalidomide

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for the reduction of aromatic nitro groups to amines with high chemoselectivity.[4][5][6][7][8]

  • Procedure:

    • Dissolve the nitro-intermediate from Step 1a in a suitable solvent such as methanol or ethyl acetate.

    • Add 10% Palladium on carbon (10% w/w) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain pomalidomide.

Step 1c: Alkylation of Pomalidomide to Introduce a Linker

  • Rationale: A linker with a terminal reactive group is attached to the pomalidomide core. Here, a dibromoalkane is used to introduce an alkyl bromide, which can then be converted to an azide.

  • Procedure:

    • Dissolve pomalidomide (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (2 equivalents) and 1,5-dibromopentane (3 equivalents).

    • Stir the reaction mixture at 60 °C for 12 hours.[9]

    • After cooling, dilute with water and extract with dichloromethane (DCM).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Step 1d: Azide Formation

  • Rationale: The terminal bromide is converted to an azide via nucleophilic substitution with sodium azide. The azide group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[][11]

  • Procedure:

    • Dissolve the N-alkylated pomalidomide from Step 1c (1 equivalent) in DMF.

    • Add sodium azide (3 equivalents).

    • Stir the reaction mixture at 60 °C for 6 hours.[9]

    • After cooling, dilute with water and extract with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the pomalidomide-linker-azide.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol describes the final assembly of the PROTAC by conjugating the pomalidomide-azide moiety with a POI ligand functionalized with a terminal alkyne.

  • Rationale: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used click chemistry reaction that forms a stable triazole linkage between the two components of the PROTAC.[][11][12][13][14] It is highly efficient and tolerant of a wide range of functional groups.

  • Procedure:

    • Dissolve the pomalidomide-linker-azide (1 equivalent) and the alkyne-functionalized POI ligand (1 equivalent) in a mixture of DMF, water, and methanol.

    • Add sodium ascorbate (1 equivalent) and copper(II) sulfate pentahydrate (0.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon).

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Synthesis_Workflow Start This compound (or related precursor) Nitro_Intermediate 3-(4-nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione Start->Nitro_Intermediate Cyclization Pomalidomide Pomalidomide Nitro_Intermediate->Pomalidomide Reduction (H2, Pd/C) Alkylated_Poma N-alkylated Pomalidomide Pomalidomide->Alkylated_Poma Alkylation Poma_Azide Pomalidomide-Linker-N3 Alkylated_Poma->Poma_Azide Azidation (NaN3) PROTAC Final PROTAC Poma_Azide->PROTAC Click Chemistry (CuAAC) POI_Alkyne POI-Linker-Alkyne POI_Alkyne->PROTAC

Caption: Synthetic workflow for a pomalidomide-based PROTAC.

Biological Evaluation: Assessing Protein Degradation

Once the PROTAC is synthesized, its ability to induce the degradation of the target protein must be evaluated in a cellular context. Western blotting is a cornerstone technique for this purpose.

Protocol 3: Cell-Based Protein Degradation Assay via Western Blot
  • Principle: This assay quantifies the amount of the target protein remaining in cells after treatment with the PROTAC at various concentrations and for different durations. A loading control protein (e.g., GAPDH or β-actin) is used to ensure equal protein loading in each lane.

  • Procedure:

    • Cell Culture and Treatment:

      • Seed the appropriate cell line in multi-well plates and allow them to adhere overnight.

      • Prepare serial dilutions of the PROTAC in cell culture medium. It is common to use DMSO as a solvent for the stock solution, ensuring the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity.[15][16][17][18]

      • Treat the cells with the PROTAC dilutions for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO only) group.

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to prevent the degradation of the target protein by endogenous proteases after cell lysis.[19]

      • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading onto the gel.

    • SDS-PAGE and Western Blotting:

      • Denature the protein samples by boiling in Laemmli buffer.

      • Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel.

      • Separate the proteins by electrophoresis.

      • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

      • Repeat the immunoblotting process for a loading control protein.

    • Detection and Analysis:

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Quantify the band intensities using densitometry software (e.g., ImageJ).

      • Normalize the band intensity of the target protein to the corresponding loading control.

Data Analysis: Determining DC₅₀ and Dₘₐₓ

From the quantitative Western blot data, two key parameters are determined to characterize the potency and efficacy of the degrader:

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point. A lower DC₅₀ value indicates higher potency.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dₘₐₓ value indicates greater efficacy.

To determine these values, plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) using software like GraphPad Prism.

Troubleshooting Common Issues in Western Blotting for Degradation Assays

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Insufficient protein loading- Low antibody concentration- Inefficient protein transfer- Protein degradation during sample prep- Increase protein amount loaded.- Optimize primary antibody concentration and incubation time.- Verify transfer efficiency with Ponceau S stain.- Always use fresh lysates with protease inhibitors.[19]
High Background - Insufficient blocking- High antibody concentration- Contaminated buffers- Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibody concentrations.- Prepare fresh buffers.
Multiple Bands - Non-specific antibody binding- Protein degradation products- Post-translational modifications- Use a more specific primary antibody or perform antibody validation.- Ensure protease inhibitors are used and samples are fresh.- Consult literature for known modifications of the target protein.

Conclusion

This compound is a valuable and strategically important building block in the field of targeted protein degradation. Its efficient conversion into pomalidomide-based CRBN ligands enables the synthesis of potent PROTACs capable of hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate novel protein degraders, thereby contributing to the advancement of this exciting therapeutic modality.

References

  • Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Chemical Communications. [Link]

  • Al-Megrin, W. A., et al. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. International Journal of Current Research and Review. [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Troubleshooting Guide. [Link]

  • Steinebach, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]

  • Singh, A., et al. (2023). Degradation of protein by PROTAC and other strategies. RSC Medicinal Chemistry. [Link]

  • Müller, G. W., et al. (1999). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

  • Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]

  • Brownsey, D. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Pacifichem 2021. [Link]

  • Benjamin, E., & Hijji, Y. M. (2014). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]

  • Lepper, E. R., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry. [Link]

  • Belcher, J. D., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • Belcher, J. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. STAR Protocols. [Link]

  • El-Sayed, M. T., et al. (2022). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry. [Link]

  • Brownsey, D. K., et al. (2021). Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. [Link]

  • Aboul-Enein, H. Y., et al. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Forte, E., et al. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]

  • Sel, O., et al. (2020). Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Palladium on carbon. [Link]

  • Chen, J., et al. (2023). Click chemistry in the development of PROTACs. Chemical Communications. [Link]

  • Man, H. W., et al. (2016). Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • Słabicki, M., et al. (2025). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of the American Chemical Society. [Link]

  • Arndt, C. M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]

  • Arndt, C. M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ResearchGate. [Link]

  • ACS Publications. (n.d.). Method for the rapid library synthesis of CRBN binders. [Link]

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  • Google Patents. (n.d.). PT2380887E - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • Google Patents. (n.d.). Solid form of 4-amino-2-(2,6-dioxopiperidine-3-yl)
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scalable synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic structure, featuring cyano, nitro, and malonate ester groups, makes it an exceptionally versatile intermediate for the construction of complex heterocyclic systems. Notably, it serves as a key precursor for the synthesis of various indole derivatives, which are core scaffolds in numerous pharmaceuticals and biologically active compounds.[1][2][3] The electron-withdrawing properties of the nitro and cyano groups significantly influence the reactivity of the aromatic ring, enabling a range of subsequent chemical transformations.

This document provides a comprehensive, validated, and scalable protocol for the synthesis of this compound. Moving beyond a mere recitation of steps, this guide elucidates the chemical principles and strategic considerations behind the protocol, ensuring both reproducibility and a deep understanding of the process for researchers, chemists, and professionals in drug development.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is favored due to the presence of strong electron-withdrawing groups (nitro and cyano) positioned ortho and para to the leaving group (a halogen) on the aromatic ring. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the substitution.

The overall transformation is as follows:

Reaction Scheme: 4-Fluoro-3-nitrobenzonitrile reacts with dimethyl malonate in the presence of a base to yield this compound.

Mechanistic Pathway

The reaction unfolds in three key stages, as illustrated in the diagram below:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from dimethyl malonate to generate a resonance-stabilized carbanion (enolate). This enolate is a potent nucleophile.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The malonate enolate attacks the electron-deficient carbon atom bearing the fluorine atom on the 4-fluoro-3-nitrobenzonitrile ring. This addition disrupts the ring's aromaticity and forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the ortho-nitro and para-cyano groups.

  • Aromatization: The complex rearomatizes by expelling the fluoride ion, which is a good leaving group, to yield the final, stable product.

SNAr_Mechanism Diagram 1: S N Ar Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization Malonate Dimethyl Malonate (H₂C(CO₂Me)₂) Enolate Malonate Enolate (⁻CH(CO₂Me)₂) Malonate->Enolate + NaH - H₂ Base NaH Meisenheimer Meisenheimer Complex (Intermediate) Enolate->Meisenheimer ArylHalide 4-Fluoro-3-nitrobenzonitrile ArylHalide->Meisenheimer Product Final Product (this compound) Meisenheimer->Product - F⁻ LeavingGroup F⁻

Diagram 2: Scalable Synthesis Workflow.

Step-by-Step Procedure

Safety First: This procedure involves flammable solvents and a highly reactive reagent (Sodium Hydride). Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Purge the system with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Charging: To the flask, add dimethyl malonate (1.1 equivalents). Dissolve it in anhydrous N,N-dimethylformamide (DMF), using approximately 4-5 mL of DMF per gram of the limiting reagent (4-fluoro-3-nitrobenzonitrile).

  • Enolate Formation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 equivalents) in small portions over 20-30 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the malonate anion without interfering with the reaction. [4][5]4. Stirring: Once the NaH addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes. The cessation of hydrogen bubbling and the formation of a clear to slightly hazy solution indicates the complete formation of the sodium dimethyl malonate.

  • SNAr Reaction: Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 15-20 minutes.

    • Expertise Note: While 4-chloro-3-nitrobenzonitrile can also be used, the fluoro-substituted analog is significantly more reactive in SNAr reactions due to the higher electronegativity and better ability of fluorine to stabilize the transition state, leading to faster reaction times and often higher yields under milder conditions. [6][7]6. Heating and Monitoring: After the addition is complete, heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 10x the volume of DMF used).

    • Trustworthiness Note: Quenching with saturated NH₄Cl safely neutralizes any unreacted sodium hydride and protonates the product enolate. Pouring the reaction mixture into the quench solution is safer than adding the quench solution to the reaction mixture, as it provides better heat dissipation. [5]8. Work-up - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers sequentially with water (2x) and then with saturated brine (1x).

    • Causality Note: The water washes remove the residual DMF, and the brine wash removes the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, typically as a yellow to orange solid or oil.

  • Purification: Purify the crude solid by recrystallization. Dissolve the product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. [5]12. Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Quantitative Data Summary
ParameterValueNotes
Limiting Reagent4-Fluoro-3-nitrobenzonitrile1.0 eq.
Dimethyl Malonate1.1 eq.Slight excess to ensure full conversion.
Sodium Hydride (60%)1.2 eq.Excess to drive enolate formation.
Reaction Temperature60-70 °COptimal for SNAr without degradation.
Reaction Time2-4 hoursMonitor by TLC/HPLC for completion.
Expected Yield 85-95% Based on the limiting reagent.
Appearance Pale yellow crystalline solid After purification.

References

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company. (This is a foundational text, a general reference for the mechanism).
  • Gale, R. L., & Wilshire, J. F. K. (1974). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 27(6), 1295-1308. [6]3. ChemicalBook. (n.d.). This compound Synthesis. [7]4. PrepChem. (2017). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. [5]5. PrepChem. (2017). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. [4]6. Google Patents. (2002). US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles. [8]7. Google Patents. (2012). WO2012131710A2 - Novel process for the synthesis of indoline derivatives. [2]8. MySkinRecipes. (n.d.). 7-Cyano-1H-Indole-3-Carboxylic Acid. [3]9. ResearchGate. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole.

Sources

Purification of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The purity of this malonate derivative is paramount for the successful outcome of subsequent synthetic transformations and for obtaining reliable biological data. This document provides a comprehensive guide to the purification of crude this compound, detailing two primary methods: recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles to allow for informed modifications and troubleshooting.

Understanding the Compound and Potential Impurities

This compound is a moderately polar aromatic compound. Its structure, featuring a nitro group, a cyano group, and two methyl ester functionalities, dictates its solubility and chromatographic behavior.

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a di-substituted benzene, such as 4-fluoro-3-nitrobenzonitrile or 4-chloro-3-nitrobenzonitrile, with dimethyl malonate in the presence of a base.

Common Impurities:

  • Unreacted Starting Materials: Residual 4-substituted-3-nitrobenzonitrile and dimethyl malonate.

  • Byproducts of Side Reactions: These can include products of hydrolysis of the ester or cyano groups, or polysubstituted products, depending on the reaction conditions.

  • Residual Base and Salts: Inorganic salts formed during the reaction and workup.

A preliminary purity assessment of the crude product by Thin Layer Chromatography (TLC) is highly recommended to devise the most effective purification strategy.

Purification Strategy: A Decision Workflow

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis of Crude Product start->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Major crystalline product with minor, less polar impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Complex mixture or impurities with similar polarity purity_check_recryst Assess Purity (TLC, mp) recrystallization->purity_check_recryst purity_check_column Assess Purity (TLC, mp) column_chromatography->purity_check_column purity_check_recryst->column_chromatography Low Purity pure_product Pure Product purity_check_recryst->pure_product High Purity purity_check_column->pure_product High Purity further_purification Further Purification Needed purity_check_column->further_purification Low Purity

Caption: Decision workflow for the purification of this compound.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable purification technique for crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Solvent Selection

The selection of an appropriate solvent system is critical for successful recrystallization. Based on the structure of the target molecule and empirical data from similar compounds, a mixed solvent system is often effective. A combination of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) allows for fine-tuning of the crystallization process.

For this compound, a mixture of ethyl acetate and hexane is a recommended starting point. Ethyl acetate is a moderately polar solvent that should dissolve the compound, while hexane is a non-polar anti-solvent that will induce precipitation. Alcohols, such as ethanol, can also be effective recrystallization solvents for nitroaryl compounds[1].

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemRationaleExpected Outcome
Ethyl Acetate / HexaneGood solvent/anti-solvent pair for moderately polar compounds.Crystals should form upon addition of hexane to a hot ethyl acetate solution.
EthanolNitroaryl compounds often exhibit good recrystallization behavior in alcoholic solvents[1].The compound should have higher solubility in hot ethanol and crystallize upon cooling.
IsopropanolSimilar to ethanol, but its lower volatility can sometimes lead to better crystal growth.Good potential for forming well-defined crystals.
TolueneAromatic solvent that can be effective for aromatic compounds.May require slow cooling for optimal crystal formation.
Detailed Protocol for Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir continuously.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes to an hour.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • TLC: The purified sample should show a single spot on the TLC plate.

Method 2: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, normal-phase chromatography using silica gel as the stationary phase is the method of choice.

Solvent System Development (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Recommended TLC Solvent Systems:

  • Hexane / Ethyl Acetate (e.g., starting with 4:1, and adjusting polarity as needed)

  • Dichloromethane / Hexane (e.g., starting with 1:1)

Detailed Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Selected eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. .

  • Elution:

    • Carefully add the eluent to the top of the column and begin elution.

    • Maintain a constant flow rate.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to separate compounds with a wide range of polarities.

  • Fraction Collection:

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment:

  • TLC: The combined pure fractions should show a single spot.

  • Spectroscopic Analysis: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Data Summary

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number651747-69-2[2]
Molecular FormulaC12H10N2O6[2]
Molecular Weight278.22 g/mol [2]
Melting PointTo be determined experimentally-

Conclusion

The purification of this compound can be effectively achieved using either recrystallization or column chromatography. The choice of method will depend on the specific impurity profile of the crude material. For materials with a high initial purity and crystalline nature, recrystallization with an appropriate solvent system like ethyl acetate/hexane is a straightforward and efficient option. For more complex mixtures or to achieve the highest possible purity, column chromatography with a silica gel stationary phase and a hexane/ethyl acetate eluent system is recommended. Careful execution of these protocols, coupled with diligent purity assessment, will yield a high-quality product suitable for demanding research and development applications.

References

  • Organic Syntheses. (n.d.). Procedure for the synthesis and purification of a dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 2,2-bis(2-cyanoethyl)malonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061209A - Synthetic method of 2-diester methylmalonate compounds.
  • MDPI. (2017). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Retrieved from [Link]

  • PubMed. (2007). Room-temperature copper-catalyzed alpha-arylation of malonates. Retrieved from [Link]

  • ResearchGate. (2007). Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Retrieved from [Link]

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Application Notes and Protocols: Knoevenagel Condensation with Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Reactivity of a Highly Activated Methylene Compound

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction and its products are pivotal in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and functional materials.[2] This guide provides an in-depth exploration of the Knoevenagel condensation utilizing a particularly reactive methylene compound: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate.

The subject malonate ester is characterized by a phenyl ring bearing two potent electron-withdrawing groups: a nitro group (-NO₂) and a cyano group (-CN). These substituents significantly increase the acidity of the methine proton of the malonate moiety, facilitating its deprotonation under mild basic conditions to form a stabilized carbanion. This heightened reactivity makes this compound an excellent substrate for Knoevenagel condensations, even with less reactive aldehydes. This document will detail the plausible synthesis of this substrate, its mechanistic nuances in the Knoevenagel condensation, and provide robust protocols for its application.

Synthesis of this compound

While this compound is commercially available (CAS 651747-69-2)[3][4], understanding its synthesis is crucial for assessing purity and potential side-products. A probable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction.

A suitable starting material would be a di-halogenated benzene derivative with the appropriate substitution pattern, for example, 4-chloro-3-nitrobenzonitrile. The reaction would proceed by the displacement of the chloride (activated by the ortho-nitro group) by the enolate of dimethyl malonate.

Proposed Synthetic Protocol:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, sodium hydride (NaH, 1.1 equivalents) is suspended in anhydrous dimethylformamide (DMF). The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 equivalent) is then added dropwise via the dropping funnel, and the mixture is stirred for 30 minutes at 0 °C to ensure complete formation of the sodium salt of dimethyl malonate.

  • Nucleophilic Aromatic Substitution: A solution of 4-chloro-3-nitrobenzonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

The Knoevenagel Condensation: Mechanism and Key Considerations

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[5] The key steps are:

  • Enolate Formation: A weak base abstracts the acidic methine proton from this compound to form a resonance-stabilized enolate. The strong electron-withdrawing nature of the 4-cyano-2-nitrophenyl group greatly facilitates this step.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition intermediate.

  • Dehydration: This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[6]

Visualizing the Mechanism

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Malonate R-CH(CO₂Me)₂ Enolate R-C⁻(CO₂Me)₂ Malonate->Enolate + Base Base Base Protonated_Base Base-H⁺ Enolate_1 R-C⁻(CO₂Me)₂ Aldehyde R'-CHO Aldol_Intermediate R'-CH(O⁻)-C(R)(CO₂Me)₂ Aldol_Intermediate_Protonated R'-CH(OH)-C(R)(CO₂Me)₂ Aldol_Intermediate->Aldol_Intermediate_Protonated + H⁺ Enolate_1->Aldol_Intermediate + R'-CHO Final_Product R'-CH=C(R)(CO₂Me)₂ Aldol_Intermediate_Protonated->Final_Product - H₂O Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

Two primary protocols are presented: a classical approach using a weak organic base and a solvent-free method for a greener approach.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

This protocol is a standard and effective method for the Knoevenagel condensation of this compound with aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0-1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure α,β-unsaturated product.

Visualizing the Workflow

Workflow_Protocol1 start Start dissolve Dissolve Reactants in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitation/Concentration cool->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize end Pure Product recrystallize->end

Caption: Workflow for piperidine-catalyzed Knoevenagel condensation.

Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol avoids the use of organic solvents.[7]

Materials:

  • This compound

  • Aromatic aldehyde

  • Basic catalyst (e.g., anhydrous potassium carbonate, sodium acetate)[8]

  • Mortar and pestle

  • Standard laboratory glassware for work-up

Procedure:

  • Mixing Reactants: In a mortar, combine this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and a catalytic amount of the basic catalyst (e.g., 0.1 equivalents of K₂CO₃).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.

  • Work-up: After the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.

  • Purification: If necessary, the product can be purified by recrystallization.

Data Presentation: Expected Outcomes

The yield and reaction time of the Knoevenagel condensation are influenced by the nature of the aldehyde and the reaction conditions. Due to the high reactivity of this compound, high yields are generally expected.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineEthanolReflux2-4>90
4-MethoxybenzaldehydePiperidineEthanolReflux3-5>85
4-NitrobenzaldehydePiperidineEthanolReflux1-2>95
BenzaldehydeK₂CO₃Solvent-freeRoom Temp0.5-1>90
4-MethoxybenzaldehydeK₂CO₃Solvent-freeRoom Temp1-1.5>85

Note: The data presented in this table are hypothetical and based on the expected reactivity. Actual results may vary.

Troubleshooting and Key Insights

  • Low Yields: If yields are low, ensure all reagents are pure and dry, especially in the solvent-free protocol. In the reflux protocol, ensure the reaction has gone to completion by TLC. An increase in the amount of catalyst or reaction time may be necessary for less reactive aldehydes.

  • Side Reactions: The high acidity of the malonate can sometimes lead to side reactions. Using a milder base (e.g., sodium acetate instead of piperidine) or lower reaction temperatures might be beneficial.

  • Product Characterization: The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.

Conclusion

This compound is a highly activated and versatile substrate for the Knoevenagel condensation. Its enhanced acidity allows for rapid and efficient reactions under mild conditions, making it a valuable tool for the synthesis of complex α,β-unsaturated compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reactive building block in their synthetic endeavors, contributing to advancements in drug discovery and materials science.

References

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Esteb, J. J., et al. (2009). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 86(3), 324. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of N-Benzylacetoacetamide with Aromatic Aldehydes.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate.
  • Oriental Journal of Chemistry. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 32(3). Available at: [Link]

  • ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
  • ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.
  • Pandey, R., et al. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega, 6(14), 9568–9581. Available at: [Link]

  • Lee, K., & Kim, S. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(1), 528-534. Available at: [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.
  • Kumar, A., et al. (2007). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). New Journal of Chemistry, 31(10), 1801-1805. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). NJC Paper. Retrieved from [Link]

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields and purity.

Understanding the Core Chemistry: The SNAr Mechanism

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this synthesis hinges on three key components:

  • The Activated Aromatic Ring: The substrate, typically a 4-halo-3-nitrobenzonitrile (e.g., 4-fluoro- or 4-chloro-3-nitrobenzonitrile), is "activated" towards nucleophilic attack. The potent electron-withdrawing properties of the nitro (-NO₂) and cyano (-CN) groups pull electron density out of the phenyl ring. This effect is most pronounced at the ortho and para positions, making the carbon atom bearing the leaving group (halogen) highly electrophilic and susceptible to attack.

  • The Nucleophile: Dimethyl malonate is not nucleophilic enough to attack the aromatic ring directly. It must first be deprotonated by a base to form a resonance-stabilized carbanion (enolate), which is a much more potent nucleophile.[1][2]

  • The Leaving Group: A good leaving group is essential to stabilize the negative charge that develops as the bond to the aromatic ring is broken. For SNAr reactions, the bond-breaking step is often the rate-determining step. The general reactivity order for halogens is F > Cl > Br > I, which is opposite to that in SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex .

Reaction Mechanism Visualization

SNAr_Mechanism sub 4-Fluoro-3-nitrobenzonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer 1. Nucleophilic    Attack nuc Dimethyl Malonate Enolate base Base (e.g., NaH, K₂CO₃) malonate Dimethyl Malonate base->malonate product This compound meisenheimer->product 2. Elimination of    Leaving Group lg Leaving Group (F⁻) meisenheimer->lg

Caption: The SNAr mechanism for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a Q&A format.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What's going wrong?

This is the most common issue and typically points to a problem with one of the core components of the reaction.

Potential Cause 1: Incomplete Deprotonation of Dimethyl Malonate

  • The "Why": The formation of the malonate enolate is the first critical step. If the base is not strong enough or if there are acidic impurities (like water) consuming the base, you won't generate enough nucleophile to drive the reaction forward. The pKa of dimethyl malonate is ~13.

  • Solutions:

    • Select a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).[3] NaH irreversibly deprotonates the malonate, ensuring a high concentration of the active nucleophile.

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, DMSO, or THF) and dry glassware. Moisture will quench strong bases like NaH and reduce the concentration of your enolate.

    • Check Base Quality: Ensure your base has not degraded due to improper storage.

Potential Cause 2: Poor Leaving Group or Low Substrate Reactivity

  • The "Why": The rate of SNAr reactions is highly dependent on the nature of the leaving group. As mentioned, F is typically the best leaving group for this reaction, followed by Cl.

  • Solutions:

    • Substrate Selection: If possible, use 4-fluoro-3-nitrobenzonitrile as your starting material. It is significantly more reactive than the chloro-analogue.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a less reactive substrate/leaving group combination.[3] However, be cautious, as excessively high temperatures can lead to side reactions and decomposition.

Potential Cause 3: Inappropriate Solvent Choice

  • The "Why": The ideal solvent for SNAr reactions is polar and aprotic. These solvents (DMF, DMSO, acetonitrile) can solvate the cation of the base (e.g., Na⁺) but do not solvate the enolate nucleophile as strongly, leaving it "naked" and highly reactive. Protic solvents like ethanol or water will protonate the enolate, rendering it inactive.

  • Solutions:

    • Use Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.[3][4][5]

    • Solubility Check: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Q2: My TLC/LC-MS analysis shows the desired product, but it's contaminated with significant side products. How can I improve purity?

Potential Cause 1: Hydrolysis of Esters or Nitrile Group

  • The "Why": If the reaction is run under harsh basic conditions for too long, or if the workup is not carefully controlled, the methyl ester or cyano functionalities can undergo hydrolysis to the corresponding carboxylic acid or amide/acid, respectively.

  • Solutions:

    • Controlled Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Do not let it run unnecessarily for extended periods.

    • Careful Workup: Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) or a saturated ammonium chloride solution.[3] This neutralizes the base and prevents hydrolysis during extraction. Avoid a basic aqueous workup.

Potential Cause 2: Competing Reactions

  • The "Why": Although less common than in SN2 alkylations, side reactions can occur. For instance, if the temperature is too high, decomposition of the nitroaromatic compound can occur.

  • Solutions:

    • Optimize Temperature: Start at a moderate temperature (e.g., room temperature to 50°C) and only increase it if the reaction is too slow. A procedure for a similar synthesis successfully used 100°C, but this should be approached with care.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, especially if the reaction is heated for a prolonged time.

Frequently Asked Questions (FAQs)

Q: Can I use diethyl malonate instead of dimethyl malonate? A: Yes, the chemistry is identical. Diethyl malonate is a perfectly suitable nucleophile. The final product would be the corresponding diethyl ester.

Q: What is the optimal stoichiometry for the reactants? A: A slight excess of the dimethyl malonate and the base is often beneficial to ensure the complete consumption of the more expensive aromatic substrate. A typical ratio would be:

  • Aromatic Substrate: 1.0 equivalent

  • Dimethyl Malonate: 1.1 - 1.2 equivalents

  • Base (e.g., NaH): 1.1 - 1.2 equivalents

Q: My product is an oil and difficult to purify by recrystallization. What are my options? A: this compound can be an oil or a low-melting solid. If recrystallization fails, column chromatography on silica gel is the most effective purification method. A common eluent system would be a gradient of ethyl acetate in hexanes.[3]

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established procedures for related SNAr reactions.[3][4] It prioritizes yield and purity by using a strong base and an optimal solvent.

Reagents & Equipment:

  • 4-Fluoro-3-nitrobenzonitrile

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

  • Standard workup and purification equipment

Procedure:

  • Setup: Under an inert atmosphere (N₂), add sodium hydride (1.1 eq) to a three-neck flask. Wash the NaH with dry hexanes to remove the mineral oil, carefully decant the hexanes, and add anhydrous DMF to the flask.

  • Enolate Formation: Cool the DMF/NaH suspension to 0°C in an ice bath. Add dimethyl malonate (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. A vigorous evolution of hydrogen gas will be observed.

  • Stirring: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the sodium salt of dimethyl malonate.

  • SNAr Reaction: Dissolve the 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-50°C) may be applied if the reaction is sluggish.

  • Workup: Carefully quench the reaction by pouring it slowly into a beaker containing a cold saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue (typically a yellow or orange oil/solid) by flash column chromatography on silica gel using an appropriate solvent system (e.g., 10-40% ethyl acetate in hexanes) to yield the pure product.

Key Parameter Summary & Optimization

Effective optimization requires understanding how variables interact. Use the table and diagram below to guide your experimental design.

ParameterRecommendedRationale & Impact on Yield
Substrate 4-Fluoro-3-nitrobenzonitrileFluorine is a superior leaving group for SNAr, leading to faster reaction rates and higher yields.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures irreversible and complete formation of the malonate enolate.[3]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents accelerate SNAr reactions by solvating the counter-ion but not the nucleophile.[3][4]
Temperature 0°C to 50°CEnolate formation should be done at 0°C to control H₂ evolution. The SNAr step can often proceed at RT, but gentle heating may be required.
Workup Quench with sat. NH₄Cl (aq)A mildly acidic quench neutralizes the base, preventing hydrolysis of the ester and nitrile groups during extraction.[3]
Parameter Interdependency Diagram

Parameters Yield Yield Purity Purity Base Base Base->Yield Stronger = ↑ Solvent Solvent Solvent->Yield Polar Aprotic = ↑ Temp Temp Temp->Yield ↑ (to a point) SideReactions SideReactions Temp->SideReactions ↑ Temp = ↑ Risk Substrate Substrate Substrate->Yield F > Cl SideReactions->Yield SideReactions->Purity

Caption: Interdependency of key reaction parameters on yield, purity, and side reactions.

References

  • PrepChem. Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Available from: [Link]

  • Wikipedia. Malonic ester synthesis. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Valdivia, M. et al. (2014). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

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Technical Support Center: Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to identify and mitigate the formation of common byproducts, ensuring a high-purity yield of the target compound.

Introduction to the Synthesis

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, it involves the reaction of an activated aryl halide, such as 4-fluoro-3-nitrobenzonitrile, with a soft nucleophile, the enolate of dimethyl malonate. The electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups make the aromatic ring highly electrophilic and susceptible to nucleophilic attack, particularly at the carbon bearing the leaving group (e.g., fluoride or chloride).[1][2][3][4][5] Fluorine is an exceptionally good leaving group in these reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial (rate-determining) nucleophilic attack.[6]

While seemingly straightforward, this reaction can be prone to several side reactions, leading to a range of byproducts that can complicate purification and compromise the final product's purity. This guide will address these challenges systematically.

Troubleshooting Workflow for Byproduct Identification

When your reaction doesn't proceed as expected, a logical workflow is essential for identifying the source of the issue. The following diagram outlines a recommended troubleshooting process.

G cluster_0 A Reaction Work-up Complete B Analyze Crude Product by TLC/LC-MS A->B C Is the desired product the major spot/peak? B->C D Proceed to Purification C->D Yes E Characterize Impurity Profile (NMR, HRMS) C->E No F Consult Byproduct Troubleshooting Table E->F G Optimize Reaction Conditions (Base, Temp, Solvent, Time) F->G H Re-run Reaction G->H H->B

Caption: A systematic workflow for identifying and addressing byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis and work-up procedures.

Q1: My reaction is very slow or appears incomplete. What are the common causes?

A1: Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Insufficient Base: The reaction requires a base to deprotonate the dimethyl malonate (pKa ≈ 13), forming the reactive enolate nucleophile. If the base is too weak, not fully dissolved, or used in a substoichiometric amount, the concentration of the enolate will be too low for the reaction to proceed efficiently. Ensure you are using a suitable base (e.g., NaH, K₂CO₃, DBU) in the correct stoichiometry.

  • Poor Solvent Choice: The solvent must be able to dissolve both the aryl halide and the malonate salt. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred.

  • Low Temperature: While higher temperatures can promote side reactions, SNAr reactions have an activation energy barrier. If the reaction is sluggish at room temperature, gentle heating (e.g., 50-80 °C) may be required.

  • Leaving Group Reactivity: The nature of the leaving group is critical. The order of reactivity in SNAr is F > Cl > Br > I.[1] If you are using a chloro-substituted starting material, the reaction will be significantly slower than with a fluoro-substituted one and may require more forcing conditions.[6]

Q2: I see a new byproduct with a mass of M-14 or M-28 in my mass spectrum analysis. What is it?

A2: This mass loss often points to the hydrolysis of one or both methyl ester groups of your product to form a carboxylic acid, followed by potential decarboxylation.

  • Mono-hydrolysis (M-14): Loss of a methyl group (-CH₃) and addition of a hydrogen (-H) results in a net mass change of -14 Da. This occurs if water is present in your reaction mixture, especially under basic conditions, leading to saponification of one of the esters.

  • Decarboxylation (M-58 after full hydrolysis): If both ester groups hydrolyze to form a substituted malonic acid, this β-dicarboxylic acid can readily lose CO₂ upon heating or under acidic work-up conditions, a process known as decarboxylation.[7][8][9] This would result in a significant mass change.

Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases (like K₂CO₃) with care. If an aqueous work-up is used, keep it cold and minimize contact time before extraction.

Q3: My ¹H NMR spectrum shows a broad peak around 10-12 ppm and the aromatic signals are shifted. What byproduct could this be?

A3: A broad peak in this region is characteristic of a carboxylic acid proton. This strongly suggests hydrolysis of one or both of the malonate's ester groups, as described in Q2.

Another possibility, though less common under these conditions, is the hydrolysis of the cyano group. The basic hydrolysis of a nitrile proceeds through an amide intermediate to a carboxylate salt.[10][11][12][13][14] The resulting carboxylic acid would also show a signal in this region of the NMR spectrum. High-resolution mass spectrometry (HRMS) can easily distinguish between ester and nitrile hydrolysis.

Q4: I've isolated a byproduct that appears to be the starting aryl halide with a hydroxyl group instead of a halogen. How did this form?

A4: This byproduct is 4-cyano-2-nitrophenol. It forms when the aryl halide reacts with a hydroxide source instead of the dimethyl malonate enolate. This can happen if:

  • You are using a hydroxide base (e.g., NaOH, KOH).

  • Your base (e.g., K₂CO₃) contains significant water, which can generate hydroxide ions.

  • The reaction is run at a very high temperature for an extended period, promoting hydrolysis.

Solution: Avoid hydroxide bases. Use an anhydrous, non-nucleophilic base like sodium hydride (NaH) or diazabicycloundecene (DBU). If using potassium carbonate, ensure it is finely powdered and dried before use.

Summary of Potential Byproducts

The following table summarizes the most common byproducts, their likely causes, and key analytical signatures for identification.

Byproduct NameStructureMolecular Weight ( g/mol )Likely CauseKey Analytical Signatures (¹H NMR & MS)
Starting Material (4-Fluoro-3-nitrobenzonitrile) C₇H₃FN₂O₂166.11Incomplete reactionPresence of starting material signals in NMR; m/z = 167.0 [M+H]⁺
4-Cyano-2-nitrophenol C₇H₄N₂O₃164.12Reaction with H₂O/OH⁻Phenolic -OH peak in NMR; m/z = 165.0 [M+H]⁺
Mono-acid Product C₁₁H₈N₂O₆264.19Partial hydrolysis of estersBroad -COOH peak (~10-12 ppm) in NMR; m/z = 265.0 [M+H]⁺
Di-acid Product C₁₀H₆N₂O₆250.16Complete hydrolysis of estersBroad -COOH peaks in NMR; m/z = 251.0 [M+H]⁺
Decarboxylated Product C₁₁H₁₀N₂O₄234.21Hydrolysis and decarboxylationAbsence of methine proton; new CH₂ signal in NMR; m/z = 235.1 [M+H]⁺

Recommended Analytical Protocol: HPLC-MS

For robust analysis of the crude reaction mixture, a reverse-phase HPLC-MS method is highly recommended.

Protocol: HPLC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in acetonitrile or methanol to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 100-500 m/z.

    • Analysis: Monitor for the expected [M+H]⁺ or [M-H]⁻ ions of the product and potential byproducts listed in the table above. Modern high-resolution mass spectrometry can provide exact mass data to confirm elemental compositions.[15][16][17]

Conclusion

Successful synthesis of this compound hinges on understanding the underlying SNAr mechanism and controlling reaction conditions to disfavor common side reactions. By carefully selecting anhydrous reagents, an appropriate base, and monitoring the reaction progress, researchers can minimize the formation of hydrolysis- and substitution-related byproducts. When impurities are detected, a systematic analytical approach using techniques like NMR and LC-MS, as outlined in this guide, is crucial for accurate identification and effective troubleshooting.[18][19]

References

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  • JoVE. (2025). Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Available at: [Link]

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Technical Support Center: Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a highly functionalized aromatic compound, often synthesized via nucleophilic aromatic substitution (SNAr). Its unique structure, featuring electron-withdrawing nitro and cyano groups ortho and para to the site of substitution, makes it a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2][3][4] However, these same activating groups, combined with the presence of two ester moieties, present significant challenges during purification. Common issues include thermal instability, co-eluting impurities, and difficulty in achieving crystallinity.

This guide provides field-proven insights and systematic troubleshooting strategies to help researchers overcome these challenges. The protocols and advice herein are grounded in fundamental principles of organic chemistry to ensure robust and reproducible results.

Troubleshooting Guide (Q&A)

This section addresses specific problems encountered during the purification of this compound.

Q1: My crude product is a dark, viscous oil and refuses to crystallize. What are the likely causes and how can I induce crystallization?

A1: This is a very common issue, often stemming from residual solvent, the presence of isomeric or polar impurities, or the compound's inherent tendency to exist as a supercooled liquid.

  • Probable Causes:

    • Residual High-Boiling Solvent: Solvents like DMF or DMSO, often used in SNAr reactions, can be difficult to remove completely and will inhibit crystallization.[5]

    • Impurities: Unreacted starting materials (e.g., a halo-benzonitrile) or side-products (e.g., nitrophenols from hydrolysis) can act as "crystal poisons," disrupting the lattice formation.[6]

    • Oiling Out: The compound may be "oiling out" if its melting point is lower than the temperature of the crystallization solution. This happens when the solution becomes supersaturated at a temperature where the compound is still a liquid.[7][8]

  • Solutions & Protocol:

    • Ensure Complete Solvent Removal: Before attempting crystallization, co-evaporate the crude product with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator. This helps to azeotropically remove traces of high-boiling solvents.

    • Attempt Trituration: If the oil is sufficiently viscous, try trituration. This involves stirring the oil vigorously with a poor solvent (one in which the product is insoluble), such as hexanes or diethyl ether. This can wash away soluble impurities and provide the mechanical energy needed to induce nucleation.

    • Systematic Recrystallization Trials: Use a small amount of the crude oil to test various solvent systems. A good starting point is a binary solvent system.[9][10][11]

      • Protocol: Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) in which it is highly soluble.[12] Warm the solution gently. Then, add a "poor" solvent (e.g., hexanes, heptane, or petroleum ether) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly to room temperature.[10][11]

    • Slow Cooling & Seeding: Slow cooling is crucial for forming well-ordered crystals.[7][13] Insulate the flask to encourage this. If you have a small amount of pure solid from a previous batch, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[7] If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.[7]

Q2: After column chromatography, my TLC still shows a persistent, co-eluting impurity. How can I improve the separation?

A2: This indicates that the impurity has a polarity very similar to your desired product. Improving separation requires optimizing the chromatography conditions. The goal in flash chromatography is typically to have the desired compound run at an Rf (retention factor) of approximately 0.3 on the TLC plate for the best separation.[14]

  • Probable Causes:

    • Isomeric Impurities: Positional isomers formed during the synthesis are often the culprit as they have very similar polarities.

    • Suboptimal Solvent System: The chosen eluent may not have sufficient selectivity for the two compounds. Standard systems like ethyl acetate/hexanes might not be adequate.[15]

  • Solutions & Protocol:

    • Change Solvent Selectivity: Do not just change the ratio of your current solvents; change the solvents themselves. The "selectivity triangle" (solvents grouped by their primary intermolecular forces: dipole, hydrogen bond donor/acceptor) is a key concept here.

      • If you are using an ethyl acetate (H-bond acceptor, dipole)/hexane system, try switching to a dichloromethane (dipole)/hexane system or an ether (H-bond acceptor)/hexane system. Toluene can also be substituted for hexane to alter aromatic interactions with the stationary phase.[14][15]

    • Consider a More Polar Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a bonded phase (like Diol or Cyano), although this is a more advanced technique.

    • Optimize Column Parameters:

      • Dry Loading: For difficult separations, avoid liquid-loading the sample in a strong solvent. Instead, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to a much sharper starting band.

      • Column Dimensions: Use a longer, thinner column for better resolution, at the cost of a longer run time.

      • Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help to sharpen the elution band of your product while leaving more polar impurities behind.[16]

Q3: My product appears to be degrading on the silica gel column (e.g., yellow streaks, low recovery). What is happening and how can I prevent it?

A3: The combination of a slightly acidic silica gel surface and two ester groups on a molecule activated by a nitro group makes it susceptible to hydrolysis or other degradation pathways.

  • Probable Causes:

    • Silica-Catalyzed Hydrolysis: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of one or both of the methyl ester groups, leading to the corresponding carboxylic acid(s).[17] These highly polar byproducts will streak or remain on the column.

    • Thermal Instability: While malonates are generally stable, highly activated aromatic systems can be sensitive.[18] Prolonged exposure to solvents on a high-surface-area support could facilitate decomposition.

  • Solutions & Protocol:

    • Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 0.5-1% triethylamine (Et3N). This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation.

    • Run the Column Quickly: Flash chromatography is designed to be fast to minimize contact time between the compound and the stationary phase.[16] Use positive air pressure to push the solvent through at a brisk pace. Do not stop the column mid-run.[14]

    • Consider an Alternative to Chromatography: If the product is clean enough after an initial workup, a carefully optimized recrystallization may be a better and less destructive final purification step.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and stability of pure this compound? A: Pure this compound is typically an off-white to pale yellow solid.[19] Its stability is moderate; it should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow hydrolysis from atmospheric moisture. Long-term storage as a solution is not recommended. The ortho-nitrobenzyl moiety can also impart some photolability, so protection from light is advised.[20][21][22]

Q: What are the primary impurities I should expect from a typical SNAr synthesis? A: The impurity profile depends on the specific reaction conditions, but common culprits include:

  • Unreacted Starting Material: e.g., 4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile.

  • Hydrolysis Products: 4-cyano-2-nitrophenol, formed if water is present and attacks the aromatic ring.

  • Decarboxylation Products: Hydrolysis of the esters followed by heat- or acid/base-catalyzed decarboxylation can lead to various side products.[23][24][25]

  • Dialkylated Malonate: If the reaction conditions are not carefully controlled, the starting dimethyl malonate can be deprotonated and alkylated a second time.[17]

Q: Which analytical techniques are best for assessing purity? A: A combination of techniques is always recommended:

  • 1H NMR Spectroscopy: Provides the most detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities, even those not visible by NMR. The mass spectrometer provides the molecular weight of the components, aiding in their identification.

  • TLC (Thin Layer Chromatography): A quick and essential tool for monitoring reaction progress and assessing the complexity of the crude mixture before committing to a large-scale purification.[26]

Data Summary Table

Table 1: Recommended Solvent Systems for Chromatography

TechniqueNon-Polar System (for less polar impurities)Medium-Polarity System (General Purpose)Polar System (for more polar impurities)
TLC Screening 10-20% Ethyl Acetate in Hexanes30-50% Ethyl Acetate in Hexanes5-10% Methanol in Dichloromethane[15]
Flash Column Gradient: 5% to 25% Ethyl Acetate in HexanesIsochratic: 35% Ethyl Acetate in HexanesGradient: 0% to 7% Methanol in Dichloromethane[5]

Note: The optimal ratio should always be determined by TLC first, aiming for an Rf of ~0.3 for the target compound.[14]

Visual Workflows (Graphviz)

Purification_Decision_Tree start Crude Product (Post-Workup) is_solid Is the crude a solid? start->is_solid tlc Analyze by TLC (e.g., 30% EtOAc/Hex) one_spot Is it one major spot with minor impurities? tlc->one_spot triturate Triturate with a non-polar solvent tlc->triturate:w Oil won't move from baseline is_solid->tlc No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes one_spot->recrystallize Yes (High Purity) column Perform Flash Column Chromatography one_spot->column No (Complex Mixture) pure_solid Pure Solid recrystallize->pure_solid column->pure_solid triturate->tlc Re-analyze

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop Solvent System (Aim for Rf ≈ 0.3) slurry 2. Prepare Silica Slurry (Optional: add 1% Et3N) tlc->slurry pack 3. Pack Column slurry->pack load 4. Dry Load Sample (Adsorb onto silica) pack->load elute 5. Elute with Solvent (Use positive pressure) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap final Pure Product evap->final

References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

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  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • StudySmarter. (2023). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061209A - Synthetic method of 2-diester methylmalonate compounds.
  • PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Filo. (2025). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ACS Omega. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • PubMed. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]

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minimizing side reactions during Dimethyl 2-(4-cyano-2-nitrophenyl)malonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.

Reaction Overview: The SNAr Pathway

The synthesis of this compound is typically achieved via the reaction of an activated aryl halide, 4-fluoro-3-nitrobenzonitrile, with the enolate of dimethyl malonate. The electron-withdrawing properties of the nitro (-NO₂) and cyano (-CN) groups are critical, as they activate the aromatic ring towards nucleophilic attack, stabilizing the key intermediate.

The general mechanism involves three primary steps:

  • Deprotonation: A suitable base removes the acidic α-hydrogen from dimethyl malonate to form a nucleophilic enolate.

  • Addition (Meisenheimer Complex Formation): The malonate enolate attacks the carbon atom bearing the fluorine on the aromatic ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final product.

SNAr_Mechanism Figure 1: S N Ar Mechanism for Product Formation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Malonate Dimethyl Malonate Enolate Malonate Enolate Malonate->Enolate + Base Base Base (e.g., NaH) Enolate_ref Malonate Enolate ArylHalide 4-Fluoro-3-nitrobenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Meisenheimer_ref Meisenheimer Complex Enolate_ref->Meisenheimer + 4-Fluoro-3-nitrobenzonitrile Product This compound Meisenheimer_ref->Product - F⁻ Side_Reactions Figure 2: Potential Side Reaction Pathways cluster_conditions Causal Conditions Product Desired Product (Diester) Hydrolysis Hydrolysis (Mono- or Di-acid) Product->Hydrolysis + H₂O (Base or Acid) Decarboxylation Decarboxylation Product (Mono-ester) Hydrolysis->Decarboxylation + Heat (- CO₂) Water Presence of Water Water->Hydrolysis Heat Excessive Heat (especially with acid) Heat->Decarboxylation

Caption: Figure 2: Potential Side Reaction Pathways.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low or No Product Yield 1. Ineffective Deprotonation: The base was not strong enough, or it was degraded by moisture.1. Verify Base Quality & Dryness: Use a fresh, high-purity base (e.g., NaH, 60% dispersion in oil). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvent. This ensures the generation of the nucleophilic enolate required for the reaction.
2. Low Reaction Temperature: The activation energy for the SNAr reaction was not met.2. Optimize Temperature: After initial deprotonation at 0 °C, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gently heat to 50-70 °C. Increased thermal energy accelerates the rate of nucleophilic attack.
3. Poor Starting Material Quality: The 4-fluoro-3-nitrobenzonitrile may be impure.3. Check Starting Material Purity: Confirm the purity of the aryl fluoride by NMR or LC-MS before starting. Impurities can inhibit the reaction or introduce side products.
Multiple Spots on TLC (Impure Product) 1. Ester Hydrolysis: Presence of water during the reaction or workup.1. Maintain Anhydrous Conditions: As above, ensure the reaction is dry. During workup, use a buffered or weakly acidic quench (e.g., saturated NH₄Cl solution) instead of strong mineral acids to neutralize the base, which minimizes acid-catalyzed hydrolysis.
2. Transesterification: Use of a non-matching alkoxide base (e.g., NaOEt with dimethyl malonate).2. Use a Non-Nucleophilic Base: Switch to NaH or KOtBu. If an alkoxide must be used, ensure it matches the ester (NaOMe for dimethyl malonate). [3]This prevents scrambling of the ester groups.
3. Incomplete Reaction: Reaction was not allowed to run to completion.3. Monitor Reaction Progress: Use TLC or LC-MS to track the disappearance of the starting materials before quenching the reaction.
Product is an Oil and Fails to Crystallize 1. Presence of Solvent Residue: Residual DMF or DMSO is trapped in the product.1. Thorough Solvent Removal: After extraction, wash the organic layer thoroughly with water and brine to remove high-boiling solvents like DMF. Use a high-vacuum pump to ensure complete removal of all volatile organics.
2. Presence of Oily Impurities: Side products or unreacted starting materials are preventing crystallization.2. Purify via Column Chromatography: Purify the crude product using silica gel chromatography. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective for separating the polar product from less polar starting materials and non-polar impurities.
Product Decomposes During Workup 1. Harsh Acidic/Basic Conditions: Use of strong, hot acid or base during workup or purification.1. Use Mild Workup Conditions: Neutralize the reaction mixture at low temperatures. Avoid boiling the product in strong acidic or basic solutions. Hydrolysis followed by decarboxylation is a known decomposition pathway for malonic esters under harsh conditions. [4][5][6]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology designed to maximize yield and purity.

Reagents & Equipment:

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-fluoro-3-nitrobenzonitrile

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Setup: Assemble the dry three-neck flask under a nitrogen atmosphere.

  • Enolate Formation:

    • To the flask, add anhydrous DMF (approx. 10 mL per 1 g of aryl halide).

    • Cool the solvent to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.1 equivalents) in portions. Caution: NaH reacts violently with water. Handle with care.

    • Slowly add dimethyl malonate (1.2 equivalents) dropwise via syringe. Maintain the temperature below 10 °C.

    • Stir the resulting slurry at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • SNAr Reaction:

    • Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 equivalent) in a minimum amount of anhydrous DMF.

    • Add this solution dropwise to the cold malonate enolate slurry.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). If the reaction is slow, heat the mixture to 60 °C until the starting material is consumed.

  • Workup & Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until no more gas evolves.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash them twice with water, then once with brine to remove residual DMF.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • If the crude product is not pure (as determined by NMR or LC-MS), purify it by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, which should be a pale yellow solid upon complete drying.

Data Summary

ParameterRecommended ConditionRationale
Aryl Halide 4-Fluoro-3-nitrobenzonitrileHighest reactivity in SNAr due to fluorine's electronegativity. [1]
Base Sodium Hydride (NaH)Strong, non-nucleophilic; avoids transesterification and drives the reaction to completion.
Solvent Anhydrous DMF or DMSOPolar aprotic; effectively solvates the counter-ion, enhancing nucleophilicity.
Temperature 0 °C (enolate formation), RT to 60 °C (SNAr)Controls exothermicity and provides sufficient energy for the substitution step.
Workup Quench Saturated aq. NH₄ClMildly acidic; neutralizes the base without promoting significant ester hydrolysis.
Expected Yield 75-90%This range is typical for an optimized SNAr reaction of this type.
Expected Purity >98% (after chromatography)Column chromatography is effective at removing starting materials and side products.

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

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  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]

  • Google Patents. (EP0032620A1).
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  • Google Patents. (US2373011A). Production of malonic acid.
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  • Google Patents. (JP6818674B2). Method and drug for preparing (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide.
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Technical Support Center: Scaling Up Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This resource is designed for researchers, chemists, and process development professionals. Here, we address the critical considerations, potential challenges, and troubleshooting strategies for transitioning this reaction from bench-scale to larger-scale production. Our focus is on ensuring safety, scalability, and reproducibility.

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of the dimethyl malonate enolate with 4-chloro-3-nitrobenzonitrile. While straightforward at the lab scale, scaling this process introduces significant challenges related to thermal management, reagent handling, and impurity control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the reaction chemistry and scale-up principles.

Q1: What is the reaction mechanism, and why is it important for scale-up?

A: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. It involves two key steps:

  • Nucleophilic Attack: The carbanion (enolate) generated by deprotonating dimethyl malonate attacks the carbon atom bearing the chlorine on the 4-chloro-3-nitrobenzonitrile ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group.

Understanding this mechanism is crucial for scale-up because the formation of the Meisenheimer complex is typically the rate-determining and most exothermic step.[2] The presence of the electron-withdrawing nitro group is essential, as it stabilizes the negative charge of the intermediate through resonance, thereby activating the ring for nucleophilic attack.[3][4] Controlling the rate of this step is the key to managing the reaction's thermal profile on a larger scale.

SNAr_Mechanism Figure 1: S N Ar Reaction Mechanism reagents Dimethyl Malonate Enolate + 4-Chloro-3-nitrobenzonitrile meisenheimer Meisenheimer Complex (Rate-Determining Step) reagents->meisenheimer Nucleophilic Attack product This compound + Cl- meisenheimer->product Elimination of Leaving Group

Caption: Figure 1: SNAr Reaction Mechanism

Q2: Why is temperature control the most critical parameter during scale-up?

A: Temperature control is paramount due to the highly exothermic nature of this SNAr reaction, a common characteristic of reactions involving nitroaromatic compounds.[5][6] As you scale up a reaction, the volume increases by a cube function (V ∝ r³), while the surface area of the reactor (which is used for cooling) only increases by a square function (A ∝ r²). This leads to a rapid decrease in the surface-area-to-volume ratio, making heat dissipation significantly less efficient.

Failure to remove the heat generated can lead to a dangerous situation known as a thermal runaway.[7] This is a self-accelerating process where the increasing temperature boosts the reaction rate, which in turn generates even more heat, potentially leading to boiling of the solvent, dangerous pressure build-up, and decomposition of the thermally sensitive nitro-compounds.[6][7]

Q3: What are the recommended solvents and bases for this reaction at an industrial scale?

A:

  • Solvents: Polar aprotic solvents are ideal as they effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate.

    • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for this reaction chemistry.

    • For scale-up, factors like boiling point, viscosity, and ease of removal post-reaction become important. DMSO has a higher boiling point, which can be an advantage for thermal stability but makes it harder to remove under vacuum.

  • Bases: The choice of base is a trade-off between reactivity and safety.

    • Sodium Hydride (NaH): Very effective as it irreversibly deprotonates the malonate, driving the reaction to completion. However, it is flammable and reacts violently with water, posing significant handling risks at scale. A procedure using NaH in DMSO has been reported for a similar synthesis.[8]

    • Potassium Carbonate (K₂CO₃): A safer, non-flammable, and less expensive alternative. It is a weaker base, so the reaction may require higher temperatures or longer reaction times. However, its improved safety profile often makes it the preferred choice for large-scale production.

Q4: What are the primary safety hazards associated with the starting materials?

A: The primary starting material of concern is 4-Chloro-3-nitrobenzonitrile . It is categorized as a skin and eye irritant and may cause respiratory irritation.[9][10] Inhalation of dust and contact with skin and eyes should be strictly avoided.[11][12] Always handle this material in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including gloves, safety goggles with side-shields, and respiratory protection if dust is generated.[9][11] Furthermore, nitroaromatic compounds as a class are known for their potential thermal instability and can decompose exothermically at elevated temperatures.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of the this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., NaH) may have degraded due to improper storage and exposure to moisture. 2. Poor Quality Starting Materials: One of the reactants may be impure or degraded. 3. Insufficient Deprotonation: The base may not be strong enough, or an insufficient amount was used.1. Use a fresh, properly stored batch of the base. For NaH, ensure it is a fine, grey powder. 2. Verify the purity of dimethyl malonate and 4-chloro-3-nitrobenzonitrile via NMR or GC/MS before use. 3. Consider using a stronger base (e.g., NaH instead of K₂CO₃) or increasing the equivalents of the base used. Ensure the reaction mixture is anhydrous.
Reaction Stalls or is Sluggish 1. Low Reaction Temperature: The activation energy barrier is not being overcome. 2. Poor Mixing/Agitation: In a large reactor, inefficient stirring can create non-homogeneous reaction zones. 3. Solvent Issues: The solvent may not be sufficiently polar or may contain water.1. Gradually increase the reaction temperature in controlled increments (e.g., 5-10 °C), while carefully monitoring for any exotherm. 2. Increase the agitation speed. Ensure the stirrer design (e.g., anchor, pitched-blade turbine) is appropriate for the reactor size and viscosity of the slurry. 3. Use a high-purity, anhydrous grade of a polar aprotic solvent like DMSO or DMF.
Formation of Significant Impurities 1. Over-alkylation (Dialkylation): This is a common side reaction in malonic ester syntheses, though less likely here due to steric hindrance.[13] 2. Hydrolysis: Presence of water can lead to hydrolysis of the ester or nitrile functionalities. 3. Thermal Degradation: High reaction temperatures or localized "hot spots" can decompose the starting material or product.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of dimethyl malonate relative to the aryl chloride. Avoid a large excess of the base. 2. Ensure all reagents, solvents, and the reactor are thoroughly dried before starting the reaction. 3. Improve temperature control and agitation. Consider using a reactor with better heat transfer capabilities. Perform a calorimetry study (e.g., DSC, ARC) to understand the thermal decomposition profile of your reaction mixture.[5]
Difficult to Control Exotherm / Runaway Reaction 1. Reagent Addition Rate is Too Fast: Adding the base or electrophile too quickly generates heat faster than the cooling system can remove it.[7] 2. Insufficient Cooling Capacity: The reactor's cooling system is inadequate for the scale and exothermicity of the reaction. 3. Accumulation of Reagents: If the reaction temperature is too low, unreacted starting materials can accumulate. A subsequent small increase in temperature can then trigger a very rapid, large exotherm.1. Crucial: Add the limiting reagent slowly and sub-surface via a metering pump, ensuring the internal temperature does not exceed the set point. 2. Ensure the reactor is not filled beyond its recommended working volume to maintain sufficient cooling jacket surface area. 3. Maintain a reaction temperature that is high enough for the reaction to proceed at a steady rate but low enough to remain in control. This is known as operating under "reaction control" rather than "accumulation control".
Difficulties with Product Isolation / Crystallization 1. Product is too Soluble in Workup Solvents: This leads to low recovery after extraction and crystallization. 2. Oiling Out: The product separates as an oil instead of a crystalline solid during crystallization. 3. Residual High-Boiling Solvent (DMSO/DMF): These solvents can be difficult to remove completely and can inhibit crystallization.1. During the aqueous quench, add the reaction mixture to a large volume of ice-cold water or a saturated ammonium chloride solution to precipitate the product.[8] 2. Ensure the anti-solvent (e.g., water, hexane) is added slowly to the product solution with vigorous stirring. Seeding with a small crystal of pure product can help induce crystallization. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers thoroughly with brine to remove residual DMSO/DMF.

Section 3: Experimental Protocols & Scale-Up Strategy

Bench-Scale Protocol (10 g Scale)

Safety: This procedure must be conducted in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.8 g, 60% dispersion in mineral oil, ~45 mmol) and 50 mL of anhydrous DMSO.

  • Nucleophile Formation: While stirring under a nitrogen atmosphere, slowly add dimethyl malonate (5.95 g, 45 mmol) dropwise over 15 minutes. The temperature may rise slightly. Stir the resulting slurry for 30 minutes at room temperature.

  • SNAr Reaction: In a separate beaker, dissolve 4-chloro-3-nitrobenzonitrile (5.48 g, 30 mmol) in 25 mL of anhydrous DMSO. Add this solution to the malonate enolate slurry dropwise over 30 minutes, using an ice-water bath to maintain the internal temperature below 25 °C.

  • Reaction Completion: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold saturated ammonium chloride solution with vigorous stirring. A yellow precipitate should form.

  • Isolation: Filter the solid product, wash it thoroughly with water (3 x 50 mL), and then with a small amount of cold hexane.

  • Purification: Dry the crude product under vacuum. Recrystallize from an ethyl acetate/hexane mixture to yield this compound as a solid.

Considerations for Pilot Scale (1 kg Scale)

Scaling from 10 g to 1 kg requires significant changes in procedure and equipment to ensure safety and control.

ScaleUp_Workflow Figure 2: Process Scale-Up Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Safety & Hazard Assessment cluster_2 Phase 3: Pilot Plant Scale-Up lab_scale Bench-Scale Synthesis (1-10 g) optimization Process Optimization (Base, Solvent, Temp) lab_scale->optimization calorimetry Reaction Calorimetry (RC1) - Determine Heat of Reaction - Determine Heat Flow Profile optimization->calorimetry dsc DSC/ARC Analysis - Onset of Decomposition - Gas Generation pilot_planning Pilot Plant Batch Record - Define Addition Rates - Cooling Protocols dsc->pilot_planning execution 1 kg Scale Execution - Controlled Addition - Strict Temp Monitoring pilot_planning->execution analysis Product Analysis - Purity, Yield, Impurities execution->analysis

Caption: Figure 2: Process Scale-Up Workflow

Comparison of Critical Process Parameters
ParameterBench Scale (10 g) Pilot Scale (1 kg) Justification for Change
Reactor 250 mL Round-bottom flask20 L Jacketed Glass ReactorA jacketed reactor is essential for precise temperature control and efficient heat removal on a large scale.
Agitation Magnetic stirrerMechanical overhead stirrer (e.g., pitched-blade turbine)Ensures homogeneity in a larger, more viscous volume, preventing hot spots and improving heat transfer.
Base Addition Manual addition via pipetteMetered dosing pump with sub-surface additionProvides precise, slow, and consistent addition rate, which is critical for controlling the exotherm.
Temperature Control Ice-water bathAutomated TCU (Temperature Control Unit) circulating fluid through the reactor jacketAllows for precise and responsive control of the internal temperature, crucial for preventing thermal runaway.
Work-up Pouring into beakerTransferring via pump into a larger quench vesselSafer handling of large volumes and ensures rapid, efficient quenching of the reaction.

Section 4: References

  • Organic Syntheses, (n.d.). Organic Syntheses Procedure. [Online] Available at: [Link]

  • G, B., et al., (2016). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC, NIH. [Online] Available at: [Link]

  • Li, J., et al., (2007). Dimethyl 2,2-bis(2-cyanoethyl)malonate. PMC, NIH. [Online] Available at: [Link]

  • Boyd, S. L., et al., (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. [Online] Available at: [Link]

  • Google Patents, (2015). CN105061209A - Synthetic method of 2-diester methylmalonate compounds. [Online] Available at:

  • Barton, J. & Nolan, P., (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.

  • Chemistry Steps, (n.d.). Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • Isley, N. A., et al., (2018). Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. [Online] Available at: [Link]

  • ResearchGate, (2014). Thermal hazard in the process of mononitrotoluene nitration. [Online] Available at: [Link]

  • Dalal Institute, (n.d.). Aromatic Nucleophilic Substitution. [Online] Available at: [Link]

  • ResearchGate, (2017). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Online] Available at: [Link]

  • PrepChem.com, (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. [Online] Available at: [Link]

  • Google Patents, (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. [Online] Available at:

  • Master Organic Chemistry, (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]

  • Wikipedia, (n.d.). Malonic ester synthesis. [Online] Available at: [Link]

  • Stanovnik, B., et al., (2000). Malonates in Cyclocondensation Reactions. PMC, NIH. [Online] Available at: [Link]

  • Google Patents, (2014). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. [Online] Available at:

  • Google Patents, (1982). US4324904A - Processes for the preparation of hydratropic acids and esters. [Online] Available at:

  • Google Patents, (2021). JP6818674B2 - Method and drug for preparing (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthalidine-3-carboxamide Its purification for use as an active ingredient. [Online] Available at:

  • Master Organic Chemistry, (2021). The Malonic Ester and Acetoacetic Ester Synthesis. [Online] Available at: [Link]

  • The Royal Society of Chemistry, (2012). General Procedures. [Online] Available at: [Link]

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strategies to prevent decomposition of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Ensuring Experimental Success

Welcome to the dedicated support center for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive intermediate. The unique trifecta of functional groups—a malonic ester, an aromatic nitro group, and a benzonitrile—endows this molecule with significant synthetic potential. However, this same structural complexity necessitates careful handling to prevent decomposition.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your compound and ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Identifying and Preventing Decomposition

This section addresses common issues encountered during the storage and handling of this compound. Each answer explains the underlying chemical principles to empower you to make informed decisions in your work.

Q1: I've observed a color change in my stored compound and see new impurity spots on my TLC/LC-MS analysis. What is happening to my material?

A1: The appearance of new impurities or a change in physical appearance (e.g., darkening, clumping) strongly suggests that your sample of this compound is decomposing. The molecule possesses several reactive sites that can lead to degradation under suboptimal conditions. The primary decomposition pathways are hydrolysis and subsequent decarboxylation, often catalyzed by moisture, acid, or base.

  • Causality of Decomposition:

    • Hydrolysis: The two methyl ester groups are susceptible to attack by water, a reaction that can be significantly accelerated by trace amounts of acid or base. This reaction cleaves the esters to form the corresponding dicarboxylic acid, 2-(4-cyano-2-nitrophenyl)malonic acid, and methanol.[1] Malonic esters are known to be hydrolyzable.[2]

    • Decarboxylation: The dicarboxylic acid product of hydrolysis is highly unstable. Malonic acids substituted at the alpha-carbon readily lose one carboxyl group as carbon dioxide (CO₂) upon gentle heating, a process known as decarboxylation.[3][4] This would result in the formation of 2-(4-cyano-2-nitrophenyl)acetic acid.

    • Nitro Group Instability: Aromatic nitro compounds can be thermally sensitive and their stability may be reduced by the presence of contaminants.[5][6] While the primary issue is often hydrolysis, thermal stress can promote other degradation pathways.

Below is a diagram illustrating the most probable decomposition cascade.

DecompositionPathways cluster_main Decomposition of this compound parent This compound hydrolyzed 2-(4-cyano-2-nitrophenyl)malonic Acid (Diacid Intermediate) parent->hydrolyzed Hydrolysis (+2 H₂O, -2 MeOH) Catalyst: H⁺ or OH⁻ decarboxylated 2-(4-cyano-2-nitrophenyl)acetic Acid (Final Degradant) hydrolyzed->decarboxylated Decarboxylation (Heat, -CO₂)

Caption: Primary decomposition cascade via hydrolysis and decarboxylation.

Q2: What are the definitive optimal storage conditions to ensure the long-term stability of this compound?

A2: To prevent the decomposition pathways described above, stringent storage conditions are critical. The goal is to create an environment that is cold, dark, dry, and inert. Similar, related compounds are often stored at refrigerated temperatures (2-8°C).[7][8] For malonic esters in general, protection from moisture and light is recommended.[9]

  • Expertise-Driven Recommendations:

    • Temperature: Store at 2-8°C . Cold temperatures drastically slow down the rate of all chemical reactions, including hydrolysis. Do not store at room temperature for extended periods.

    • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen. For highest purity applications, ampulizing the compound under argon is the gold standard.

    • Moisture: Use a container with a high-integrity seal (e.g., a septum-capped vial with Parafilm®). Store this primary container inside a secondary container with a desiccant. The material is highly sensitive to moisture.

    • Light: Protect from light by using an amber vial or by wrapping a clear vial in aluminum foil. Aromatic nitro compounds can be light-sensitive.

The following table summarizes the ideal versus problematic storage conditions.

ParameterOptimal Storage (Recommended) Poor Storage (High Risk of Decomposition)
Temperature 2–8°C (Refrigerator)[7][10]Room Temperature (~20–25°C)
Atmosphere Inert Gas (Argon, Nitrogen)Ambient Air
Moisture Tightly sealed container with desiccantLoosely capped vial, humid environment
Light Amber vial or protected from lightClear vial on an open lab bench
pH Exposure Neutral (as supplied)Exposure to acidic or basic vapors/residues
Q3: I am planning a reaction that is sensitive to impurities. What is the best-practice protocol for handling the compound right before and during my experiment?

A3: Maintaining the compound's integrity right up to the point of use is as crucial as long-term storage. The key is to prevent exposure to atmospheric moisture and to use anhydrous reaction conditions unless water is a required reagent.

  • Causality in Experimental Setup:

    • Solvent Choice: Using anhydrous solvents is non-negotiable. Trace water in solvents like THF, DMF, or acetonitrile is a primary source of contamination that can initiate hydrolysis.

    • Inert Atmosphere: Performing reactions under an inert atmosphere (a "nitrogen blanket" or argon line) prevents atmospheric moisture from entering the reaction vessel.[11]

    • Temperature Control: Pre-cooling the reaction vessel before adding reagents can prevent unwanted side reactions, especially if the process is exothermic.

  • Preparation: Place the sealed container of this compound and all necessary spatulas/glassware in a desiccator for at least one hour to ensure they are dry.

  • Equilibration: Remove the compound's container from the refrigerator and allow it to warm to room temperature in the desiccator (~30-45 minutes). This is a critical step. Opening a cold vial will cause atmospheric moisture to condense on the solid, leading to rapid degradation.

  • Dispensing: If available, weigh the required amount of the compound inside a glovebox. If a glovebox is not available, quickly weigh it on a tared weigh paper or in a tared, dry vial, minimizing its exposure to air. Immediately reseal the main container, purge with inert gas if possible, and return it to cold storage.

  • Reaction Setup: Add the weighed compound to your reaction vessel, which has already been dried, assembled, and purged with nitrogen or argon. Add the anhydrous solvent via syringe or cannula to dissolve the compound under a positive pressure of inert gas.

The following workflow diagram visualizes this best-practice procedure.

ExperimentalWorkflow cluster_workflow Pre-Reaction Handling Workflow start Start: Retrieve Compound from 2-8°C Storage equilibrate Equilibrate to Room Temp in Desiccator (Critical Step) start->equilibrate weigh Weigh Compound (Glovebox or Quick Dispense) equilibrate->weigh seal Immediately Reseal & Purge Stock Container weigh->seal add_to_rxn Add Weighed Compound to Inert Reaction Vessel weigh->add_to_rxn store Return Stock to 2-8°C Storage seal->store add_solvent Add Anhydrous Solvent under Inert Atmosphere add_to_rxn->add_solvent end_process Proceed with Reaction add_solvent->end_process

Caption: Workflow for handling the compound to prevent degradation.

Frequently Asked Questions (FAQs)
  • FAQ1: Is the compound particularly light-sensitive?

    • Yes. Aromatic nitro compounds can be sensitive to UV light. While hydrolysis is the more immediate threat, it is best practice to protect the compound from direct light during both storage and reactions to prevent photochemical side reactions.[9]

  • FAQ2: Can I heat my reaction mixture containing this compound?

    • Heating should be approached with caution. While some synthetic procedures may require heat,[12] be aware that you are increasing the risk of decomposition. Firstly, heat will accelerate any potential hydrolysis if water is present. Secondly, if any hydrolysis has occurred, heating will rapidly drive the decarboxylation of the resulting malonic acid derivative.[3][4] Finally, organic nitro compounds can be thermally unstable and may decompose exothermically at high temperatures.[5] Always use the lowest effective temperature and monitor your reaction closely for signs of degradation.

  • FAQ3: What analytical techniques are best for monitoring the purity of this compound?

    • A combination of techniques is ideal. ¹H NMR is excellent for confirming the structure and identifying major impurities. LC-MS is highly sensitive for detecting trace amounts of the hydrolyzed and decarboxylated products. TLC with UV visualization is a quick and effective way to monitor reaction progress and check for the appearance of new, more polar spots corresponding to the acidic degradation products.

  • FAQ4: What are the most critical incompatible materials to avoid?

    • Avoid strong bases (e.g., hydroxides, alkoxides) and strong acids , as they will catalyze rapid hydrolysis.[1] Also, avoid strong oxidizing agents and reducing agents unless they are part of a planned reaction, as they can react with the nitro group or other parts of the molecule.[11] Be mindful that even seemingly neutral reagents can contain acidic or basic impurities.

References
  • ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Available at: [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. Available at: [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Available at: [Link]

  • Wikipedia. Malonic ester synthesis. Available at: [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • University of Calgary. Ch21: Malonic esters. Available at: [Link]

  • Google Patents. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available at: [Link]

  • PubChem - NIH. Benzonitrile | C6H5(CN) | CID 7505. Available at: [Link]

  • Google Patents. CN105061209A - Synthetic method of 2-diester methylmalonate compounds.
  • Wikipedia. Benzonitrile. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • Pharmaffiliates. CAS No : 1160293-27-5 | Product Name : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Dimethyl malonate. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of aromatic nitro compounds. Available at: [Link]

  • ACS Publications. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. Available at: [Link]

  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • MDPI. Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Available at: [Link]

  • Ataman Kimya. BENZONITRILE. Available at: [Link]

  • Wikipedia. Nitro compound. Available at: [Link]

  • PrepChem.com. Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Available at: [Link]

  • OECD Existing Chemicals Database. MALONIC ACID DIESTERS. Available at: [Link]

Sources

Technical Support Center: Alternative Solvents for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot the use of alternative solvents in this crucial nucleophilic aromatic substitution (SNAr) reaction. We will delve into common experimental challenges, provide scientifically grounded solutions, and offer insights into optimizing your reaction conditions with a focus on greener and more sustainable solvent choices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My reaction is sluggish or incomplete when using an alternative solvent like Cyrene™ or a polyethylene glycol (PEG)-based system. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or incomplete reaction is a common hurdle when transitioning from traditional dipolar aprotic solvents like DMF or DMSO.[1][2] The primary reasons often revolve around suboptimal solubility of reactants and/or insufficient basicity to efficiently generate the malonate enolate nucleophile.

  • Solubility Issues: Dimethyl malonate or the aromatic substrate may have limited solubility in your chosen alternative solvent. Poor solubility leads to a heterogeneous reaction mixture, significantly slowing down the reaction rate.

    • Troubleshooting Steps:

      • Confirm Solubility: Before running the reaction, perform a simple solubility test with your starting materials in the selected solvent at the intended reaction temperature.

      • Solvent Blends: Consider using a co-solvent. For instance, a small amount of a more polar, benign solvent could be added to your bulk green solvent to enhance solubility.

      • Temperature Adjustment: Gradually increasing the reaction temperature can improve solubility and reaction kinetics. However, be mindful of potential side reactions or solvent decomposition at elevated temperatures.

  • Base Strength and Solubility: The base used to deprotonate dimethyl malonate must be soluble and effective in the chosen solvent. A base that works well in DMF may not be optimal in a different medium.

    • Troubleshooting Steps:

      • Base Selection: If using a solvent like Cyrene™, be cautious with strong bases like sodium ethoxide, which can cause solvent polymerization.[1] Weaker organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) might be more compatible.

      • Phase-Transfer Catalysis: For reactions with limited base solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transfer of the base into the organic phase, thereby promoting deprotonation of the malonate.

Question 2: I'm observing the formation of significant byproducts. How can I identify and minimize them?

Answer:

Byproduct formation is a frequent challenge in malonic ester syntheses. The most common byproduct is the dialkylated malonate.[3]

  • Dialkylation: This occurs when the mono-alkylated product is deprotonated again and reacts with another molecule of the electrophile.

    • Minimization Strategies:

      • Stoichiometry Control: Use a slight excess of the dimethyl malonate relative to the 4-chloro-3-nitrobenzonitrile to favor the formation of the mono-substituted product.

      • Controlled Addition: Add the base slowly to the mixture of the malonate and the aryl halide. This keeps the concentration of the enolate low, reducing the chance of a second alkylation.

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is maximized and before significant byproduct formation occurs.

  • Solvent-Related Side Reactions: Some "green" solvents can participate in side reactions under certain conditions. As mentioned, Cyrene™ can polymerize in the presence of strong bases.[1]

    • Minimization Strategies:

      • Reaction Time: For base-sensitive solvents, minimizing the reaction time can be crucial. High-efficiency, short-duration reactions can outperform traditional solvents by avoiding these side pathways.[1]

      • Temperature Control: Running the reaction at the lowest effective temperature can help suppress unwanted side reactions.

Question 3: The work-up and product isolation are proving difficult. The product seems to be partially soluble in the aqueous phase, leading to low isolated yields.

Answer:

Work-up procedures, especially when using water-soluble green solvents like Cyrene™ or PEG-400, require special consideration.[1][4]

  • Problem: The high water solubility of these solvents can lead to emulsions or carry the product into the aqueous layer during extraction.

    • Troubleshooting Work-up:

      • Precipitation: A highly effective method for water-soluble solvents is to precipitate the product by adding a large volume of an anti-solvent, often ice-cold water.[1] The solid product can then be isolated by filtration.

      • Salting Out: Before extraction, saturate the aqueous phase with a salt like sodium chloride. This increases the polarity of the aqueous layer and can force your organic product into the extraction solvent (e.g., ethyl acetate, dichloromethane).

      • Alternative Extraction Solvents: Experiment with different extraction solvents. A solvent that is less miscible with your reaction solvent might provide a cleaner separation.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of switching to alternative solvents for this SNAr reaction?

A1: The primary driver is the adoption of greener chemistry principles.[5][6] Many traditional polar aprotic solvents like DMF and NMP are under increasing regulatory scrutiny due to their reprotoxic properties and environmental persistence.[2] Alternative solvents like Cyrene™ (derived from cellulose) and PEG-400 are often biodegradable, have a lower toxicity profile, and can offer surprising benefits in terms of reaction rate and simplified product isolation.[1][4]

Q2: How do I select the best alternative solvent for my reaction?

A2: Solvent selection should be a systematic process. Consider the following factors:

  • Solubility: Ensure all reactants are sufficiently soluble.

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.

  • Compatibility: The solvent must be inert to the reactants, base, and product under the reaction conditions.

  • Work-up: Consider how the solvent will be removed and how the product will be isolated.

  • Safety and Environmental Profile: Evaluate the toxicity, flammability, and environmental impact of the solvent.

Below is a comparative table of potential solvents:

SolventClassBoiling Point (°C)Key AdvantagesPotential Issues
DMSO Dipolar Aprotic189High polarity, dissolves many reactantsHigh boiling point, difficult to remove, environmental concerns
DMF Dipolar Aprotic153Good solvent for SNArReprotoxic, environmental concerns
Cyrene™ Bio-derived Dipolar Aprotic202Green, biodegradable, high polarityCan polymerize with strong bases, high boiling point
PEG-400 PolyetherDecomposesLow toxicity, biodegradable, effective medium for SNArHigh viscosity, water-soluble (can complicate extraction)
Acetonitrile Polar Aprotic82Lower boiling point, easier to removeLower polarity than DMSO/DMF, may require higher temperatures

Q3: Can microwave irradiation be used to accelerate reactions in alternative solvents?

A3: Absolutely. Microwave-assisted synthesis can be particularly effective with polar solvents that couple well with microwave energy. This can dramatically reduce reaction times from hours to minutes, which is especially beneficial for preventing solvent-related side reactions.[1]

Experimental Protocol: Synthesis of this compound in Cyrene™

This protocol provides a starting point for utilizing Cyrene™ as a greener alternative to traditional solvents.

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Dimethyl malonate

  • Triethylamine (Et₃N)

  • Cyrene™

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzonitrile (1.0 eq) and dimethyl malonate (1.2 eq).

  • Add Cyrene™ to achieve a concentration of approximately 0.5 M with respect to the 4-chloro-3-nitrobenzonitrile.

  • Begin stirring the mixture at room temperature.

  • Slowly add triethylamine (2.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (approximately 10 times the volume of the reaction mixture) to precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Isolate the solid product by vacuum filtration, washing with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

Visualizing the Workflow

Decision-Making for Solvent Selection:

Solvent_Selection_Workflow start Start: Need to Synthesize This compound assess_green Assess Green Chemistry Goals start->assess_green traditional Use Traditional Solvent (e.g., DMSO, DMF) assess_green->traditional Low Priority alternative Explore Alternative Solvents assess_green->alternative High Priority solubility_check Perform Solubility Tests (Reactants & Base) alternative->solubility_check base_compatibility Check Base-Solvent Compatibility (e.g., Polymerization Risk) solubility_check->base_compatibility workup Plan Work-up Strategy (Precipitation vs. Extraction) base_compatibility->workup optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) proceed Proceed with Synthesis optimize->proceed workup->optimize

Caption: A workflow for selecting an appropriate solvent system.

General Troubleshooting Flowchart:

Troubleshooting_Flowchart start Problem Encountered During Synthesis low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Byproduct Formation start->byproducts workup_issue Work-up / Isolation Issues start->workup_issue check_solubility Verify Reactant Solubility low_yield->check_solubility Cause? check_base Check Base Strength / Solubility low_yield->check_base Cause? check_stoich Adjust Stoichiometry byproducts->check_stoich Cause? slow_addition Slow Base Addition byproducts->slow_addition Solution precipitate Use Precipitation Method workup_issue->precipitate Solution for Water-Soluble Solvents salt_out 'Salting Out' Before Extraction workup_issue->salt_out Solution for Extractions increase_temp Increase Temperature check_solubility->increase_temp Solution monitor_rxn Monitor Reaction Closely check_stoich->monitor_rxn Also consider

Caption: A flowchart for troubleshooting common synthesis problems.

References

  • Campanella, B., et al. (2020). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate. [Link]

  • Boutros, J., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 683. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. American Chemical Society. [Link]

  • Royal Society of Chemistry. (2012). General Procedures. The Royal Society of Chemistry. [Link]

  • Dicks, A. P., & Ahluwalia, V. K. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education, 97(10), 3756-3761. [Link]

  • ERIC. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for preparing flurbiprofen impurity M.
  • ResearchGate. (2018). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). 7 questions with answers in MALONATES. ResearchGate. [Link]

  • Organic Chemistry. (2014). Malonic Ester Synthesis. YouTube. [Link]

  • Chemspace. (2023). Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5. Chemspace. [Link]

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Technical Support Center: Purification of Crude Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific pharmaceutical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of obtaining a high-purity final product.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] Crude reaction mixtures often contain unreacted starting materials, by-products, and other process-related impurities that must be effectively removed. This guide will focus on the most common and effective purification strategies, primarily column chromatography and recrystallization, and the analytical techniques used to verify purity.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Co-elution of Product with Impurities: The polarity of the solvent system in column chromatography may be too high, causing the product to elute with closely related impurities.[3] Product Precipitation During Chromatography: The product may be precipitating on the column if the solvent is not sufficiently solubilizing. Incomplete Crystallization: The chosen recrystallization solvent may not be optimal, or the cooling process might be too rapid.[4]Optimize Chromatography Solvent System: Systematically test different solvent ratios (e.g., ethyl acetate/hexane) using Thin Layer Chromatography (TLC) to achieve better separation between the product and impurities before scaling up to column chromatography.[5] Modify Solvent System: Add a small percentage of a more polar solvent (e.g., dichloromethane) to the mobile phase to improve the solubility of the product on the column. Recrystallization Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Allow the solution to cool slowly to promote the formation of pure crystals.[4]
Persistent Impurities in Final Product (Confirmed by HPLC/NMR) Presence of Isomeric Impurities: Structural isomers can have very similar polarities, making them difficult to separate by standard chromatography.[6] Thermally Labile Impurities: Some impurities may degrade on the silica gel of the column, leading to new, unexpected spots on a TLC plate.High-Performance Liquid Chromatography (HPLC): For challenging separations, consider preparative HPLC, which offers higher resolution than standard column chromatography.[7][8] Recrystallization: Multiple recrystallizations may be necessary to remove persistent impurities. Seeding the solution with a pure crystal can sometimes aid in selective crystallization. Alternative Stationary Phase: Consider using a different stationary phase for column chromatography, such as alumina, which has different selectivity compared to silica gel.[9]
Oily Product Instead of Solid Residual Solvent: The product may still contain residual solvent from the purification process. Presence of Oily Impurities: The impurities themselves may be oils, preventing the product from solidifying.High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating can be applied if the compound is thermally stable. Trituration: Add a solvent in which the product is insoluble but the oily impurities are soluble. Stir the mixture to wash the impurities away, then filter to isolate the solid product.
TLC Shows Streaking or Tailing of the Product Spot Sample Overload: Applying too much sample to the TLC plate can cause streaking. Highly Polar Compound: The compound may be too polar for the chosen solvent system, leading to strong interactions with the silica gel. Acidic or Basic Nature of the Compound: If the compound is acidic or basic, it can interact with the silica gel in a non-ideal way.Dilute the Sample: Use a more dilute solution of your compound for spotting on the TLC plate. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase to reduce the interaction between the compound and the stationary phase.[3] Add a Modifier: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Flash column chromatography is generally the most effective and widely used method for the initial purification of this compound on a laboratory scale.[3][10] It allows for the separation of the desired product from less polar and more polar impurities. For achieving very high purity, recrystallization of the fractions containing the pure product is often performed as a final step.[4][11]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.[5] A good solvent system will give your product a retention factor (Rf) of approximately 0.2-0.4.[5] A common starting point for compounds like this is a mixture of ethyl acetate and hexane. By varying the ratio of these two solvents, you can modulate the polarity of the mobile phase to achieve optimal separation.

Q3: What are the expected impurities in a crude reaction mixture?

A3: Common impurities can include unreacted starting materials such as dimethyl malonate and the parent nitroaromatic compound.[7] By-products from side reactions, such as those resulting from over-reaction or alternative reaction pathways, may also be present.[7]

Q4: How can I monitor the progress of my column chromatography?

A4: The progress is monitored by collecting fractions of the eluent and analyzing them by TLC.[3] Spotting each fraction on a TLC plate and visualizing the spots under UV light or with a staining agent will show which fractions contain your purified product.[5][12] Fractions containing the pure compound are then combined.

Q5: What analytical techniques are essential for confirming the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates, providing quantitative data on the percentage of the main component and any impurities.[13][8][14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure of the purified compound and can also reveal the presence of impurities.[15]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of crude this compound.

1. Preparation of the Crude Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Add a small amount of silica gel to this solution to create a slurry.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This technique, known as dry loading, generally results in better separation.

2. Column Packing:

  • Choose a glass column of appropriate size for the amount of crude material.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

  • Add another layer of sand on top of the packed silica gel.

3. Loading the Sample and Elution:

  • Carefully add the dry-loaded sample to the top of the column.

  • Gently add the initial eluent to the column, taking care not to disturb the top layer of sand and silica.

  • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes).

  • Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute compounds with higher polarity. This is known as a gradient elution.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Dry Loading Fractions Collected Fractions Column_Chromatography->Fractions Elution TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Fractions Combined Pure Fractions Purified_Product Purified Product Pure_Fractions->Purified_Product Solvent Evaporation Purity_Analysis Purity & Structural Confirmation (HPLC, NMR) Purified_Product->Purity_Analysis TLC_Analysis->Pure_Fractions Identify Pure Fractions Final_Product Final Pure Product Purity_Analysis->Final_Product Verification

Caption: Workflow for purification and analysis.

References

  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (n.d.). Preprints.org.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). Chemistry Stack Exchange.
  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Today.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Aptuitiv.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent.
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
  • General Procedures. (n.d.). The Royal Society of Chemistry.
  • Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. (n.d.). PrepChem.com.
  • Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. (n.d.). Veeprho.
  • Chromatographic Methods of Analysis. (n.d.). SlidePlayer.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • A Catalytic and Iterative Route to β-Substituted Esters via Highly Enantioselective Conjugate Addition of Dimethylzinc to Unsaturated Malonates. (n.d.). University of Groningen.
  • Application Notes and Protocols for the Purification of Diethyl bis(2-cyanoethyl)malonate. (n.d.). BenchChem.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules.

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Validation & Comparative

Comparative Performance Analysis: Dimethyl vs. Diethyl 2-(4-cyano-2-nitrophenyl)malonate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate and Diethyl 2-(4-cyano-2-nitrophenyl)malonate, two critical precursors in the synthesis of complex nitrogen-containing heterocycles. These reagents, sharing a common pharmacologically relevant 4-cyano-2-nitrophenyl scaffold, primarily differ in their terminal ester groups—a seemingly minor structural change that imparts significant effects on their physicochemical properties, reactivity, and optimal applications. Through an analysis of established chemical principles and supporting data, this document aims to equip researchers, particularly those in drug development, with the field-proven insights necessary to select the appropriate malonic ester for their specific synthetic objectives, thereby optimizing reaction yields, kinetics, and downstream processing.

Introduction: The Strategic Importance of the 2-(4-cyano-2-nitrophenyl)malonate Scaffold

In the landscape of medicinal chemistry and organic synthesis, the construction of heterocyclic ring systems is a cornerstone of drug design. The 2-(4-cyano-2-nitrophenyl)malonate scaffold is a highly versatile intermediate engineered for this purpose. Its strategic value arises from the specific arrangement of functional groups on the phenyl ring:

  • The Malonic Ester Moiety: This is an active methylene compound, meaning the protons on the alpha-carbon (the carbon between the two ester carbonyls) are acidic (pKa ≈ 13) and easily removed by a base.[1] This allows for the formation of a resonance-stabilized enolate, which is a potent nucleophile for C-C bond formation.

  • The Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group, which serves two primary functions. First, it activates the phenyl ring for nucleophilic aromatic substitution (SNAr), facilitating the initial synthesis of the molecule itself.[2][3] Second, and more critically, it is a precursor to an amino group via reduction.

  • The Para-Cyano Group: This group provides an additional site for chemical modification and influences the electronic properties of the molecule.

The true synthetic power of this scaffold is realized when the nitro group is reduced. The resulting amine is perfectly positioned to undergo an intramolecular cyclization with the adjacent malonic ester, providing a direct and efficient route to various lactam-containing heterocycles, which are privileged structures in many biologically active compounds.[4] The choice between the dimethyl and diethyl ester variants is therefore a critical decision that impacts the efficiency of this key transformation.

Synthesis and Commercial Availability

Both the dimethyl and diethyl variants are synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The typical protocol involves reacting the corresponding malonic ester (dimethyl malonate or diethyl malonate) with an activated aryl halide, such as 4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile, in the presence of a base.

A common and effective method employs potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF).[2][3] The fluoride leaving group is often preferred due to its high reactivity in SNAr reactions.

Synthesis_Workflow cluster_reactants Starting Materials reagent1 Dimethyl or Diethyl Malonate product Target Malonate Ester reagent1->product 1. Base (e.g., K2CO3) 2. Solvent (e.g., DMF) reagent2 4-Halo-3-nitrobenzonitrile (e.g., X = F, Cl) reagent2->product

Fig 1. General SNAr synthesis of the target compounds.

Both this compound (CAS 651747-69-2) and its diethyl analog are available through various chemical suppliers, making them accessible for research and development purposes.[5][6][7]

Comparative Physicochemical Properties

The choice of ester group directly influences the molecule's physical properties. While specific experimental data for the diethyl variant is not widely published, we can extrapolate from general chemical principles and data for analogous compounds.

PropertyThis compoundDiethyl 2-(4-cyano-2-nitrophenyl)malonateRationale / Causality
Molecular Formula C₁₂H₁₀N₂O₆[5]C₁₄H₁₄N₂O₆Addition of two methylene (-CH₂-) groups.
Molecular Weight 278.22 g/mol [5]306.27 g/mol Increased mass from the ethyl groups.
Steric Hindrance LowerHigherThe ethyl groups are sterically bulkier than methyl groups.[8] This is a critical factor in reaction kinetics.
Polarity HigherLowerAlkyl groups are nonpolar; longer chains decrease overall molecular polarity.
Solubility More soluble in polar solvents (e.g., Methanol, DMSO).More soluble in nonpolar organic solvents (e.g., Toluene, Hexanes)."Like dissolves like." The more lipophilic ethyl groups enhance solubility in less polar media.
Boiling/Melting Point Generally lower than the diethyl analog.Generally higher than the dimethyl analog.Increased molecular weight and van der Waals forces typically lead to higher melting and boiling points.

Reactivity & Performance: A Focus on Reductive Cyclization

The most significant application of these reagents is in the synthesis of heterocyclic systems via reductive cyclization. This process involves the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile, attacking one of the ester carbonyls to form a six- or seven-membered lactam ring.

Reductive_Cyclization Key Transformation: Reductive Cyclization start 2-(4-cyano-2-nitrophenyl)malonate (R = Me or Et) intermediate 2-(2-amino-4-cyanophenyl)malonate start->intermediate [Reduction] e.g., H₂, Pd/C or Fe/AcOH product Cyclized Lactam Product intermediate->product Intramolecular Cyclization

Fig 2. The two-step sequence of reductive cyclization.

Here, the choice between the methyl and ethyl ester has profound mechanistic consequences:

4.1. Reaction Kinetics and Steric Effects

The rate-determining step in the cyclization phase is often the intramolecular nucleophilic attack of the amine on the ester carbonyl.

  • Dimethyl Ester: The smaller methyl groups present minimal steric hindrance. This allows the newly formed amino group to approach the electrophilic carbonyl carbon more freely, typically resulting in faster reaction kinetics .[9] For reactions where speed is critical or where the intermediate amine is unstable, the dimethyl variant is the superior choice.

  • Diethyl Ester: The bulkier ethyl groups create a more sterically congested environment around the carbonyl centers.[8] This increased steric clash can significantly slow down the rate of intramolecular cyclization . In some cases, this may require harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable conversion, which can lead to the formation of degradation byproducts.

4.2. Compatibility with Reaction Conditions

The malonic ester synthesis often involves the use of a base to generate the enolate for an initial alkylation step, or a base might be used during the cyclization itself.[10]

  • Transesterification Risk: A critical consideration is the risk of transesterification. If sodium ethoxide (NaOEt) is used as a base with dimethyl malonate, a competing reaction can occur where the ethoxide displaces the methoxy groups, leading to a mixture of methyl and ethyl esters.[11]

  • Matching Base to Ester: To prevent this, the alkoxide base should always match the ester group.[10][11] If the synthetic plan requires the use of ethoxide, Diethyl 2-(4-cyano-2-nitrophenyl)malonate is the mandatory choice to ensure product homogeneity. Conversely, if methoxide is the base of choice, the dimethyl ester should be used.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform appropriate safety assessments and small-scale optimization experiments.

Protocol 1: Synthesis of this compound (Adapted from literature procedures for analogous compounds)[2][3]

  • To a stirred solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous DMF (approx. 1.25 M), add dimethyl malonate (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure dimethyl ester as a solid.

Protocol 2: Representative Reductive Cyclization

  • Dissolve the Dimethyl or Diethyl 2-(4-cyano-2-nitrophenyl)malonate (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% Pd) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Chemical Reduction: Add iron powder (Fe, 5-10 eq) and heat the mixture in acetic acid.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the nitro compound and the formation of the cyclized product. The intermediate amine is often not observed as it cyclizes rapidly in situ.

  • Upon completion, filter the reaction mixture (e.g., through Celite to remove Pd/C or iron salts).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting lactam product by column chromatography or recrystallization. Note: Expect slower reaction times for the diethyl ester under identical conditions.

Conclusion & Recommendations

The choice between dimethyl and diethyl 2-(4-cyano-2-nitrophenyl)malonate is not arbitrary but a strategic decision based on the specific demands of the synthetic route.

FeatureChoose Dimethyl Ester When:Choose Diethyl Ester When:
Reaction Speed Faster cyclization kinetics are desired.Slower, more controlled reaction is acceptable or required.
Steric Factors Minimizing steric hindrance is paramount for a sensitive intramolecular reaction.Steric bulk is not a limiting factor for the key transformation.
Solvent Choice Using more polar, protic solvents where its solubility is higher.Enhanced solubility in nonpolar organic solvents (e.g., toluene) is needed.
Base Compatibility Using methoxide bases or non-alkoxide bases (e.g., K₂CO₃, NaH).Using ethoxide as a base is necessary to avoid transesterification.
Downstream Processing The final product is sensitive to prolonged heating or harsh conditions.The product is robust, and longer reaction times are acceptable.

Final Recommendation:

For most applications focused on rapid and efficient synthesis of heterocyclic lactams via reductive cyclization, This compound is the preferred reagent due to its lower steric profile and consequently faster reaction kinetics. However, Diethyl 2-(4-cyano-2-nitrophenyl)malonate becomes the reagent of choice when specific process conditions—namely the required use of ethoxide bases or the need for higher solubility in nonpolar solvents—are overriding considerations.

References

  • BenchChem. A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity.
  • BenchChem. A Comparative Analysis of Diphenyl Malonate and Dimethyl Malonate Reactivity in Key Organic Transformations.
  • PMC, NIH. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • Organic Chemistry Tutor. Malonic Ester Synthesis.
  • Organic Syntheses Procedure. (Details on malonate reactions).
  • ChemicalBook. This compound synthesis.
  • Echemi. Buy this compound from JHECHEM CO LTD.
  • Google Patents. Synthetic method of 2-diester methylmalonate compounds. CN105061209A.
  • PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate.
  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
  • PubChem. Diethyl 2-(4-nitrophenyl)malonate. CID 10869708.
  • Santa Cruz Biotechnology. This compound. CAS 651747-69-2.
  • Chem263 B6 April 6, 2006 Example: Malonic Esters. University of Calgary.
  • Wikipedia. Malonic ester synthesis.
  • University of Calgary. Ch21: Malonic esters.
  • ResearchGate. (PDF) Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates.

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A Comparative Analysis of Synthesis Routes for Substituted Nitrophenylmalonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitrophenylmalonates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their unique structural motif, featuring a nitro-activated aromatic ring directly attached to a malonic ester moiety, provides a versatile scaffold for further chemical transformations. The efficient and selective synthesis of these compounds is, therefore, a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive comparative analysis of the primary synthetic routes to substituted nitrophenylmalonates, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your selection of the most suitable methodology for your research endeavors.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Approach

The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of aromatic chemistry and presents a direct and often high-yielding route to substituted nitrophenylmalonates. This method relies on the activation of an aryl halide by one or more strongly electron-withdrawing groups, such as a nitro group, which facilitates the attack of a nucleophile. In this context, the carbanion of a malonic ester acts as the nucleophile, displacing a halide from the nitrophenyl ring.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The electron-withdrawing nitro group is crucial as it stabilizes the transient, negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. The choice of a good leaving group on the aromatic ring (F > Cl > Br > I) can further enhance the reaction rate.

SNAr_Mechanism Reactants Nitrophenyl Halide + Malonate Carbanion Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product Nitrophenylmalonate Meisenheimer->Product Elimination of Halide Nitration_Mechanism Reactants Phenylmalonate + Nitronium Ion (NO₂⁺) Sigma_Complex Sigma Complex (Carbocation Intermediate) Reactants->Sigma_Complex Electrophilic Attack Product Nitrophenylmalonate Sigma_Complex->Product Deprotonation Ullmann_Mechanism Reactants Nitroaryl Halide + Diethyl Malonate Oxidative_Addition Oxidative Addition Complex Reactants->Oxidative_Addition Cu(I) Cu_Catalyst Cu(I) Catalyst Coupling Coupling with Malonate Enolate Oxidative_Addition->Coupling Product Nitrophenylmalonate Coupling->Product Reductive Elimination Buchwald_Hartwig_Mechanism Reactants Nitroaryl Halide + Diethyl Malonate Oxidative_Addition Oxidative Addition Complex Reactants->Oxidative_Addition Pd(0) Pd0_Catalyst Pd(0)Lₙ Catalyst Transmetalation Transmetalation/ Enolate Attack Oxidative_Addition->Transmetalation Product Nitrophenylmalonate Transmetalation->Product Reductive Elimination

analytical methods for the characterization of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and comparison of analytical methodologies for the robust characterization of this compound, a key intermediate in various synthetic pathways. As professionals in pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity, purity, and stability is not merely a procedural step but the bedrock of reproducible science and regulatory compliance. This document moves beyond rote protocols to explain the causal reasoning behind methodological choices, ensuring a self-validating system of analysis.

The structure of this compound (C₁₂H₁₀N₂O₆) presents distinct analytical features: a substituted aromatic ring, a nitrile group, a nitro group, and a malonic ester moiety. Our analytical strategy is therefore designed to probe each of these features orthogonally, creating a comprehensive and irrefutable characterization package.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

For any synthetic intermediate, establishing purity is the primary analytical objective. HPLC, particularly in its reverse-phase mode, is the industry standard for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.

Expertise & Experience: Why Reverse-Phase HPLC?

The choice of a reverse-phase method is dictated by the moderate polarity of this compound. The nonpolar stationary phase (typically C18) provides sufficient retention for the aromatic ring, while a polar mobile phase allows for the effective elution and separation from both more polar starting materials and less polar byproducts. UV detection is ideal, as the conjugated nitrophenyl system contains a strong chromophore, ensuring high sensitivity.[1]

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to separate the main analyte from potential process-related impurities, such as starting materials or side-reaction products.

  • Instrumentation and Consumables:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[2]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for robust separation of nitroaromatic compounds.[1]

    • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed).

    • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (chosen to maximize the absorbance of the nitroaromatic chromophore).[1]

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

Trustworthiness: Expected Data and Interpretation

The method's validity is confirmed by its ability to produce a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.

Parameter Expected Value Interpretation
Retention Time (t_R_) ~ 4.5 min (Illustrative)The specific t_R_ is system-dependent but should be consistent across runs.
Peak Shape Symmetrical (Tailing Factor < 1.2)A good peak shape indicates no undesirable secondary interactions with the column.
Resolution (R_s_) > 2.0 between the main peak and any impuritiesEnsures accurate quantification of all components.
Purity (% Area) > 99.0% (for a high-purity batch)Calculated using the area normalization method.

The logical workflow for this analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN:H2O, 60:40) Injection Inject 10 µL MobilePhase->Injection SamplePrep Sample Prep (0.1 mg/mL in Mobile Phase) SamplePrep->Injection Separation C18 Column Separation (30°C, 1.0 mL/min) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate Purity (% Area) Integration->Report

Caption: Workflow for HPLC purity analysis.

Spectroscopic Elucidation: A Triumvirate of NMR, MS, and IR

While HPLC confirms purity, a combination of spectroscopic techniques is required to unequivocally determine the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is unparalleled for providing a detailed map of the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.

The anticipated spectrum will be complex due to the substituted aromatic ring. The electron-withdrawing nature of the nitro and cyano groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield. The malonate protons will also exhibit characteristic signals.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for nitroaromatic compounds if solubility in CDCl₃ is limited.[4]

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

The observed chemical shifts and coupling constants must align with the proposed structure.

¹H NMR Data (Predicted in CDCl₃, 300 MHz)
Chemical Shift (δ, ppm) Multiplicity
~ 8.5d
~ 8.2dd
~ 7.9d
~ 5.2s
~ 3.8s
¹³C NMR Data (Predicted in CDCl₃, 75 MHz)
Chemical Shift (δ, ppm) Assignment
~ 165Ester C =O
~ 148Ar-C -NO₂
~ 135-140Aromatic Quaternary C 's
~ 125-130Aromatic C -H
~ 117C ≡N
~ 115Ar-C -CN
~ 53-COOC H₃
~ 50-C H(COOCH₃)₂

Note: These are predicted values. Actual spectra should be compared with reference data for similar structures.[5][6]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight, offering definitive confirmation of the elemental composition.

Electrospray ionization (ESI) is the preferred method for this molecule. Its ability to generate intact molecular ions ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) from moderately polar compounds makes it superior to harsher techniques that might cause fragmentation.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ESI source.

  • Acquisition: Infuse the sample directly or via an LC inlet. Acquire data in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

The cornerstone of this analysis is the high-resolution mass measurement.

Parameter Expected Value Interpretation
Chemical Formula C₁₂H₁₀N₂O₆
Exact Mass 278.0539Calculated theoretical mass.
Observed m/z (e.g., [M+H]⁺) 279.0612Should match the theoretical value within a narrow mass tolerance (< 5 ppm).
Observed m/z (e.g., [M+Na]⁺) 301.0431Provides additional confirmation of the molecular weight.

Note: The molecular formula for the target compound is C₁₂H₁₀N₂O₆ and its molecular weight is 278.22.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

The FTIR spectrum will be dominated by characteristic absorptions from the nitro, cyano, and ester carbonyl groups. The presence of all three is a strong indicator of the correct structure.

  • Sample Preparation: The analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: A standard FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 2230C≡N stretchCyano
~ 1740C=O stretchEster Carbonyl
~ 1530 and 1350Asymmetric & Symmetric N-O stretchNitro (NO₂)
~ 1250C-O stretchEster

Reference spectra of related nitro- and cyano-containing compounds confirm these characteristic absorption ranges.[8]

Thermal Analysis: Gauging Stability

Understanding the thermal stability of a compound is critical for safe handling, storage, and downstream processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this crucial information.[9]

Experimental Protocol
  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.[10]

  • Sample Preparation: Place 3-5 mg of the sample into an aluminum or platinum crucible.

  • TGA Method: Heat the sample from ambient temperature to ~500 °C at a rate of 10 °C/min under a nitrogen atmosphere.[11]

  • DSC Method: Heat the sample from ambient temperature through its melt at a rate of 10 °C/min under a nitrogen atmosphere.

Trustworthiness: Expected Thermal Events
Technique Expected Event Approx. Temperature Interpretation
DSC Sharp Endotherm100-150 °C (Illustrative)Melting point (T_m_). A sharp peak indicates high purity.
TGA Onset of Mass Loss> 200 °C (Illustrative)Decomposition temperature (T_d_). Indicates the upper limit of thermal stability.[12]

The overall analytical characterization workflow is summarized in the diagram below.

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_stability Stability Assessment Compound This compound HPLC HPLC (>99% Purity) Compound->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (Exact Mass) Compound->MS FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Thermal Thermal Analysis (TGA/DSC) Compound->Thermal Report Comprehensive Certificate of Analysis HPLC->Report NMR->Report MS->Report FTIR->Report Thermal->Report

Caption: Comprehensive analytical workflow.

Conclusion

The characterization of this compound requires a multi-technique, orthogonal approach. HPLC serves as the primary tool for quantitative purity assessment, while the collective evidence from NMR, MS, and FTIR provides an undeniable confirmation of the molecular structure. Finally, thermal analysis establishes the compound's stability profile. By integrating these methods and understanding the scientific rationale behind each, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, forming a solid foundation for subsequent research and development.

References

  • N. A. et al. (n.d.). Dimethyl 2-(4-methylbenzylidene)malonate. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y.-M., & Lin, Q. (2006). Dimethyl 2,2-bis(2-cyanoethyl)malonate. National Center for Biotechnology Information. Available at: [Link]

  • Domasevitch, K. V. et al. (2024). 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities. ResearchGate. Available at: [Link]

  • Moglie, Y. et al. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available at: [Link]

  • TA Instruments. (n.d.). Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. TA Instruments. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... ResearchGate. Available at: [Link]

  • Antoñanzas, M. et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. Available at: [Link]

  • Al-Mousawi, S. M. et al. (2018). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. ResearchGate. Available at: [Link]

  • Veeprho. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Veeprho. Available at: [Link]

  • ResearchGate. (n.d.). TGA (a) and DSC (b) curves of FeC 2 O 4 ?2H 2 O dynamically heated in.... ResearchGate. Available at: [Link]

  • FooDB. (2010). Showing Compound Dimethyl malonate (FDB008118). FooDB. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1160293-27-5 | Product Name : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Pharmaffiliates. Available at: [Link]

  • Kaloudis, T. et al. (2020). Investigation of the Occurrence of Cyanotoxins in Lake Karaoun (Lebanon) by Mass Spectrometry, Bioassays and Molecular Methods. MDPI. Available at: [Link]

  • Cheng, S. K. (n.d.). 1 H NMR spectrum of 4, 4'-dimethyl-2-nitro-1, 1'-biphenyl (6). ResearchGate. Available at: [Link]

  • Pretze, M. et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available at: [Link]

  • Iguchi, D. et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and complex organic synthesis, unambiguous structural confirmation is paramount. Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a highly functionalized aromatic compound, representing a class of intermediates valuable in the synthesis of heterocyclic systems and other pharmacologically relevant scaffolds. Its structure, featuring a densely substituted phenyl ring and a reactive malonate moiety, presents a distinct and informative signature in Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

This guide provides an in-depth, expert analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple peak listing to dissect the electronic and structural factors that govern the chemical shift, multiplicity, and integration of each proton signal. This document is designed for researchers and drug development professionals who rely on NMR spectroscopy for routine characterization and who will benefit from a causal understanding of the spectral data.

Part 1: Predicted ¹H NMR Spectral Analysis

The structural integrity of a synthesized molecule is fundamentally validated by ensuring its spectral data aligns perfectly with its known structure. Below, we predict the ¹H NMR spectrum of this compound based on first principles of magnetic resonance and substituent effects.

Molecular Structure and Proton Environments:

First, let us identify the unique proton environments in the molecule. There are three distinct sets of protons:

  • Aromatic Protons (H-3, H-5, H-6): Three protons on the substituted benzene ring.

  • Methine Proton (H-α): The single proton on the carbon connecting the phenyl ring and the two ester groups.

  • Methoxy Protons (2 x OCH₃): Six protons from the two equivalent methyl ester groups.

Chemical structure of this compound with protons labeled Figure 1: Labeled proton environments in this compound.
Detailed Signal Prediction and Justification

1. The Aromatic Region (δ 7.5 - 9.0 ppm):

The aromatic region of the spectrum is particularly diagnostic for this molecule. The benzene ring is substituted with three groups: the malonate ester, a nitro group (-NO₂), and a cyano group (-CN). Both the nitro and cyano groups are powerful electron-withdrawing groups (EWGs) that operate through both inductive and resonance effects.[1] This strong deshielding effect shifts the attached protons significantly downfield from the typical benzene signal at δ 7.3 ppm.[2][3]

  • H-3 (Predicted: ~δ 8.6 ppm, doublet, J ≈ 2 Hz): This proton is ortho to the strongly electron-withdrawing nitro group. The nitro group's anisotropy and deshielding effect will push this proton the furthest downfield. It will experience meta-coupling with H-5, resulting in a small coupling constant (⁴J ≈ 2-3 Hz), and will likely appear as a narrow doublet or a doublet of doublets with a very small para-coupling to H-6.

  • H-5 (Predicted: ~δ 8.1 ppm, doublet of doublets, J ≈ 8.5, 2 Hz): This proton is ortho to the cyano group and meta to the nitro group. It will be strongly deshielded, though slightly less so than H-3. It experiences ortho-coupling with H-6 (³J ≈ 7-9 Hz) and meta-coupling with H-3 (⁴J ≈ 2-3 Hz), leading to a characteristic doublet of doublets splitting pattern.

  • H-6 (Predicted: ~δ 7.9 ppm, doublet, J ≈ 8.5 Hz): This proton is ortho to the malonate substituent and meta to the cyano group. It will be the most upfield of the aromatic protons. It is coupled only to H-5 via ortho-coupling (³J ≈ 7-9 Hz) and will therefore appear as a doublet.

2. The Methine Proton (H-α) (δ ~5.5-6.0 ppm):

This single proton is positioned on a carbon atom flanked by three potent electron-withdrawing systems: the 4-cyano-2-nitrophenyl ring and two ester carbonyl groups. This environment severely reduces the electron density around the proton, causing a significant downfield shift. With no adjacent protons, this signal is predicted to be a sharp singlet . Its integration value of 1H makes it a highly reliable reporter signal for the molecule.

3. The Methoxy Protons (2 x OCH₃) (δ ~3.8 ppm):

The six protons of the two methyl ester groups are chemically equivalent due to free rotation around the C-C and C-O single bonds. They are expected to produce a single, sharp signal.[4] The typical chemical shift for methyl ester protons is around δ 3.7 ppm.[5] These protons are relatively shielded compared to the aromatic and methine protons. The signal will be a singlet due to the absence of adjacent protons and will integrate to 6H, providing a strong confirmation of the dimethyl ester moiety.

Summary of Predicted Spectral Data
Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationJustification
H-3~8.6d~21HOrtho to -NO₂, strong deshielding; meta-coupling to H-5.
H-5~8.1dd~8.5, ~21HOrtho to -CN, meta to -NO₂; ortho-coupling to H-6, meta to H-3.
H-6~7.9d~8.51HOrtho to malonate; ortho-coupling to H-5.
H-α (Methine)~5.8sN/A1HAlpha to phenyl ring and two carbonyls; highly deshielded.
OCH₃ (Methoxy)~3.8sN/A6HEquivalent methyl ester protons.[4]

Part 2: Comparison with a Structural Alternative: Dimethyl Malonate

To fully appreciate the influence of the substituted phenyl ring, it is instructive to compare the spectrum of our target molecule with that of its parent ester, Dimethyl Malonate.[6]

¹H NMR Spectrum of Dimethyl Malonate:

Dimethyl malonate is a simple, symmetrical molecule. Its spectrum consists of only two signals:

  • A signal for the two equivalent methoxy groups (OCH₃) at ~δ 3.75 ppm (singlet, 6H).[7]

  • A signal for the methylene protons (-CH₂-) at ~δ 3.4 ppm (singlet, 2H).

Comparative Analysis
FeatureThis compoundDimethyl MalonateKey Differentiator & Rationale
Aromatic Signals Yes (δ 7.9 - 8.6 ppm, 3H)NoThe presence of the complex multiplet structure in the aromatic region is the definitive signature of the substituted phenyl ring.
Malonate Proton Signal Singlet, ~δ 5.8 ppm (1H)Singlet, ~δ 3.4 ppm (2H)The signal shifts dramatically downfield from δ 3.4 to ~δ 5.8 ppm upon substitution with the phenyl ring, demonstrating the powerful deshielding effect of the aromatic system. The integration changes from 2H to 1H.
Methoxy Signal Singlet, ~δ 3.8 ppm (6H)Singlet, ~δ 3.75 ppm (6H)The chemical shift of the methoxy protons is minimally affected, indicating their relative electronic isolation from the aromatic ring.

This comparison underscores how the introduction of the 4-cyano-2-nitrophenyl substituent imposes a unique and easily identifiable fingerprint on the resulting ¹H NMR spectrum.

Part 3: Experimental Protocol and Workflow

Trustworthy data is born from meticulous experimental practice. The following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum for this class of compound.

Step-by-Step Sample Preparation and Data Acquisition
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent first choice for its common availability and ability to dissolve many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If not using a solvent with a reference standard, add a small drop of a reference compound, typically tetramethylsilane (TMS).

  • Transfer: Vortex the vial until the sample is completely dissolved. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly using the spectrometer's depth gauge.

    • Place the sample into the NMR magnet.

  • Spectrometer Setup & Tuning:

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent lock signal, ensuring high resolution.

    • Tune and match the proton probe to the correct frequency.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate all signals and analyze the splitting patterns.

Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Magnet transfer->insert_sample To Spectrometer lock_shim Lock & Shim insert_sample->lock_shim tune_probe Tune Probe lock_shim->tune_probe acquire Acquire FID tune_probe->acquire ft Fourier Transform acquire->ft To Workstation phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Analyze calibrate->integrate

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the construction of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical agents. The precise substitution pattern on the phenyl ring, featuring a malonate ester, a nitrile, and a nitro group, presents a unique analytical challenge. Accurate structural confirmation and purity assessment are paramount, and among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon skeleton of the molecule.

This guide offers an in-depth analysis of the 13C NMR spectrum of this compound. We will move beyond a simple spectral interpretation to provide a comparative analysis against other common analytical methods, grounding our discussion in the fundamental principles that govern experimental outcomes. This document is intended for researchers and professionals in drug development who require a robust understanding of how to leverage 13C NMR for the unambiguous characterization of complex small molecules.

Pillar 1: The Theoretical Framework of the 13C NMR Spectrum

Before delving into the experimental data, it is crucial to predict the 13C NMR spectrum based on the molecular structure. The electronic environment of each carbon atom, dictated by the inductive and resonance effects of the attached functional groups, determines its chemical shift (δ). The structure of this compound, with its numbered carbons for our analysis, is shown below.

Chemical Structure of this compound with numbered carbons

The molecule possesses 12 unique carbon environments, and therefore, we expect to see 12 distinct signals in the proton-decoupled 13C NMR spectrum. The electron-withdrawing nature of the nitro (NO₂), cyano (CN), and ester (COOCH₃) groups will significantly influence the chemical shifts, particularly of the aromatic carbons.

Predicted Chemical Shifts

The following table summarizes the predicted chemical shift regions for each carbon. These predictions are derived from established chemical shift data for substituted benzenes and malonic esters.[1][2][3][4]

Carbon No.Carbon TypeHybridizationPredicted Chemical Shift (δ, ppm)Rationale
C1 Aromatic (Quaternary)sp²135 - 145Attached to the malonate group and ortho to a strong electron-withdrawing NO₂ group, causing deshielding.
C2 Aromatic (Quaternary)sp²148 - 152Directly attached to the highly deshielding NO₂ group.[2]
C3 Aromatic (CH)sp²124 - 129Ortho to the NO₂ group and meta to the CN group; significant deshielding is expected.
C4 Aromatic (Quaternary)sp²110 - 115Attached to the CN group. The ipso-carbon of benzonitrile is typically found in this region.
C5 Aromatic (CH)sp²133 - 138Ortho to the CN group and meta to the NO₂ group.
C6 Aromatic (CH)sp²130 - 135Meta to the NO₂ group and ortho to the C1-malonate substituent.
C7 Malonyl (CH)sp³50 - 55Methine carbon attached to two carbonyls and the aromatic ring; deshielded by all three groups.
C8, C10 Carbonyl (C=O)sp²165 - 168Typical range for ester carbonyls.[5]
C9, C11 Methoxy (CH₃)sp³52 - 55Typical range for methyl esters.[3]
C12 Nitrile (C≡N)sp115 - 118Characteristic chemical shift for a nitrile carbon.

Note: Quaternary carbons (C1, C2, C4, C8, C10, C12) are expected to exhibit signals of lower intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[6]

Pillar 2: Experimental Protocol and Data Acquisition

Trustworthy data begins with a meticulous and well-documented experimental procedure. The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum.

Workflow for 13C NMR Analysis

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 25-30 mg of this compound. The higher concentration is necessary to obtain a good signal-to-noise ratio for the quaternary carbons in a reasonable time.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for many organic compounds and a single solvent peak at ~77.16 ppm that can be used as a secondary reference.[7]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the acquisition.

    • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • Acquire a standard proton-decoupled 13C NMR spectrum. Key parameters include:

      • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturating signals).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed to better observe quaternary carbons.

      • Number of Scans: 1024 to 4096 scans, depending on the concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ peak to 77.16 ppm.

Pillar 3: Comparative Analysis with Alternative Techniques

While 13C NMR is powerful for elucidating the carbon backbone, a comprehensive characterization relies on complementary data. Here, we compare its performance against other standard analytical techniques for this specific molecule.

Logical Framework of Substituent Effects

The interpretation of the aromatic region is governed by the interplay of the substituents. The following diagram illustrates the electronic effects that determine the chemical shifts.

substituent_effects cluster_EWG Electron Withdrawing Groups (EWGs) Aromatic Aromatic Ring (Base δ ≈ 128 ppm) Deshielding General Deshielding (Downfield Shift > 128 ppm) Aromatic->Deshielding Presence of EWGs NO2 NO₂ Group (Strong -I, -M) NO2->Aromatic Strongest Effect on C2, C3 CN CN Group (Strong -I, -M) CN->Aromatic Strong Effect on C4, C5 Malonate Malonate Group (Weak -I) Malonate->Aromatic Moderate Effect on C1, C6

Caption: Influence of EWGs on aromatic 13C shifts.

Performance Comparison Table
TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
13C NMR Carbon skeleton, number of unique carbons, electronic environment of each carbon.- Unambiguously confirms all 12 carbon atoms. - Highly sensitive to the electronic effects of NO₂ and CN groups. - Essential for distinguishing isomers.- Low natural abundance of ¹³C requires longer acquisition times. - Quaternary carbon signals can be weak and difficult to detect. - Not quantitative without special techniques.
¹H NMR Number of unique protons, chemical environment, spin-spin coupling (connectivity).- Provides complementary structural information. - Confirms the presence of aromatic protons and methoxy groups. - Coupling patterns in the aromatic region can help confirm the substitution pattern.- Does not provide direct information about the quaternary carbons (C1, C2, C4, C8, C10, C12).
FTIR Presence of specific functional groups.- Strong, characteristic absorbances for C≡N (~2230 cm⁻¹), NO₂ (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹), and C=O (~1730-1750 cm⁻¹). - Quick and easy to perform.- Provides no information on the overall carbon skeleton or connectivity. - Cannot distinguish between isomers with the same functional groups.
Mass Spec. (MS) Molecular weight and fragmentation patterns.- Confirms the molecular formula by providing the molecular ion peak (m/z). - High-resolution MS can provide the exact mass, confirming elemental composition.- Does not provide detailed structural information about the carbon skeleton. - Isomeric compounds can have identical mass spectra.
HPLC Purity assessment and quantification.- Excellent for determining the purity of the sample. - Can be used to separate the target compound from starting materials or byproducts.- Provides no structural information. - Requires a reference standard for absolute quantification.

Conclusion

For the structural elucidation of this compound, 13C NMR spectroscopy is an indispensable tool . It is the only common analytical technique that provides direct, comprehensive information about the entire carbon framework of the molecule. While ¹H NMR, FTIR, and MS are crucial for confirming proton environments, functional groups, and molecular weight, respectively, they cannot definitively establish the substitution pattern and connectivity of the carbon skeleton in the way that 13C NMR can. The predicted spectrum, with its wide dispersion of chemical shifts, particularly in the aromatic region, underscores the sensitivity of 13C NMR to the nuanced electronic effects of the nitro and cyano substituents. By following a rigorous experimental protocol and interpreting the data within a sound theoretical framework, researchers can achieve unambiguous characterization, ensuring the structural integrity of this valuable synthetic intermediate.

References

  • Gowenlock, B. G., Cameron, M., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). 13C NMR spectroscopic studies of C-nitroso compounds. Canadian Journal of Chemistry, 72(2), 514-520. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • Bailey, W. F., & Cioffi, E. A. (1987). Carbon‐13 NMR chemical shifts of representative nitriles and nitro compounds. Magnetic Resonance in Chemistry, 25(2), 181–183. Available at: [Link]

  • Claramunt, R. M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of 13C NMR Spectra. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Available at: [Link]

  • O'Connor, J. (n.d.). Summary of C13-NMR Interpretation. Course Hero. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemguide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Available at: [Link]

  • SpectraBase. (n.d.). Dimethyl malonate 13C NMR. Wiley. Available at: [Link]

  • SpectraBase. (n.d.). Nitrobenzene 13C NMR. Wiley. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Brown, Doc. (n.d.). C-13 NMR spectrum of benzene. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Dimethyl 2-(4-cyano-2-nitrophenyl)malonate, a compound of interest in synthetic chemistry, requires robust analytical techniques for its unambiguous characterization. Mass spectrometry stands as a cornerstone technology in this endeavor, offering unparalleled sensitivity and structural information. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, grounded in scientific principles and field-proven insights.

The Analytical Imperative: Why Mass Spectrometry?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the carbon-hydrogen framework of a molecule, mass spectrometry offers complementary data on molecular weight and fragmentation patterns, which are crucial for confirming identity and purity. For a molecule like this compound, with its multiple functional groups, mass spectrometry can reveal key structural motifs through controlled fragmentation.

A Tale of Two Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical in mass spectrometry and is dictated by the analyte's properties. Here, we compare two common techniques: Electrospray Ionization (ESI), a "soft" ionization method, and Electron Impact (EI), a "hard" ionization method.

FeatureElectrospray Ionization (ESI)Electron Impact (EI)
Principle Ions are generated from a solution by creating a fine spray of charged droplets.A high-energy electron beam bombards the sample in the gas phase.
Fragmentation Minimal fragmentation, primarily yielding the molecular ion.Extensive fragmentation, providing a detailed structural fingerprint.
Sample State SolutionGas Phase (requires volatility)
Suitability for Topic Compound High, due to the compound's polarity.Moderate, volatility may be a limiting factor without derivatization.

For this compound, its polar nature, attributed to the nitro and cyano groups, makes it an excellent candidate for ESI-MS.[1] This technique is likely to produce a strong signal for the molecular ion, confirming the compound's molecular weight with high accuracy. Conversely, EI-MS would provide a detailed fragmentation pattern, offering a structural fingerprint of the molecule.

Predicted Fragmentation Pathways: A Window into Molecular Structure

Understanding the fragmentation patterns is key to interpreting mass spectra. Based on the known fragmentation of related compounds, we can predict the behavior of this compound under mass spectrometric conditions.

Electrospray Ionization (ESI-MS)

Under ESI conditions, particularly in the negative ion mode, we expect to observe the deprotonated molecule [M-H]⁻ as the base peak. The acidic proton on the malonate moiety is readily lost. Fragmentation of this precursor ion would likely involve the loss of neutral molecules.

DOT Script for ESI Fragmentation Pathway

ESI_Fragmentation M_H [M-H]⁻ m/z 277 Fragment1 [M-H-CH₃OH]⁻ m/z 245 M_H->Fragment1 Loss_CH3OH Loss of CH₃OH Fragment2 [M-H-CH₃OH-CO]⁻ m/z 217 Fragment1->Fragment2 Loss_CO Loss of CO

Caption: Predicted ESI fragmentation of this compound.

Electron Impact (EI-MS)

In EI-MS, the high energy will induce more extensive fragmentation. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[2][3][4] The malonate ester can also undergo characteristic cleavages.

DOT Script for EI Fragmentation Pathway

EI_Fragmentation M M⁺˙ m/z 278 Fragment1 [M-OCH₃]⁺ m/z 247 M->Fragment1 Fragment3 [M-NO₂]⁺ m/z 232 M->Fragment3 Fragment4 [C₇H₃N₂O₂]⁺ m/z 147 M->Fragment4 Loss_OCH3 Loss of ˙OCH₃ Fragment2 [M-OCH₃-CO]⁺ m/z 219 Fragment1->Fragment2 Loss_CO Loss of CO Loss_NO2 Loss of ˙NO₂ Loss_Malonate Loss of ˙CH(COOCH₃)₂

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols: A Step-by-Step Guide

To obtain high-quality mass spectrometry data for this compound, the following protocols are recommended.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This method is ideal for accurate mass determination and confirmation of the molecular formula.

Workflow Diagram

DOT Script for ESI-MS Workflow

ESI_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve sample in acetonitrile/water (1:1) Infusion Direct infusion via syringe pump Prep->Infusion MS Acquire spectrum in negative ion mode Infusion->MS Process Determine accurate mass of [M-H]⁻ MS->Process

Caption: Experimental workflow for ESI-MS analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Data Analysis: Process the acquired spectrum to determine the accurate mass of the deprotonated molecular ion [M-H]⁻.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI)

This technique is well-suited for obtaining a detailed fragmentation pattern for structural confirmation. Given the polarity of the analyte, derivatization may be necessary to improve volatility and chromatographic performance.[5]

Workflow Diagram

DOT Script for GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in suitable solvent (e.g., ethyl acetate) Injection Inject sample into GC Prep->Injection Separation Separate on a capillary column Injection->Separation Ionization Electron Impact (70 eV) Separation->Ionization Detection Acquire mass spectrum Ionization->Detection

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the corresponding peak. Compare the fragmentation pattern with the predicted pathways.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound should involve a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity of atoms (¹H, ¹³C NMR) and through-space interactions (NOESY). It is essential for definitive structure elucidation but is less sensitive than mass spectrometry.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C≡N, NO₂, C=O) through their characteristic vibrational frequencies.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purification and purity assessment. When coupled with a UV detector, it can quantify the compound but provides limited structural information on its own.

References

[2] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved January 18, 2026, from https://pubmed.ncbi.nlm.nih.gov/17320286/

[3] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from https://www.semanticscholar.org/paper/Investigation-of-the-ionisation-and-fragmentation-Pies-Spangenberg/28d09793132047864f19582845c0883b27b94967

[4] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). ResearchGate. Retrieved January 18, 2026, from https://www.researchgate.net/publication/6379513_Investigation_of_the_ionisation_and_fragmentation_behaviour_of_different_nitroaromatic_compounds_occurring_as_polar_metabolites_of_explosives_using_electrospray_ionisation_tandem_mass_spectrometry

[5] Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2015). ResearchGate. Retrieved January 18, 2026, from https://www.researchgate.net/publication/281678122_Analysis_of_Nitrophenols_with_Gas_ChromatographyMass_Spectrometry_by_Flash_Heater_Derivatization

[1] Aromatic Compounds Analysis Service. (n.d.). Creative Proteomics. Retrieved January 18, 2026, from https://www.creative-proteomics.com/services/aromatic-compounds-analysis-service.htm

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FT-IR spectral analysis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Spectral Analysis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Introduction: The Analytical Challenge of a Multifunctional Molecule

This compound is a polysubstituted aromatic compound of interest in synthetic organic chemistry, often serving as a precursor for more complex heterocyclic structures. Its molecular architecture, featuring a nitro group, a cyano group, and a dimethyl malonate moiety on a benzene ring, presents a distinct analytical challenge. The confirmation of its identity and purity is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.

This guide provides a comprehensive analysis of the FT-IR spectrum of this compound. We will move beyond a simple peak listing to explain the rationale behind spectral assignments, present a detailed experimental protocol, and critically compare the insights gained from FT-IR with those from complementary analytical methods like NMR and Mass Spectrometry.

The FT-IR Fingerprint: Decoding the Vibrational Symphony

The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups. Each group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." For this compound, this fingerprint is a composite of the vibrations from its aromatic core and its diverse substituents.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A reliable spectrum is the foundation of any valid analysis. The following protocol outlines the acquisition of an FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) Spectrometer

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purging the sample compartment with dry air or nitrogen is recommended to minimize interference from atmospheric water and CO₂.

  • Background Scan:

    • Action: With the ATR crystal clean and free of any sample, run a background scan.

    • Rationale: This critical step measures the ambient spectrum (atmosphere, instrument optics) and stores it. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only the absorption data from the compound itself.

  • Sample Application:

    • Action: Place a small amount (typically 1-2 mg) of solid this compound powder onto the center of the ATR crystal.

    • Rationale: Only a minute quantity is needed as ATR is a surface-sensitive technique. Ensure the sample completely covers the crystal's sampling area for a strong, representative signal.

  • Pressure Application:

    • Action: Lower the ATR press and apply consistent pressure to the sample.

    • Rationale: This ensures intimate contact between the sample and the ATR crystal surface, which is essential for the evanescent wave to penetrate the sample and generate a high-quality spectrum.

  • Spectrum Acquisition:

    • Action: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands for most organic molecules.

  • Data Processing and Cleaning:

    • Action: After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

    • Rationale: Prevents cross-contamination between samples and ensures the instrument is ready for the next user.

Workflow for FT-IR Spectrum Acquisition

FT_IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup Start Start Stabilize Stabilize Spectrometer Start->Stabilize Clean Clean ATR Crystal Stabilize->Clean Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Spectrum Process Process Data (Baseline & ATR Correction) Acquire_Spectrum->Process Clean_Again Clean ATR Crystal Process->Clean_Again End End Clean_Again->End Molecule_Structure mol

Caption: Chemical structure of the target molecule.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Commentary
3100–3000Aromatic C-H StretchMedium to WeakThe C-H bonds on the benzene ring stretch at a higher frequency than their aliphatic counterparts. This is a clear indicator of the aromatic system.
2990–2850Aliphatic C-H Stretch (from -OCH₃)Medium to WeakThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups of the malonate ester.
2230–2220 Nitrile (C≡N) Stretch Sharp, Medium This is a highly characteristic and reliable band. The triple bond of the cyano group results in a sharp, distinct absorption in a relatively uncongested region of the spectrum, making it a key diagnostic peak. [1]
1750–1730 Ester Carbonyl (C=O) Stretch Strong, Sharp The two ester carbonyl groups give rise to a very strong absorption band. The high polarity of the C=O bond leads to a large change in dipole moment during vibration, resulting in high intensity. [2][3]This is often the most intense peak in the spectrum.
1600–1585, 1500–1400Aromatic C=C Stretch (in-ring)Medium to WeakThese absorptions, often appearing as a pair or group of sharp bands, are due to the stretching of the carbon-carbon double bonds within the benzene ring. [4]Their positions can be subtly influenced by the nature of the ring substituents.
1550–1490 Aromatic Nitro (NO₂) Asymmetric Stretch Strong This is one of the two characteristic peaks for a nitro group conjugated with an aromatic ring. [5][6][7]Its high intensity is due to the significant polarity of the N-O bonds.
1360–1315 Aromatic Nitro (NO₂) Symmetric Stretch Strong The second key diagnostic peak for the nitro group. The presence of two strong bands in the 1550-1490 cm⁻¹ and 1360-1315 cm⁻¹ regions is a definitive indicator of an aromatic nitro compound. [5][6][7][8]
1300–1100Ester C-O StretchStrongThese bands are associated with the stretching vibrations of the C-O single bonds of the ester functional groups. There are typically two C-O stretches (O=C-O and O-CH₃).
Below 900Aromatic C-H Out-of-Plane BendMedium to StrongThe position of these bending vibrations can provide clues about the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

A Broader Analytical Perspective: FT-IR in Context

While FT-IR is excellent for identifying functional groups, a comprehensive structural elucidation requires a multi-technique approach. Here, we compare the contributions of FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
FT-IR Spectroscopy Confirms the presence of key functional groups: nitro (NO₂), cyano (C≡N), ester carbonyl (C=O), aromatic ring, and C-H bonds. Provides a unique molecular "fingerprint."• Very fast analysis time• Non-destructive• Excellent for functional group identification• Low cost and easy to operate• Provides limited information on molecular connectivity and stereochemistry.• Not ideal for quantifying mixtures unless calibrated.• Insensitive to homonuclear bonds.
NMR Spectroscopy (¹H, ¹³C) ¹H NMR: Determines the precise electronic environment and connectivity of all protons. Would show distinct signals for the aromatic protons, the malonate C-H proton, and the two methoxy (-OCH₃) groups.• ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl/cyano carbons.• Unparalleled for detailed structural elucidation.• Provides definitive information on the carbon-hydrogen framework and atom connectivity.• Can determine stereochemistry.• Slower analysis time.• Requires sample to be dissolved in a deuterated solvent.• More expensive instrumentation.• Less sensitive than MS.
Mass Spectrometry (MS) Determines the exact mass of the molecule, confirming its elemental formula (C₁₂H₁₀N₂O₆, MW: 278.22 g/mol ). Analysis of fragmentation patterns can further support the proposed structure.• Extremely high sensitivity.• Provides definitive molecular weight.• Fragmentation patterns offer structural clues.• Is a destructive technique.• Provides little to no information about stereochemistry or the specific connectivity of isomers.
Synergistic Analytical Workflow

Analytical_Workflow cluster_techniques Characterization Techniques Sample Synthetic Product (Unknown Structure) FTIR FT-IR Spectroscopy Sample->FTIR Fast Screening NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Detailed Connectivity MS Mass Spectrometry Sample->MS Molecular Weight Conclusion Confirmed Structure of Dimethyl 2-(4-cyano- 2-nitrophenyl)malonate Conclusion_port FTIR->Conclusion_port Functional Groups Confirmed NMR->Conclusion_port Structural Framework Confirmed MS->Conclusion_port Molecular Formula Confirmed Conclusion_port->Conclusion

Caption: A synergistic workflow combining FT-IR, NMR, and MS.

Conclusion

The provides a robust and efficient method for confirming its chemical identity. The spectrum is rich with information, featuring highly characteristic bands for the cyano (≈2225 cm⁻¹), ester carbonyl (≈1740 cm⁻¹), and aromatic nitro (≈1530 and ≈1345 cm⁻¹) groups. While FT-IR is an indispensable tool for initial characterization and quality control due to its speed and simplicity, it is most powerful when used in a complementary workflow. The functional group information from FT-IR, combined with the detailed connectivity map from NMR and the definitive molecular formula from Mass Spectrometry, provides an unassailable confirmation of the molecule's structure, adhering to the highest standards of scientific integrity.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chemistry: Nitro compound infrared spectra. (n.d.). LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Aliyeva, F. Kh., et al. (2022). SYNTHESIS OF MALONIC ACID ESTERS. Processes of Petrochemistry and Oil Refining. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • Ansari, F., et al. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology. Retrieved from [Link]

  • Aliyeva, F. Kh., et al. (2022). SYNTHESIS OF MALONIC ACID ESTERS. Institute of Petrochemical Processes. Retrieved from [Link]

  • NIST. (n.d.). Malonic acid, (alpha,alpha,alpha-trifluoro-m-toluidine)methylene-, diethyl ester. NIST WebBook. Retrieved from [Link]

  • Pulay, P., et al. (n.d.). Fundamental vibrational frequencies of benzonitrile (in cm-'). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl-malonic acid, diethyl ester. Retrieved from [Link]

  • The Journal of Chemical Physics. (2024, August 15). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. AIP Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Dimethyl 2,2-bis(2-cyanoethyl)malonate. PubMed Central. Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethyl malonate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Lecture Notes. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2026, January 8). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]

  • Brandán, S. A., et al. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations. Retrieved from [Link]

Sources

reactivity comparison of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate with other malonates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Introduction: The Unique Profile of a Highly Activated Malonate

In the landscape of organic synthesis, malonate esters are foundational building blocks, prized for the reactivity of their central α-carbon. This reactivity allows for a vast array of carbon-carbon bond-forming reactions, including alkylations, condensations, and conjugate additions. While standard dialkyl malonates like dimethyl malonate (DMM) and diethyl malonate (DEM) are workhorses in the field, their reactivity is often limited by the moderate electron-withdrawing capacity of the two ester groups.

This guide introduces This compound (DCNPM) , a specialized reagent whose reactivity is dramatically enhanced by the presence of a uniquely substituted aromatic ring. The strategic placement of two powerful electron-withdrawing groups—a nitro group at the ortho position and a cyano group at the para position—profoundly influences the electronic environment of the malonate core. This guide will provide a comparative analysis of DCNPM's reactivity against other common malonates, supported by established chemical principles and experimental data from analogous systems. We will explore the causality behind its heightened reactivity and provide protocols for its application, offering researchers and drug development professionals a clear understanding of when and why to deploy this potent synthetic tool.

The Source of Enhanced Reactivity: Acidity and Enolate Stability

The reactivity of a malonate ester is intrinsically linked to the acidity of its α-hydrogens (the protons on the central methylene group). The pKa of these protons in standard dimethyl malonate is approximately 13. The presence of the 4-cyano-2-nitrophenyl substituent in DCNPM significantly lowers this pKa, making the α-hydrogens far more acidic.

This increased acidity stems from two primary electronic effects:

  • Inductive Effect (-I): The nitro and cyano groups are strongly electronegative, pulling electron density away from the phenyl ring and, by extension, from the malonate's central carbon. This induction polarizes the C-H bonds, facilitating proton abstraction.

  • Resonance Effect (-M): The true power of this substitution pattern lies in resonance stabilization. Upon deprotonation, the resulting enolate anion is extensively stabilized. The negative charge can delocalize not only onto the adjacent ester carbonyls but also into the aromatic π-system and onto the oxygen atoms of the nitro group and the nitrogen of the cyano group. This extensive delocalization makes the conjugate base exceptionally stable, thus making the parent acid (DCNPM) much stronger.

cluster_0 Electronic Effects in DCNPM Anion cluster_1 Consequence Structure DCNPM Enolate (Negative Charge on α-Carbon) Esters Delocalization into Ester Carbonyls Structure->Esters Aromatic Delocalization into Phenyl Ring Structure->Aromatic Stability Highly Stabilized Anion Esters->Stability Nitro Delocalization onto Nitro Group Oxygens Aromatic->Nitro Cyano Delocalization onto Cyano Group Nitrogen Aromatic->Cyano Nitro->Stability Cyano->Stability Acidity Greatly Increased Acidity (Lower pKa) Stability->Acidity Conditions Enolate formation under milder conditions (e.g., K₂CO₃ vs. NaOEt) Acidity->Conditions

Caption: Logical flow of electronic effects leading to enhanced reactivity in DCNPM.

This enhanced acidity means that the DCNPM enolate can be generated quantitatively using much weaker bases (e.g., potassium carbonate, triethylamine) than those required for simple dialkyl malonates (e.g., sodium ethoxide, sodium hydride). This opens the door to milder reaction conditions, broader functional group tolerance, and novel synthetic pathways.

Performance in Key Organic Reactions: A Comparative Analysis

The superior acidity of DCNPM translates directly to enhanced performance in several cornerstone synthetic transformations.

Malonic Ester Synthesis: Alkylation

The alkylation of malonates is a fundamental method for constructing substituted acetic acid derivatives. Due to the ease of enolate formation, DCNPM is expected to undergo alkylation under significantly milder conditions and with faster reaction rates than its conventional counterparts.

FeatureThis compound (DCNPM)Dimethyl Malonate (DMM)Rationale for Difference
Required Base K₂CO₃, Cs₂CO₃, or organic bases (e.g., DBU)Strong alkoxides (NaOEt, NaOMe) or NaHDCNPM's lower pKa allows for deprotonation by weaker bases.
Reaction Temp. Room Temperature to mild heating (e.g., 40-60 °C)Reflux temperatures often requiredThe higher energy barrier for DMM enolate formation necessitates more forcing conditions.
Reaction Time Typically faster (1-6 hours)Can be slower (6-24 hours)The concentration of the reactive enolate is much higher for DCNPM at any given moment.
Yield HighGenerally high, but can be reduced by side reactionsMilder conditions for DCNPM often lead to cleaner reactions and fewer byproducts.

This table presents expected outcomes based on chemical principles. Specific results may vary with substrate.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The product is an electron-deficient alkene, a valuable intermediate in drug synthesis.[2] The nucleophilic attack of the malonate enolate on the carbonyl is a key step.

Given that DCNPM forms an enolate more readily, it is an excellent substrate for this reaction. It can often proceed with only catalytic amounts of a mild base like piperidine or L-proline, even with less reactive ketones.

SubstrateMalonate ReagentCatalyst / ConditionsYieldReference / Rationale
BenzaldehydeDiethyl MalonatePiperidine/Acetic Acid, Toluene, reflux92%[3]
4-TolueneboxaldehydeDimethyl MalonatePiperidine/Acetic Acid, Benzene, reflux95%[2]
BenzaldehydeDCNPM (Predicted) cat. Piperidine, Ethanol, Room Temp.>95%Rationale: The high acidity of DCNPM allows the reaction to proceed efficiently under thermodynamic control at lower temperatures, minimizing side reactions.
CyclohexanoneEthyl CyanoacetateDIPEAc, neat, 80 °C94%
CyclohexanoneDCNPM (Predicted) L-Proline, DMSO, 60 °CHighRationale: DCNPM's heightened nucleophilicity should facilitate attack on sterically hindered or less electrophilic ketones where standard malonates might struggle.
Michael Addition (Conjugate Addition)

In the Michael reaction, a malonate enolate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound.[4][5] The use of DCNPM offers the significant advantage of generating the nucleophile under mild, often catalytic, conditions, preserving sensitive functional groups in the Michael acceptor.

Michael AcceptorMalonate DonorBase / ConditionsYieldReference / Rationale
AcrylonitrileDimethyl MalonateK₂CO₃, TBAB, n-hexane, refluxHigh[6]
ChalconeDiethyl MalonateNi-Sparteine complex, THF80-91%[7]
Methyl Vinyl KetoneDCNPM (Predicted) cat. DBU, CH₂Cl₂, Room Temp.HighRationale: The reaction can be run under organocatalytic conditions, avoiding harsh bases that could cause acceptor polymerization or decomposition. The stable DCNPM enolate is an ideal soft nucleophile for this 1,4-addition.

Experimental Protocols: A Framework for Comparison

To provide a tangible basis for comparison, the following protocols outline a hypothetical experiment to contrast the reactivity of DCNPM and DMM in a standard alkylation reaction.

Objective: To compare the reaction conditions and yield for the benzylation of this compound (DCNPM) versus Dimethyl Malonate (DMM).

cluster_0 Reaction A: DCNPM (Milder Conditions) cluster_1 Reaction B: DMM (Standard Conditions) cluster_2 Shared Workflow A1 1. Dissolve DCNPM (1 eq) in Acetone A2 2. Add K₂CO₃ (1.5 eq) A1->A2 A3 3. Add Benzyl Bromide (1.1 eq) A2->A3 A4 4. Stir at Room Temp, 4h A3->A4 A5 5. Monitor by TLC A4->A5 C1 6. Quench Reaction (e.g., with aq. NH₄Cl) A5->C1 B1 1. Dissolve Na (1.1 eq) in absolute Ethanol B2 2. Add DMM (1 eq) dropwise B1->B2 B3 3. Add Benzyl Bromide (1.1 eq) B2->B3 B4 4. Heat to Reflux, 8h B3->B4 B5 5. Monitor by TLC B4->B5 B5->C1 C2 7. Extraction with Ethyl Acetate C1->C2 C3 8. Purification via Column Chromatography C2->C3 C4 9. Characterize and Calculate Yield C3->C4

Caption: Comparative experimental workflow for the benzylation of DCNPM vs. DMM.
Protocol 1: Benzylation of DCNPM
  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone (10 mL per mmol of malonate) is added powdered anhydrous potassium carbonate (1.5 eq).

  • The resulting suspension is stirred at room temperature for 15 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise via syringe.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until consumption of the starting material (typically 2-6 hours).

  • Upon completion, the mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure mono-benzylated product.

Protocol 2: Benzylation of Dimethyl Malonate (DMM)
  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), sodium metal (1.1 eq) is cautiously added in small pieces to anhydrous ethanol (20 mL per mmol of Na).

  • Once all the sodium has reacted to form sodium ethoxide, the solution is cooled to 0 °C.

  • Dimethyl malonate (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise, and the reaction mixture is heated to reflux.

  • The reaction is monitored by TLC until completion (typically 6-12 hours).

  • After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.

  • The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography to yield the pure mono-benzylated product.

This direct comparison highlights the operational simplicity and milder requirements afforded by DCNPM's enhanced reactivity.

Conclusion and Strategic Recommendations

This compound is not a direct replacement for standard malonates but rather a specialized tool for situations demanding higher reactivity and milder conditions. Its key advantages—extreme acidity and the ability to form a stable enolate with weak bases—make it the reagent of choice in several scenarios:

  • When working with base-sensitive substrates: The ability to use non-nucleophilic inorganic bases or mild organic bases prevents undesired side reactions.

  • For reactions with unreactive electrophiles: Its highly nucleophilic enolate can succeed where others fail, particularly in condensations with hindered ketones or alkylations with secondary halides.

  • In complex, multi-step syntheses: Employing DCNPM early in a synthesis can improve overall efficiency by avoiding harsh conditions that might not be tolerated by functional groups introduced later.

Researchers and process chemists should consider this compound a powerful asset for accelerating discovery and enabling challenging transformations in pharmaceutical and fine chemical synthesis.

References

  • Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 40-59. Available from: [Link]

  • Google Patents. (2015). CN105061209A - Synthetic method of 2-diester methylmalonate compounds.
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  • de Oliveira, R. B., et al. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2007). Dimethyl 2,2-bis(2-cyanoethyl)malonate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4672. Available from: [Link]

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  • Dixon, D. J., et al. (2004). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. Organic Letters, 6(24), 4427-4430. Available from: [Link]

  • Sravanthi, G., & Madhavi, G. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(1), 104-116. Available from: [Link]

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  • Nicewicz, D. A., et al. (2014). Overturning Established Chemoselectivities: Selective Reduction of Arenes over Malonates and Cyanoacetates by Photoactivated Organic Electron Donors. Journal of the American Chemical Society, 136(49), 17001-17004. Available from: [Link]

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  • Fesat, M. Y., et al. (2019). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Molbank, 2019(2), M1067. Available from: [Link]

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A Comparative Guide to Modern Cyanation Reagents for the Synthesis of Cyano-Nitrophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyano-nitrophenyl derivatives are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has traditionally relied on classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which, despite their utility, employ highly toxic and hazardous cyanide sources such as copper(I) cyanide or alkali metal cyanides. This guide provides an in-depth comparison of modern, alternative reagents that offer significantly improved safety profiles, milder reaction conditions, and often superior efficiency. We will explore the mechanistic advantages and practical applications of reagents such as potassium hexacyanoferrate(II), trimethylsilyl cyanide, and "cyanide-free" protocols. This analysis is supported by comparative data, detailed experimental protocols, and field-proven insights to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction: The Imperative for Safer Cyanation Strategies

The dual functionality of the electron-withdrawing nitro group and the versatile cyano group makes cyano-nitrophenyl scaffolds highly valuable in medicinal chemistry and materials science. The cyano group serves as a precursor to carboxylic acids, amides, amines, and tetrazoles, making it a critical synthon.[1] However, the historical reliance on reagents like KCN, NaCN, and CuCN poses significant safety and environmental challenges, including extreme toxicity and the potential for hazardous side reactions.[1][2][3]

This has driven the development of alternative cyanating agents that mitigate these risks without compromising synthetic efficiency. The ideal modern reagent should be less toxic, stable, and compatible with a broad range of functional groups, particularly within transition metal-catalyzed frameworks that offer milder reaction conditions. This guide evaluates the leading alternatives through the lens of practical application, safety, and performance.

The Benchmarks: A Brief on Traditional Cyanation

To appreciate the advancements in cyanation chemistry, it is essential to understand the traditional methods that have long been the industry standard.

  • The Sandmeyer Reaction : This reaction transforms an aryl diazonium salt, generated from a primary arylamine (e.g., a nitroaniline), into an aryl nitrile using a copper(I) cyanide reagent.[4][5][6] While effective, it involves the in-situ generation of potentially explosive diazonium salts and the use of highly toxic copper cyanide.[7]

  • The Rosenmund-von Braun Reaction : This method involves the direct cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures.[8][9] The harsh conditions limit its applicability to sensitive substrates, and it suffers from the same toxicity concerns as the Sandmeyer reaction.

These classical methods, while foundational, set a clear bar for improvement in terms of safety, substrate scope, and reaction conditions.

The Workhorse Alternative: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)

The introduction of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a cyanide source for palladium-catalyzed cross-coupling reactions marked a significant leap forward in aryl nitrile synthesis.[8][10][11]

Mechanistic Advantage: The core issue with using simple cyanide salts (like KCN) in palladium catalysis is the strong binding of the CN⁻ ion to the palladium center, which can lead to the formation of stable cyano-palladium complexes and deactivate the catalyst.[9] Potassium hexacyanoferrate(II) is an exceptionally stable coordination complex that releases cyanide ions slowly into the reaction medium. This controlled, low-concentration release is the key to its success; it ensures that the active palladium catalyst is not overwhelmed and poisoned, leading to unprecedented catalyst productivity and high turnover numbers (TONs).[8][9]

Trustworthiness & Safety: K₄[Fe(CN)₆] is vastly less toxic than KCN, with a toxicity profile comparable to that of sodium chloride, making it significantly safer to handle and store.[2][12] This feature alone makes it a highly attractive alternative for both academic and industrial laboratories.

Performance & Scope: This method is applicable to a wide range of aryl halides, including the less reactive but more cost-effective aryl chlorides.[12][13] The reaction is typically catalyzed by a system comprising a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like 1,1'-bis(diphenylphosphino)ferrocene (dppf).[10][11]

G ArX Ar-X (Nitrophenyl Halide) Pd_complex [Ar-Pd(II)-X]Ln ArX->Pd_complex Pd0 Pd(0)Ln Pd0->Pd_complex Oxidative Addition K4FeCN6 K₄[Fe(CN)₆] (Cyanide Reservoir) CN_ion CN⁻ K4FeCN6->CN_ion Slow Release ArCN_Pd [Ar-Pd(II)-CN]Ln Pd_complex->ArCN_Pd X⁻ displaced CN_ion->ArCN_Pd Transmetalation (Ligand Exchange) Fe_complex [Fe(CN)₅]³⁻ ArCN_Pd->Pd0 ArCN Ar-CN (Product) ArCN_Pd->ArCN Reductive Elimination

Caption: Catalytic cycle for Pd-catalyzed cyanation using K₄[Fe(CN)₆].

Cyanide-Free Approaches: In-Situ Generation from Common Reagents

A burgeoning area of research focuses on "cyanide-free" methods, where the cyanide group is generated in situ from common, non-cyanide precursors. This approach completely circumvents the need to handle traditional cyanating agents.

  • From N,N-Dimethylformamide (DMF): In a copper-mediated system, the combination of DMF and an ammonium source (e.g., ammonium bicarbonate) can serve as a cyanide source, providing a practical and safe method for synthesizing aryl nitriles.[14]

  • From Acetonitrile: Copper-catalyzed oxidative cyanation can utilize acetonitrile as the cyanide source through a C-C bond cleavage process.[15][16]

  • From Formamide: A palladium-catalyzed protocol using formamide as the cyanide source in the presence of phosphorus oxychloride has also been developed, offering a single-step conversion of aryl halides.[17][18]

These methods are highly innovative and offer the highest degree of safety by avoiding dedicated cyanide reagents altogether. However, they may require more specific reaction optimization and the reaction mechanisms can be complex.

Process Intensification: The Role of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[19][20] By using microwave irradiation, the reaction mixture is heated rapidly and uniformly, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles.[19][20][21] This technology can be applied to many of the palladium-catalyzed cyanation protocols described above, making it an excellent strategy for high-throughput synthesis and rapid library generation in drug discovery settings.[22]

Alternative Functional Group Interconversions

For certain substrates, it may be more efficient to introduce the cyano group via the transformation of another functional group already present on the nitrophenyl ring. A notable example is the conversion of nitrobenzaldehydes.

Methodology: Aromatic aldehydes, such as 4-nitrobenzaldehyde, can be converted directly into the corresponding nitriles in a one-pot reaction.[23] A common method involves the formation of an intermediate oxime using hydroxylamine hydrochloride (NH₂OH·HCl), followed by dehydration to yield the nitrile.[24] This can be achieved under various conditions, including microwave irradiation in the presence of a catalyst like TiO₂.[24]

This route provides an alternative pathway that avoids the use of aryl halides or anilines as starting materials.

Head-to-Head Comparison of Modern Cyanation Reagents

Reagent/Method Toxicity/Safety Profile Typical Substrates Catalyst System Key Advantages Limitations
K₄[Fe(CN)₆] Low Toxicity, Stable Solid[2][12]Aryl-Cl, -Br, -IPalladium/Phosphine Ligand[10]Excellent safety, high catalyst efficiency, broad scope.[8][9][12]Requires transition metal catalyst; elevated temperatures may still be needed.
TMSCN Toxic, Moisture-SensitiveAryl-Halides, Alcohols[25][26]Pd-complexes or Lewis AcidsSoluble in organic media, versatile for different substrates.[26][27]Reagent is toxic and requires careful handling.
DMF/NH₄HCO₃ Low (Reagents are common)Aryl Halides[14]Copper-based"Cyanide-free" in-situ generation, high safety.[14]May require specific optimization; yields can be moderate.
Acetonitrile Low (Common Solvent)Aryl Halides[16]Copper-based"Cyanide-free", readily available reagent.[15]Requires oxidative conditions and C-C cleavage.
Aldehyde to Nitrile ModerateAryl Aldehydes[23][24]Various (e.g., TiO₂)Alternative synthetic route, avoids halides/anilines.Limited to aldehyde-containing substrates.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromonitrobenzene using K₄[Fe(CN)₆]

This protocol is adapted from methodologies described by Beller and co-workers.[12]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromonitrobenzene (1.0 mmol, 202 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 22.2 mg).

  • Reagent Addition: Add potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 mmol, 169 mg) and sodium carbonate (Na₂CO₃, 1.5 mmol, 159 mg).

  • Solvent and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add 5 mL of degassed N,N-dimethylacetamide (DMAc) and 0.5 mL of degassed water via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 4-nitrobenzonitrile. Typical Yield: 85-95%.

Protocol 2: One-Pot Conversion of 4-Nitrobenzaldehyde to 4-Nitrobenzonitrile

This protocol is based on the conversion of aldehydes to nitriles.[23][24]

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol, 151 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg) in 5 mL of a suitable solvent such as DMSO or NMP.

  • Dehydration: Add a dehydrating agent or catalyst system. For a simple procedure, acetic anhydride (2.0 mmol, 189 µL) can be added, and the mixture heated to 80-100 °C.

  • Reaction: Stir the mixture for 1-3 hours. Monitor the formation of the nitrile by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water (50 mL).

  • Purification: Stir until the ice melts completely. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-nitrobenzonitrile. Further purification can be done by recrystallization from ethanol if necessary. Typical Yield: 80-90%.

Caption: Decision tree for selecting a cyanation method.

Conclusion and Future Outlook

The synthesis of cyano-nitrophenyl derivatives has been transformed by the development of innovative reagents and methodologies that prioritize safety and efficiency. Palladium-catalyzed cyanation using potassium hexacyanoferrate(II) stands out as a robust, safe, and highly effective method for the conversion of aryl halides. Furthermore, emerging cyanide-free strategies that generate the nitrile group in situ from common chemicals represent the next frontier in green chemistry. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate method, accelerating their research while maintaining the highest standards of laboratory safety.

References

  • Weissman, S. A., Zewge, D., & Chen, C. Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. (2004). [Link]

  • Littke, A. F., Soumeillant, M., Kaltenbach, R. F., Cherney, R. J., Tarby, C. M., & Kiau, S. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 9(9), 1711-1714. (2007). [Link]

  • Schareina, T., Zapf, A., & Beller, M. Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Scilit. [Link]

  • Nauth, A. M., & Opatz, T. Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 17(1), 11-23. (2018). [Link]

  • Nauth, A. M., & Opatz, T. Non-toxic cyanide sources and cyanating agents. PubMed, 17(1), 11-23. (2018). [Link]

  • Grundke, C., & Opatz, T. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Semantic Scholar. [Link]

  • Request PDF. Non-toxic Cyanide Sources and Cyanating Agents. ResearchGate. [Link]

  • Schareina, T., Zapf, A., & Beller, M. Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. RSC Publishing. (2004). [Link]

  • Schareina, T., Zapf, A., & Beller, M. Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. RSC Publishing - The Royal Society of Chemistry. (2004). [Link]

  • Alterman, M., & Hallberg, A. Fast microwave-assisted preparation of aryl and vinyl nitriles and the corresponding tetrazoles from organo-halides. Semantic Scholar. [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Transition-metal-catalyzed reactions of trimethylsilyl cyanide. 4. Palladium-catalyzed cyanation of aryl halides by trimethylsilyl cyanide. The Journal of Organic Chemistry - ACS Publications. [Link]

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A Comparative Analysis of the Biological Activity of Substituted Phenylmalonates: Exploring the Influence of Cyano and Nitro Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The introduction of electron-withdrawing groups, such as cyano (–CN) and nitro (–NO₂), onto a phenyl ring can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. This guide delves into the comparative biological activity of analogs based on the Dimethyl 2-(4-cyano-2-nitrophenyl)malonate scaffold, a structure of interest due to the combined electronic effects of its substituents. While direct comparative studies on a broad series of analogs of this specific parent compound are not extensively documented in publicly accessible literature, we can synthesize a comprehensive analysis by examining the biological impact of these key functional groups on related phenylmalonate and malonamide structures.

This guide will explore the rationale behind the synthesis of such analogs, detail the experimental methodologies for their biological evaluation, and present a comparative analysis of their activities, drawing from published data on structurally related compounds. We will focus primarily on the anticancer and antimicrobial potential, as these are common therapeutic areas where such scaffolds are investigated.

The Rationale: Why Modify the Phenylmalonate Scaffold?

The core structure, a substituted phenylmalonate, serves as a versatile template. The malonate group provides a handle for further chemical modification, while the substituted phenyl ring is the primary driver of biological interaction. The choice of cyano and nitro groups is deliberate:

  • Nitro Group (–NO₂): A strong electron-withdrawing group, the nitro moiety can enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. In biological systems, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can induce cellular damage, a mechanism often exploited in antimicrobial and anticancer agents.[1] The position of the nitro group is also critical, as it can influence the molecule's overall geometry and interaction with biological targets.[2]

  • Cyano Group (–CN): The cyano group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and electronic properties can significantly impact ligand-receptor binding. The inclusion of a cyano group has been shown to enhance the anticancer potency of various heterocyclic compounds.

By synthesizing analogs with variations in the substitution pattern of these and other functional groups, researchers can probe the structure-activity relationships (SAR) that govern the biological effects of these molecules.

Experimental Design for Biological Evaluation

To assess the comparative biological activity of a series of newly synthesized analogs, a standardized set of in vitro assays is typically employed. The following represents a robust, self-validating workflow for screening potential anticancer and antimicrobial agents.

Anticancer Activity Workflow

A primary screen for anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Workflow Diagram: Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies (for lead compounds) synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization cell_culture Maintain Cancer Cell Lines (e.g., MCF-7, HCT-116) characterization->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle

Caption: Workflow for anticancer evaluation of synthesized analogs.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Activity Workflow

The antimicrobial potential of the analogs is typically assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Workflow Diagram: Antimicrobial Screening

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antimicrobial Screening synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Confirmation purification->characterization strain_culture Culture Bacterial/Fungal Strains (e.g., S. aureus, E. coli) characterization->strain_culture mic_determination Broth Microdilution for MIC strain_culture->mic_determination mbc_mfc Determine MBC/MFC mic_determination->mbc_mfc

Caption: Workflow for antimicrobial evaluation of synthesized analogs.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial dilutions of the synthesized analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells with no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Comparative Biological Activity: A Synthesis of Findings

While a head-to-head comparison of a complete series of this compound analogs is not available, we can infer structure-activity relationships from studies on related malonamides and other substituted phenyl compounds.

Antimicrobial Activity

In a study on malonamide derivatives, the nature of the substituents on the phenyl ring was found to be crucial for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Comparative Antimicrobial Activity of Substituted Malonamides

Compound AnalogyPhenyl Ring SubstituentsKey Structural FeatureObserved Activity (MIC)
Analog AElectron-donating (e.g., -OH)Hydroxyl group on phenyl ringDiminished activity (MIC > 8 mg/L)[3]
Analog BElectron-withdrawing (e.g., -CF₃)Trifluoromethyl group on phenyl ringIncreased potency[3]
Analog CElectron-withdrawing (e.g., -OCF₃)Trifluoromethoxy group on phenyl ringIncreased potency[3]
Analog DAsymmetric substitutionDifferent substituents on the two phenyl ringsSimilar activity to symmetric analogs[3]

Data synthesized from a study on malonamide derivatives against S. aureus.[3]

Expert Insights on Antimicrobial SAR:

The data suggests that electron-withdrawing groups on the phenyl ring are favorable for antibacterial activity in this class of compounds.[3] This aligns with the hypothesis that such groups can enhance the molecule's ability to interact with bacterial targets or facilitate metabolic activation to toxic species. The diminished activity of analogs with electron-donating groups like hydroxyls suggests that these groups may be detrimental to the compound's interaction with the target or may be rapidly metabolized to inactive forms.[3]

Anticancer Activity

Studies on various scaffolds incorporating 4-cyanophenyl and nitrophenyl moieties have consistently demonstrated their potential as anticancer agents. For instance, the incorporation of a 4-cyanophenyl group into 2-hydrazinylthiazoles led to significant cytotoxic activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines.

Table 2: Comparative Anticancer Activity of Substituted Thiazoles

Compound AnalogyKey Structural FeatureCancer Cell LineObserved Activity (GI₅₀)
Thiazole Analog A4-cyanophenyl groupHCT-116High activity
Thiazole Analog B2-hydroxy-3-methylbenzylidene and 4-cyanophenyl groupsMCF-71.0 ± 0.1 μM[1]
Thiazole Analog CPentafluorophenyl and 4-cyanophenyl groupsMCF-71.7 ± 0.3 μM[1]
Thiazole Analog D2,6-dichlorobenzylidene and 4-cyanophenyl groupsHCT-1161.1 ± 0.5 μM

Data from a study on 4-cyanophenyl substituted thiazol-2-ylhydrazones.[1][2]

Expert Insights on Anticancer SAR:

The presence of the 4-cyanophenyl group appears to be a key determinant of the anticancer activity in these thiazole derivatives.[1] Further substitutions on other parts of the molecule can fine-tune this activity. For example, the presence of halogenated or hydroxylated phenyl rings can modulate the potency, likely by influencing the molecule's conformation and its ability to form key interactions within the binding pocket of its biological target.[1] These findings suggest that a this compound scaffold, which combines both a cyano and a nitro group, holds significant promise as a starting point for the development of novel anticancer agents.

Conclusion and Future Directions

The strategic placement of cyano and nitro groups on a phenylmalonate scaffold represents a promising avenue for the discovery of novel therapeutic agents. The available data on related structures strongly suggests that these electron-withdrawing moieties can confer significant antimicrobial and anticancer properties. The comparative analysis underscores the importance of systematic analog synthesis and biological evaluation to elucidate the structure-activity relationships that govern these effects.

Future research should focus on the synthesis and comprehensive biological screening of a dedicated library of this compound analogs. Such studies would provide a clearer understanding of the synergistic or antagonistic effects of the cyano and nitro groups and would enable the optimization of this scaffold for enhanced potency and selectivity against specific therapeutic targets.

References

  • MDPI. (n.d.). Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). Retrieved from [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS No. 651747-69-2). As a complex substituted aromatic compound, its proper management is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a protocol that is both safe and scientifically sound.

Part 1: Hazard Profile and Waste Characterization

The cornerstone of safe disposal is a thorough understanding of the substance's chemical hazards. The hazard profile of this compound is derived from its constituent functional groups: the nitrophenyl moiety, the cyano group, and the malonate ester backbone.

  • Nitrophenyl Group: Aromatic nitro compounds are recognized for their potential toxicity and environmental persistence.[1] Compounds like 2-nitrophenol and 4-nitrophenol are considered environmental pollutants that can be harmful to aquatic organisms.[1][2][3] The nitro group makes the aromatic ring electron-deficient and susceptible to specific chemical reactions, while also contributing to the overall toxicological profile.

  • Cyano (Nitrile) Group: While the nitrile group in this molecule is organic and relatively stable, it is crucial to manage its waste stream to prevent conditions (like exposure to extremely strong acids or bases at high temperatures) that could potentially lead to the release of hazardous compounds.

  • Dimethyl Malonate Backbone: The parent structure, dimethyl malonate, is classified as a combustible liquid and a serious eye irritant.[4] This dictates baseline handling precautions, such as avoiding heat sources and wearing appropriate eye protection.[2][4]

Regulatory Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is a "hazardous waste."[5][6] For a laboratory chemical like this, which is not explicitly "listed," we must assess it for the four hazardous characteristics.

RCRA CharacteristicAnalysis for this compoundConclusion
Ignitability The dimethyl malonate backbone suggests the compound is a combustible liquid.[2] However, its specific flashpoint would need to be tested to determine if it meets the RCRA definition of an ignitable waste (< 60°C or 140°F). As a precaution, it should be kept away from ignition sources.[4][7]Treat as potentially ignitable; segregate from oxidizers.
Corrosivity The compound is a neutral organic ester and is not expected to have a high or low pH.Not a corrosive waste.
Reactivity It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents, which can lead to vigorous reactions.[8]Reactive under specific conditions. Must be segregated from incompatible chemicals.
Toxicity Due to the presence of the nitrophenyl and cyano functional groups, the compound should be presumed to be toxic.[1] Official toxicity characterization would require a Toxicity Characteristic Leaching Procedure (TCLP) test, but in a laboratory setting, it is prudent to manage it as a toxic waste.[6]Presumed Toxic. Must be managed as hazardous waste to prevent environmental release.[2][7]

Verdict: Based on this analysis, all waste streams containing this compound must be managed as hazardous waste . Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste.[2][8]

Part 2: Procedural Guide to Disposal

This section provides a step-by-step workflow for the safe segregation, collection, and disposal of waste generated from the use of this compound.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling the chemical or its waste, ensure a safe working environment.

  • Engineering Controls: All manipulations should occur inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[9]

  • PPE: Wear appropriate personal protective equipment at all times.[2][4]

    • Eye Protection: Chemical safety goggles are mandatory.[4]

    • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber).[10]

    • Body Protection: A standard lab coat should be worn.[8]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.

WasteSegregation cluster_generation Point of Generation (Fume Hood) cluster_streams Waste Streams cluster_collection Collection & Disposal generation Chemical Use solid Contaminated Solid Waste (Gloves, Wipes, Weigh Boats) generation->solid liquid Contaminated Liquid Waste (Solvent Rinses, Reaction Mixtures) generation->liquid glass Contaminated Glassware (Flasks, Beakers) generation->glass unused Unused/Expired Product generation->unused solid_container Hazardous Solid Waste Container solid->solid_container liquid_container Hazardous Liquid Waste Container liquid->liquid_container rinsate Collect Rinsate glass->rinsate Triple Rinse original_container Original Labeled Container unused->original_container rinsate->liquid_container ehs EHS Pickup solid_container->ehs liquid_container->ehs original_container->ehs

Caption: Waste Segregation Workflow
  • Unused or Expired Product: Keep the material in its original, tightly sealed container. Do not combine it with other waste.

  • Contaminated Liquid Waste: This includes reaction mixtures and solvent rinses.

    • Designate a specific, compatible (e.g., glass or polyethylene) waste container with a screw cap.

    • Affix a "Hazardous Waste" label.

    • List all chemical constituents, including "this compound" and all solvents.

  • Contaminated Solid Waste: This includes gloves, weigh paper, and absorbent pads.

    • Collect in a designated plastic bag or container clearly labeled as "Hazardous Waste."

    • List the chemical contaminant.

  • Contaminated Labware:

    • For reusable glassware, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, this rinsate must be collected and treated as hazardous liquid waste. [8]

    • After triple-rinsing, the glassware can typically be washed normally, per your institution's guidelines.

Step 3: Containerization, Labeling, and Storage

All waste must be containerized and labeled correctly to meet regulatory standards.

  • Containers: Must be in good condition, compatible with the waste, and kept securely closed except when adding waste.[8][11]

  • Labeling: Each container must have a "Hazardous Waste" label that includes:

    • The full, unabbreviated name of all chemical components.

    • The approximate percentage of each component.

    • The date when waste was first added (the "accumulation start date").

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area within or near the laboratory. This area should have secondary containment (e.g., a spill tray) to capture any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this hazardous waste must be handled by professionals.

  • Once a waste container is full or you are finished generating this waste stream, complete the hazardous waste label.

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

  • The EHS office will work with a licensed hazardous waste disposal contractor to transport the waste to an approved Treatment, Storage, and Disposal Facility (TSDF).[8]

Part 3: Spill Management Protocol

In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Control & Equip: If the spill is small and you are trained to handle it, restrict access to the area and don the appropriate PPE (double-glove with nitrile gloves, safety goggles, lab coat).

  • Contain & Absorb: Cover the spill with a liquid-absorbent, inert material such as Chemizorb®, vermiculite, or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous solid waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the wipe in the hazardous waste container.

  • Dispose: Label and manage the spill cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, in accordance with institutional policy.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, integrity, and environmental responsibility. Always consult your institution-specific EHS guidelines and the product's Safety Data Sheet (SDS) as the final authorities on procedure.

References

  • Safety Data Sheet: Dimethyl malonate . (2021). Carl ROTH. [Link]

  • Dimethyl Malonate cas108-59-8 SDS . (2018). Durham Tech. [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance . (2019). MDPI. [Link]

  • Toxicological Profile for Nitrophenols . (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain . (2014). PubMed Central. [Link]

  • Process for the purification of p-nitrophenol. (1976).
  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025). US EPA. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA . (2023). ALS Global. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Disposal of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Dimethyl 2-(4-cyano-2-nitrophenyl)malonate. The following procedural guidance is designed to instill a deep sense of trust and safety by explaining the rationale behind each operational step, ensuring a self-validating system of laboratory practice.

Hazard Analysis and Core Safety Directives

This compound is a compound that, while lacking a specific, comprehensive safety profile, possesses functional groups that necessitate a high degree of caution. The presence of a nitrophenyl group suggests potential for irritation and toxicity, while the cyano group presents a significant hazard due to the potential release of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions[1][2][3][4]. Furthermore, as a fine organic powder, it should be treated as a potential combustible dust , which can form explosive mixtures with air under certain conditions[5][6][7].

Core Directive: At all stages of handling, from receipt to disposal, this compound must be treated with the utmost care to prevent skin and eye contact, inhalation, and accidental release. All operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes of solutions and airborne dust particles. A face shield offers a broader range of protection for the entire face.
Hands Chemical-resistant nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double gloving is recommended when handling the pure compound or concentrated solutions. Gloves must be inspected before use and changed immediately upon contamination[3].
Body Flame-resistant laboratory coatProtects against splashes and minimizes skin contact. A flame-resistant coat is prudent given the combustible nature of many organic compounds.
Respiratory NIOSH-approved respirator with particulate filtersRequired when handling the solid powder outside of a certified and properly functioning chemical fume hood to prevent inhalation of fine dust particles.

Operational Plan: From Benchtop to Waste

A systematic approach to handling ensures both experimental integrity and personal safety. The following workflow is designed to minimize exposure and prevent accidental release.

Preparation and Handling
  • Designated Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood to control airborne contaminants[1][2].

  • Pre-use Inspection: Before handling, ensure all necessary PPE is correctly worn and that an eyewash station and safety shower are accessible and unobstructed.

  • Weighing and Transfer:

    • To minimize the generation of airborne dust, handle the solid compound with care. Use appropriate tools, such as a spatula, for transfers.

    • Consider weighing the compound on a non-porous, static-free surface or within a containment device inside the fume hood.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, and hazard pictograms.

Decontamination of Equipment

Proper decontamination of glassware and equipment is critical to prevent cross-contamination and accidental exposure.

  • Initial Rinse: After use, rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic residue. This rinse solvent must be collected as hazardous waste.

  • Secondary Decontamination:

    • Prepare a high pH buffer solution (pH > 10) to rinse the equipment. This basic environment helps to prevent the formation of hydrogen cyanide[1][8].

    • Follow the buffer rinse with a freshly prepared 10% bleach solution (sodium hypochlorite) to oxidize any residual cyanide compounds[1][8]. Caution: The reaction of bleach with nitrophenyl compounds can be complex and may produce chlorinated byproducts. Therefore, this step should be performed in the fume hood, and all rinsate must be collected as hazardous waste.

    • Finally, wash the equipment with soap and water[3].

Spill Management

In the event of a spill, a prompt and informed response is crucial.

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Moisten the absorbent material with a pH 10 buffer solution to prevent dust generation and minimize the risk of HCN formation[3].

    • Carefully sweep the material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area as described in the equipment decontamination section.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: A Commitment to Safety and Compliance

The disposal of this compound and its associated waste must adhere to local, state, and federal regulations. The combined presence of cyano and nitro functional groups necessitates a conservative approach.

  • Waste Segregation:

    • All solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) must be collected in a clearly labeled, sealed container designated for "Hazardous Waste - Cyanide Containing"[1][3]. The label should also explicitly state "No Acids" to prevent accidental mixing[1][3].

    • All liquid waste, including initial solvent rinses and decontamination solutions, must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Chemical Incompatibility:

    • Crucially, cyanide-containing waste must be kept separate from acidic waste streams to prevent the rapid evolution of deadly hydrogen cyanide gas[1][3][4].

    • Organic nitro compounds can be incompatible with strong bases and oxidizing agents under certain conditions[9]. Therefore, avoid mixing this waste with other chemical streams unless compatibility is confirmed.

  • Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of this compound down the drain[10][11].

Emergency Procedures: Preparedness is Key

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

In all cases of exposure, bring a copy of the Safety Data Sheet (SDS) for a related compound (e.g., Dimethyl Malonate) and this guide to the attending medical personnel.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_decon Decontamination cluster_disposal Waste Disposal prep_start Start: Don PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh & Transfer Solid fume_hood->weigh solution Prepare Solution weigh->solution experiment Conduct Experiment solution->experiment rinse_solvent Rinse with Solvent experiment->rinse_solvent collect_solid Collect Solid Waste experiment->collect_solid rinse_buffer Rinse with pH > 10 Buffer rinse_solvent->rinse_buffer collect_liquid Collect Liquid Waste rinse_solvent->collect_liquid rinse_bleach Rinse with 10% Bleach rinse_buffer->rinse_bleach rinse_buffer->collect_liquid final_wash Final Wash (Soap & Water) rinse_bleach->final_wash rinse_bleach->collect_liquid label_waste Label 'Hazardous Waste - Cyanide' & 'No Acids' collect_solid->label_waste collect_liquid->label_waste licensed_disposal Dispose via Licensed Company label_waste->licensed_disposal

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Dimethyl 2-(4-cyano-2-nitrophenyl)malonate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.